molecular formula C13H9BrO2 B073658 4-Bromophenyl benzoate CAS No. 1523-17-7

4-Bromophenyl benzoate

Cat. No.: B073658
CAS No.: 1523-17-7
M. Wt: 277.11 g/mol
InChI Key: OHWWOZGHMUITKG-UHFFFAOYSA-N
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Description

4-Bromophenyl benzoate is a high-purity chemical intermediate of significant value in synthetic organic chemistry and materials science research. This compound, an ester featuring both benzoate and bromophenyl moieties, serves as a versatile building block for the construction of more complex molecular architectures. Its primary research applications include its use in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, where the bromine atom acts as an excellent leaving group for the introduction of the 4-phenylbenzoate fragment into various systems. Furthermore, it is employed in the synthesis of liquid crystals, polymers, and pharmaceutical precursors, where the ester linkage provides stability while the aromatic systems contribute to structural rigidity and mesogenic properties. The benzoate group can also function as a protecting group for phenols, which can be selectively removed under basic conditions. Researchers utilize this compound to study reaction mechanisms, develop novel catalytic systems, and engineer advanced materials with specific optical or electronic characteristics. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1523-17-7

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(4-bromophenyl) benzoate

InChI

InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

OHWWOZGHMUITKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Other CAS No.

1523-17-7

Pictograms

Environmental Hazard

Synonyms

(4-bromophenyl) benzoate

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1523-17-7 | Structural Integrity & Synthetic Utility [1]

Executive Summary & Chemical Identity

4-Bromophenyl benzoate is a strategic aromatic ester characterized by its dual-functional nature: a labile ester linkage susceptible to nucleophilic attack or rearrangement, and an aryl bromide moiety primed for transition-metal catalysis.[1] In drug discovery and materials science, it serves as a critical "pivot molecule"—allowing for the modular construction of liquid crystals and benzophenone-derived UV absorbers.

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for synthesis, purification, and downstream application.

Core Datasheet
PropertySpecification
CAS Number 1523-17-7
IUPAC Name This compound
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
Melting Point 99–102 °C (Recrystallized from EtOH)
Appearance White crystalline needles/powder
Solubility Soluble in DCM, CHCl₃, Toluene; Insoluble in Water
SMILES C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br
Synthesis Protocol: The Schotten-Baumann Approach

While esterification can be achieved via Fischer methods (acid catalysis), the Schotten-Baumann reaction is superior for this compound due to the lower nucleophilicity of the phenol oxygen compared to aliphatic alcohols. The use of an acid chloride under basic conditions drives the equilibrium forward irreversibly.[1]

Reagents & Stoichiometry[1]
  • Substrate: 4-Bromophenol (1.0 equiv)

  • Reagent: Benzoyl chloride (1.1 equiv) - Freshly distilled recommended.

  • Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) - Anhydrous.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromophenol (17.3 g, 100 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add triethylamine (15.2 g, 150 mmol) and cool the solution to 0 °C using an ice/water bath. Mechanistic Note: Cooling controls the exothermic formation of the acylammonium intermediate.

  • Acylation: Add benzoyl chloride (15.5 g, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. The solution will become cloudy as triethylamine hydrochloride precipitates.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting phenol spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Quench & Workup:

    • Pour the reaction mixture into 100 mL of 1M HCl (cold). Purpose: Solubilizes the amine salts and hydrolyzes excess benzoyl chloride.

    • Separate the organic layer and wash sequentially with:

      • Sat. NaHCO₃ (2 x 50 mL) - Removes residual benzoic acid.[1]

      • Brine (1 x 50 mL) - Osmotic drying.[1]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude white solid from hot Ethanol (95%).[1]

Workflow Visualization

SynthesisWorkflow Start 4-Bromophenol + Et3N in DCM Step2 Add Benzoyl Chloride (0°C, Dropwise) Start->Step2 Activation Inter Tetrahedral Intermediate Step2->Inter Nucleophilic Attack Workup Acid Wash (HCl) + Base Wash (NaHCO3) Inter->Workup Elimination of Cl- Product This compound (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Optimized Schotten-Baumann synthesis workflow for this compound.

Reactivity & Applications: The Divergent Pathways

This compound is a "bifurcation point" molecule.[1] Its reactivity profile allows for two distinct chemical modifications that do not interfere with one another if performed in the correct sequence.[1]

Pathway A: The Fries Rearrangement (Orthogonal Functionalization)

This reaction is critical for synthesizing UV-absorbing benzophenones.[1] Because the para position of the phenol ring is blocked by bromine, the acyl group is forced to the ortho position.

  • Catalyst: Aluminum Chloride (AlCl₃) or Lewis Acidic Ionic Liquids.[1]

  • Conditions: 120–140 °C (Melt) or Reflux in Chlorobenzene.[1]

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond. The acylium ion generates and re-attacks the aromatic ring at the ortho position (intramolecular or tight ion-pair mechanism).[1]

  • Product: (5-Bromo-2-hydroxyphenyl)(phenyl)methanone .[1]

Pathway B: Suzuki-Miyaura Cross-Coupling

The aryl bromide bond is highly active toward Pd(0) oxidative addition, while the ester linkage remains stable under mild basic conditions (e.g., K₃PO₄). This allows for the synthesis of biaryl esters (liquid crystal precursors).[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).[1]

  • Coupling Partner: Phenylboronic acid.[1][2][3]

  • Base: K₂CO₃ or K₃PO₄ (anhydrous conditions preferred to prevent hydrolysis).[1]

  • Product: Biphenyl-4-yl benzoate .[1]

Mechanistic Divergence Map

ReactivityMap Central This compound (CAS 1523-17-7) ReagentA AlCl3 / Heat (Lewis Acid Catalysis) Central->ReagentA Path A: Rearrangement ReagentB Ar-B(OH)2 / Pd(0) (Suzuki Coupling) Central->ReagentB Path B: Cross-Coupling InterA Acylium Ion Pair [Ph-C=O]+ [AlCl3-O-Ar-Br]- ReagentA->InterA ProductA 5-Bromo-2-hydroxybenzophenone (Ortho-Acylation) InterA->ProductA Regioselective (Para-blocked) InterB Oxidative Addition Complex L2Pd(Ar)(Br) ReagentB->InterB ProductB Biphenyl-4-yl Benzoate (Biaryl Ester) InterB->ProductB Chemoselective (Ester Intact)

Figure 2: Divergent reactivity map showing regioselective rearrangement vs. chemoselective coupling.

Quality Control & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, CDCl₃):

  • 
     8.18–8.22 (m, 2H): Ortho-protons of the benzoate ring (Deshielded by carbonyl).
    
  • 
     7.62–7.66 (m, 1H): Para-proton of the benzoate ring.
    
  • 
     7.48–7.55 (m, 4H):  Overlap of meta-protons of benzoate and meta-protons of the bromophenyl ring (relative to oxygen).
    
  • 
     7.10–7.15 (d, 2H): Ortho-protons of the bromophenyl ring (relative to oxygen).
    
    • Note: The bromophenyl ring typically shows an AA'BB' system, but shifts depend on concentration and solvent.

IR Spectroscopy (KBr):

  • 1735 cm⁻¹: Strong C=O stretch (Ester).[1]

  • 1260 cm⁻¹: C-O-C asymmetric stretch.[1]

  • 1070 cm⁻¹: Aryl-Br stretch (often weak/obscured).[1]

References
  • Chemical Identity & Properties: PubChem. This compound (CID 264661).[1] National Library of Medicine.[1] [Link]

  • Crystallography & Structural Analysis: Gowda, B. T., et al. "this compound."[1][4][5] Acta Crystallographica Section E: Structure Reports Online 64.4 (2008): o771.[1][4] [Link]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews 95.7 (1995): 2457-2483.[1] [Link]

  • Fries Rearrangement Context: Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International 24.4 (1992): 369-435.[1] [Link]

Sources

4-Bromophenyl benzoate chemical structure

Technical Dossier: 4-Bromophenyl Benzoate ( )[1][2][3][4]

Executive Summary

This technical guide profiles This compound , a halogenated ester with significant utility as a mesogenic core in liquid crystal engineering and a "functionalizable scaffold" in medicinal chemistry.[1] Unlike simple esters, the presence of the para-bromine atom introduces specific electronic and steric properties—most notably a high degree of polarizability and a handle for palladium-catalyzed cross-coupling. This dossier synthesizes its crystallographic architecture, validated synthetic protocols, and photochemical reactivity, specifically the Photo-Fries rearrangement.

Structural Architecture & Physicochemical Properties[1][3][4]

The physical behavior of this compound is defined by its rigid ester linkage and the heavy atom effect of the bromine substituent.[1]

Crystallographic Data

According to single-crystal X-ray diffraction studies (Gowda et al., 2008), the molecule crystallizes in the orthorhombic system. The packing is stabilized by weak intermolecular interactions rather than strong hydrogen bonds, characteristic of halogenated aromatic esters.[1]

ParameterValueSignificance
Crystal System OrthorhombicAnisotropic optical properties relevant to liquid crystals.[1]
Space Group

Non-centrosymmetric; implies potential for non-linear optical (NLO) activity.[1]
Dihedral Angle 58.43°The angle between the benzoyl and phenyl rings indicates significant steric twist, preventing planarity.[1]
Packing Motif Infinite chains (

-axis)
Driven by Br[1]···O and

-

stacking interactions.[1]
Electronic & Steric Profile
  • Electrophilicity: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the phenoxy group, further enhanced by the para-bromo substituent (

    
    ).
    
  • Steric Hindrance: The 58.43° twist minimizes repulsion between the carbonyl oxygen and the orthohydrogens of the phenol ring, disrupting conjugation across the central ester linkage.[1]

Synthetic Protocol: Schotten-Baumann Benzoylation[4][5]

The most robust synthesis for high-purity this compound is the Schotten-Baumann reaction .[1] This biphasic protocol is superior to Fischer esterification for phenols because it prevents the reversibility of the reaction and utilizes the highly reactive benzoyl chloride.[1]

Experimental Workflow

Reagents: 4-Bromophenol (1.0 eq), Benzoyl Chloride (1.1 eq), 10% Aqueous NaOH, Ethanol (for recrystallization).

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-bromophenol in 10% NaOH solution in a chemically resistant flask. Ensure complete dissolution to form sodium 4-bromophenoxide.

    • Mechanistic Insight: Phenols are weak acids (

      
      ); NaOH ensures the nucleophile is the phenoxide ion (
      
      
      ), which is
      
      
      times more nucleophilic than the neutral phenol.
  • Acylation: Cool the solution to 0–5 °C. Add benzoyl chloride dropwise with vigorous stirring.

    • Control: The reaction is exothermic.[1] Low temperature prevents hydrolysis of the acid chloride.[1]

  • Precipitation: Continue stirring for 30 minutes. The product will precipitate as a solid ester (insoluble in water).[1]

  • Workup: Filter the solid.[1] Wash with cold water to remove NaCl and excess NaOH.[1] Wash with 5%

    
     to remove traces of benzoic acid.[1]
    
  • Purification: Recrystallize from hot ethanol.

Process Visualization

Synthesiscluster_0Phase 1: Activationcluster_1Phase 2: Acylationcluster_2Phase 3: PurificationPhenol4-Bromophenol(Nucleophile)PhenoxideSodium PhenoxideIntermediatePhenol->PhenoxideDeprotonationBase10% NaOHBase->PhenoxideProductCrude Ester(Precipitate)Phenoxide->ProductNucleophilic AcylSubstitutionBenzoylBenzoyl Chloride(Electrophile)Benzoyl->ProductWashWash (H2O/NaHCO3)Product->WashCrystRecrystallization(Ethanol)Wash->Cryst

Caption: Schotten-Baumann synthesis workflow ensuring selective esterification over hydrolysis.

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.

TechniqueDiagnostic SignalAssignment
FT-IR 1735–1745 cm⁻¹ (Strong)C=O[1] Stretch (Ester).[1][2] Shifted higher than ketones due to resonance with phenoxy oxygen.[1]
FT-IR 1260 cm⁻¹C-O-C Stretch (Asymmetric).[1]

H NMR

7.50–7.60 (m, 2H)
AA'BB' System. Protons ortho to Bromine (shielded relative to ester).[1]

H NMR

8.15–8.25 (m, 2H)
Benzoyl ortho protons. Deshielded by the carbonyl anisotropy.[1]
MS (EI)

276 & 278
Molecular Ion (

).
Distinct 1:1 intensity ratio confirms the presence of one Bromine atom (

).[1]

Reactivity Profile: The Photo-Fries Rearrangement

A critical reaction for this compound is the Photo-Fries Rearrangement .[1] Upon UV irradiation, the ester undergoes a radical-mediated rearrangement to form ortho- and para-hydroxybenzophenones.[1] This transformation is pivotal in converting "inactive" esters into UV-absorbing active ingredients.[1]

Mechanism[4][6]
  • Excitation: Absorption of a photon promotes the ester to an excited singlet state (

    
    ).[1]
    
  • Homolysis: The C-O bond cleaves homolytically, generating a singlet radical pair (benzoyl radical + phenoxy radical) trapped within a solvent cage.[1]

  • Recombination: The radicals recombine at the ortho or para positions of the phenoxy ring.[1]

  • Tautomerization: The resulting dienone tautomerizes to restore aromaticity, yielding the hydroxyketone.[1]

Mechanistic Pathway

PhotoFriesReactantThis compound(Ground State)ExcitedExcited State (S1)[Ph-CO-O-Ar]*Reactant->Excitedhv (UV)RadicalsSolvent Cage Radical Pair[Ph-CO•  •O-Ar]Excited->RadicalsHomolysisOrthoo-Hydroxybenzophenone(Rearranged Product)Radicals->OrthoCage Recombination(Ortho)Parap-Hydroxybenzophenone(Blocked by Br)Radicals->ParaCage Recombination(Para - Blocked)Phenol4-Bromophenol(Escape Product)Radicals->PhenolCage Escape(H-abstraction)

Caption: Photo-Fries rearrangement mechanism. Note: Para-recombination is sterically/chemically blocked by Br.

Applications in Material Science & Drug Discovery

Liquid Crystal Mesogens

This compound serves as a rigid mesogenic core .[1] The linearity of the phenyl-ester-phenyl system provides the anisotropy required for liquid crystalline phases.[1]

  • Modification: The bromine atom is often replaced or extended via cross-coupling to attach flexible alkyl tails, lowering the melting point and inducing nematic or smectic phases.[1]

Medicinal Chemistry Scaffold

The molecule acts as a "masked" biphenyl system.[1]

  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd(0) catalysts.[1] Researchers use this scaffold to couple aryl boronic acids, creating biphenyl esters found in non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1]

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[3][1] this compound.[4][3][1] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 264661, this compound.[1] PubChem.

  • Nayak, R., & Gowda, B. T. (2008).[5][4][3][1] Structural Studies on N-(Phenyl)-2,2-diacetamides and this compound. Zeitschrift für Naturforschung A. (Cited within Acta Cryst.[4][3][1] E64).

  • Bellus, D. (1971).[1] Photo-Fries rearrangement of esters. Advances in Photochemistry, 8, 109-159.[1] (Seminal mechanism reference).

4-Bromophenyl benzoate molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

4-Bromophenyl benzoate (CAS: 5798-76-5) represents a bifunctional molecular scaffold critical to medicinal chemistry and materials science. Unlike simple esters, this molecule possesses two distinct reactive handles: a labile ester linkage susceptible to Fries rearrangement (yielding UV-absorbing hydroxybenzophenones) and an aryl bromide moiety primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura).

This guide moves beyond basic stoichiometry to provide a rigorous, self-validating workflow for the synthesis, characterization, and strategic application of this compound in drug discovery pipelines.

Part 1: Molecular Architecture & Physicochemical Properties

At its core, the molecule is an ester formed between 4-bromophenol and benzoic acid. Its utility stems from the electronic interplay between the electron-withdrawing benzoyl group and the para-bromo substituent.

Core Identity Data
PropertyValueTechnical Note
IUPAC Name This compoundAlso known as p-Bromophenyl benzoate
Molecular Formula

Degree of Unsaturation: 9
Molecular Weight 277.11 g/mol Monoisotopic Mass: 275.98 Da
Melting Point 100–102 °C Sharp transition indicates high purity
Solubility Soluble in

, DCM, EtOAc
Insoluble in water; sparingly soluble in cold hexanes
LogP ~4.3Highly lipophilic; requires non-polar mobile phases for TLC
Structural Logic

The molecule consists of two aromatic rings linked by an ester bridge.

  • Ring A (Benzoate): Electron-deficient due to the carbonyl.

  • Ring B (Bromophenol): The ester oxygen donates electron density into this ring, while the bromine withdraws inductively. This push-pull dynamic is crucial for the regioselectivity of the Fries rearrangement.

Part 2: Synthetic Pathways & Mechanistic Insights

While direct esterification (Fisher) is possible, it is kinetically sluggish due to the lower nucleophilicity of phenols compared to aliphatic alcohols. The Schotten-Baumann reaction is the industry standard for high-yield synthesis.

The Schotten-Baumann Protocol (Recommended)

This method utilizes benzoyl chloride and a base (Pyridine or NaOH) to drive the reaction forward by neutralizing the HCl byproduct.

Reaction Logic Diagram

The following diagram maps the reaction flow and the critical role of pyridine as both a nucleophilic catalyst and a proton scavenger.

SchottenBaumann Reactant1 4-Bromophenol Product This compound Reactant1->Product Nucleophilic Attack Reactant2 Benzoyl Chloride Intermediate Acyl Pyridinium Intermediate Reactant2->Intermediate Pyridine (Nucleophilic Cat.) Intermediate->Product Acyl Transfer Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Mechanistic flow of the Pyridine-mediated Schotten-Baumann synthesis.

Detailed Experimental Protocol

Safety: Benzoyl chloride is a lachrymator. Work in a fume hood.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 4-bromophenol (17.3 g, 100 mmol) in dry pyridine (20 mL) .

    • Why Pyridine? It acts as the solvent, the base, and forms a reactive acyl pyridinium intermediate that is more electrophilic than the acid chloride.

  • Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (14.0 g, 100 mmol) dropwise over 20 minutes.

    • Control Point: The reaction is exothermic. Rapid addition can lead to bis-acylation byproducts or thermal decomposition.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Quenching & Workup: Pour the mixture into 200 mL of ice-cold 5% HCl.

    • Mechanism:[1][2][3][4][5][6][7] The HCl neutralizes the excess pyridine, converting it to water-soluble pyridinium chloride. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Part 3: Structural Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized scaffold, compare your data against these standard spectral fingerprints.

TechniqueDiagnostic SignalInterpretation
FT-IR 1735 cm⁻¹ (Strong) Carbonyl (

) stretch specific to aryl esters.
FT-IR 1260 cm⁻¹

asymmetric stretching.
¹H NMR

8.2 (d, 2H)
Benzoate ortho protons (deshielded by carbonyl).
¹H NMR

7.5 (d, 2H)
Protons ortho to Bromine (distinct AA'BB' system).
¹H NMR

7.1 (d, 2H)
Protons ortho to Oxygen (shielded relative to Br side).
¹³C NMR

165.0 ppm
Ester carbonyl carbon.

Part 4: Reactivity Profile & Applications in Drug Development

This compound is not just an end-product; it is a "switchable" intermediate.

The Fries Rearrangement (UV Absorber Synthesis)

When treated with Lewis acids (


), the benzoyl group migrates from the oxygen to the aromatic ring (ortho to the phenol), forming 5-bromo-2-hydroxybenzophenone .
  • Utility: Hydroxybenzophenones are the functional core of many sunscreen agents and UV stabilizers for polymers.

  • Mechanism: The ester coordinates with

    
    , the C-O bond breaks to form an acylium ion, which then performs an Electrophilic Aromatic Substitution (EAS) on the ring.[6]
    
Suzuki-Miyaura Cross-Coupling

The bromine atom allows this molecule to serve as an electrophile in Pd-catalyzed couplings.

  • Chemoselectivity: The reaction conditions must be mild (e.g.,

    
     base, not strong alkoxides) to prevent hydrolysis of the ester bond.
    
  • Application: Synthesis of biaryl esters used in liquid crystal displays (LCDs).

Divergent Reactivity Workflow

Reactivity Center This compound (C13H9BrO2) FriesCond AlCl3, 140°C (Fries Rearrangement) FriesProd 5-Bromo-2-hydroxybenzophenone (UV Absorber Scaffold) Center->FriesProd SuzukiProd 4-Arylphenyl Benzoate (Liquid Crystal/Biaryl) Center->SuzukiProd SuzukiCond Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling)

Figure 2: Divergent synthetic utility: Rearrangement vs. Coupling.

References

  • PubChem. (n.d.).[8][9][10][11][12] this compound (Compound).[8][10][12][13] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Martin, R. (1992). Aromatic hydroxyketones: preparation and physical properties. In Handbook of Hydroxyacetophenones. Springer. (Reference for Fries Rearrangement mechanisms).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Guide: Synthesis and Mechanistic Analysis of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-bromophenyl benzoate (CAS: 1523-17-7), a model aryl ester frequently utilized in crystal engineering and as an intermediate in Suzuki-Miyaura cross-coupling reactions. The protocol focuses on the Schotten-Baumann reaction , employing a base-catalyzed nucleophilic acyl substitution between 4-bromophenol and benzoyl chloride.

This document is structured for research scientists, emphasizing mechanistic causality, scalable reproducibility, and rigorous characterization.[1]

Mechanistic Foundations

The synthesis proceeds via Nucleophilic Acyl Substitution .[1][2] Unlike aliphatic alcohols, phenols are less nucleophilic due to resonance delocalization of the oxygen lone pair into the aromatic ring. However, they are also more acidic (pKa ~9.3 for 4-bromophenol vs. ~16 for ethanol), allowing for easy deprotonation by weak bases to form the highly nucleophilic phenoxide ion.

Reaction Dynamics
  • Activation: The base (Pyridine or NaOH) deprotonates 4-bromophenol, generating the 4-bromophenoxide anion .[1]

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbonyl carbon of benzoyl chloride.[1] The electron-withdrawing nature of the bromine atom on the phenol slightly decreases the nucleophilicity of the phenoxide compared to unsubstituted phenol, but the high reactivity of the acid chloride compensates for this.

  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.[1]

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (a good leaving group).

  • Scavenging: The base neutralizes the HCl byproduct to drive the equilibrium forward and prevent protonation of the ester oxygen.

Mechanistic Pathway (DOT Visualization)

Mechanism Reactants Reactants (4-Bromophenol + Benzoyl Chloride) Activation Activation (Base deprotonates Phenol) Reactants->Activation Base (Pyridine/NaOH) Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Collapse Elimination (Chloride Departure) Intermediate->Collapse e- Push from Oxygen Product This compound + Salt Collapse->Product -Cl⁻

Figure 1: Step-wise mechanistic flow of the base-catalyzed Schotten-Baumann esterification.

Experimental Protocol (Schotten-Baumann Conditions)

This protocol utilizes a Pyridine/Dichloromethane (DCM) system.[1] This single-phase organic method is preferred in drug discovery workflows over the biphasic aqueous (NaOH) method due to easier workup and higher compatibility with moisture-sensitive substrates if the protocol is adapted for other acid chlorides.

Reagents & Stoichiometry[1][3]
ComponentRoleEq.MW ( g/mol )Notes
4-Bromophenol Nucleophile1.0173.01Toxic, corrosive solid.[1]
Benzoyl Chloride Electrophile1.1140.57Lachrymator.[1] Add slowly.
Pyridine Base/Catalyst2.079.10Acts as solvent/proton sponge.[1]
Dichloromethane Solvent-84.93Anhydrous preferred.[1]
Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g, 10 mmol) in anhydrous DCM (20 mL) .

  • Base Addition: Add Pyridine (1.6 mL, ~20 mmol) to the solution. The mixture may warm slightly; cool to 0°C in an ice bath to control the exotherm of the next step.

  • Acylation: Dropwise, add Benzoyl Chloride (1.28 mL, 11 mmol) over 5–10 minutes.

    • Why: Rapid addition can cause localized overheating and hydrolysis if moisture is present.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 8:2).[1] The starting phenol (lower Rf) should disappear.

  • Quenching: Add 10% HCl (15 mL) to the reaction mixture.

    • Why: This neutralizes excess pyridine (forming water-soluble pyridinium chloride) and quenches unreacted benzoyl chloride.[1]

  • Workup: Transfer to a separatory funnel. Separate the organic layer.[1][3] Wash the organic layer sequentially with:

    • 10% NaHCO₃ (2 x 15 mL) – Removes residual acidic species.[1]

    • Brine (1 x 15 mL) – Dries the organic layer.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Purification Workflow (DOT Visualization)

Workflow Start Crude Solid (Post-Workup) Solvent Dissolve in Hot Ethanol (~78°C) Start->Solvent Cooling Slow Cooling (RT -> 4°C) Solvent->Cooling Crystal Formation Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold Ethanol Filter->Wash Final Pure Crystalline This compound Wash->Final

Figure 2: Recrystallization workflow for high-purity isolation.[1]

Characterization & Validation

To validate the synthesis, compare the isolated product against the following standard data.

Physical Properties[1][5][6]
  • Appearance: White crystalline solid.[1]

  • Melting Point: The purity is confirmed by a sharp melting point.[1] While phenyl benzoate melts at ~69°C, the 4-bromo derivative melts significantly higher (typically >80°C) due to increased molecular weight and halogen bonding interactions in the crystal lattice [1].

  • Solubility: Soluble in DCM, Ethyl Acetate, Chloroform.[1] Insoluble in water.[1]

Spectroscopic Data[1]
  • IR Spectroscopy (KBr): Look for the diagnostic Ester C=O stretch at 1730–1740 cm⁻¹ . The absence of a broad O-H stretch (~3200–3500 cm⁻¹) confirms the consumption of the phenol.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.15–8.20 (m, 2H): Benzoyl ortho protons (deshielded by carbonyl).

    • δ 7.40–7.65 (m, 5H): Overlapping aromatic signals from the benzoyl meta/para protons and the phenoxy ring protons.

    • Note: The symmetry of the 4-bromophenyl ring typically yields an AA'BB' system, distinct from the monosubstituted benzoyl ring.

Safety & Troubleshooting

Hazard Management[1]
  • Benzoyl Chloride: Highly lachrymatory.[1] Must be handled in a fume hood.[1] Reacts violently with water to release HCl gas.[1]

  • 4-Bromophenol: Toxic by ingestion and corrosive.[1] Wear nitrile gloves and eye protection.[1]

  • Pyridine: Noxious odor and reproductive toxin.[1] Handle in a hood; double-glove recommended.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzoyl ChlorideEnsure glassware is flame-dried; use anhydrous DCM.
Oiling Out Impure crude during recrystallizationUse a seed crystal or add a drop of hexane to the hot ethanol solution to induce nucleation.[1]
Pyridine Smell Incomplete Acid WashIncrease the volume or concentration of the HCl wash step during workup.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[1][4][5][6][7] this compound.[1][8][9][4][10] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[4][6][7]

  • PubChem. (n.d.).[1][8][9] this compound (CID 264661).[1][10] National Center for Biotechnology Information.[1]

  • Vanderbilt University. (n.d.).[1] Nucleophilic Acyl Substitution.[1][2][3][11] Chapter 20: Carboxylic Acid Derivatives.

Sources

Technical Guide: Physical Properties & Characterization of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, solid-state characterization, and synthesis of 4-Bromophenyl benzoate (CAS: 1523-17-7). It is designed for researchers requiring high-fidelity data for materials science applications (e.g., liquid crystal engineering) and synthetic organic chemistry.

Part 1: Executive Summary & Chemical Identity

This compound is a halogenated ester characterized by a rigid, rod-like molecular geometry. It serves as a critical structural motif in the design of mesogenic (liquid crystalline) materials due to its anisotropic polarizability and the potential for intermolecular halogen bonding. Its high crystallinity and distinct spectroscopic signature make it a model compound for studying substituent effects in aryl benzoates.

Chemical Identity
Parameter Details
IUPAC Name This compound
CAS Registry Number 1523-17-7
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
SMILES c1ccc(cc1)C(=O)Oc2ccc(cc2)Br
Structure Type Aromatic Ester (Benzoate)

Part 2: Physical & Thermodynamic Properties

The following data aggregates experimental values and crystallographic calculations. Note the distinction between bulk density and X-ray calculated density (


), which represents the theoretical maximum density of the perfect crystal lattice.
Table 1: Physicochemical Constants
Property Value / Range Source / Method
Melting Point 99 – 102 °C Experimental (Recrystallized from Ethanol) [1]
Boiling Point 359.4 ± 25.0 °CPredicted (760 Torr) [2]
Density (Crystallographic) 1.584 g/cm³ Calculated from Unit Cell Data (See Solid-State section)
Density (Predicted) 1.465 ± 0.06 g/cm³ACD/Labs Prediction [2]
Solubility (Soluble) Chloroform, Dichloromethane, Ethyl Acetate, Hot EthanolNon-polar/Polar Aprotic interactions
Solubility (Insoluble) WaterHydrophobic aromatic core
LogP (Octanol/Water) 4.3 – 5.2High lipophilicity due to bromo-aryl moiety [3]

Part 3: Solid-State Characterization (Crystallography)

Understanding the crystal habit is essential for purification and material applications. This compound crystallizes in an orthorhombic system, forming infinite chains driven by weak C—H···O interactions and


-

stacking.
Crystallographic Data
  • Crystal System: Orthorhombic

  • Space Group:

    
     (No. 33)
    
  • Unit Cell Dimensions: [4]

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Volume (

    
    ):  1162.3(3) ų
    
  • Z (Molecules/Cell): 4

Expert Insight (Density Calculation): Using the unit cell data, the theoretical density is validated as follows:



This value is significantly higher than the predicted bulk density (1.46 g/cm³), indicating efficient packing in the solid state.

Part 4: Spectroscopic Profile

Reliable identification requires correlating the ester functionality and the para-substituted aromatic rings.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (

    
    ):  A strong, sharp band at 1735 – 1745 cm⁻¹ . This is characteristic of an aryl ester.
    
  • C-O Stretch: Distinct bands in the 1200 – 1270 cm⁻¹ region (Asymmetric C-O-C stretch).

  • Aromatic C-H: Weak bands > 3000 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Benzoate Ring (A):

    • 
       ~8.1-8.2 ppm (2H, doublet): Ortho protons to the carbonyl (deshielded by anisotropy).
      
    • 
       ~7.6 ppm (1H, triplet): Para proton.
      
    • 
       ~7.5 ppm (2H, triplet): Meta protons.
      
  • Bromophenyl Ring (B):

    • 
       ~7.5-7.6 ppm (2H, doublet): Ortho protons to Bromine.
      
    • 
       ~7.1-7.2 ppm (2H, doublet): Ortho protons to Oxygen (shielded relative to benzoate ortho).
      

Part 5: Synthesis & Purification Protocol

This protocol utilizes the Schotten-Baumann reaction conditions, optimized for high yield and purity.

Workflow Visualization

SynthesisWorkflow Start Reagents: 4-Bromophenol + Benzoyl Chloride Reaction Step 1: Schotten-Baumann Reaction (0°C, 10% NaOH aq.) Start->Reaction Mix under stirring Quench Step 2: Precipitation (Wash with H2O to remove salts) Reaction->Quench Filter solid Purification Step 3: Recrystallization (Solvent: Hot Ethanol) Quench->Purification Crude solid Product Final Product: This compound (White Needles, mp 99-102°C) Purification->Product Slow cooling

Caption: Step-by-step synthesis and purification logic for obtaining analytical-grade this compound.

Detailed Methodology
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Bromophenol (10 mmol) in 10% NaOH solution (20 mL) . Cool the solution to 0–5°C in an ice bath.

  • Acylation: Add Benzoyl chloride (12 mmol) dropwise over 15 minutes with vigorous stirring. The excess benzoyl chloride ensures complete conversion of the phenol.

  • Work-up: Continue stirring for 1 hour at room temperature. The product will precipitate as a white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water (3 x 20 mL) to remove sodium chloride and excess NaOH.

  • Purification (Critical Step):

    • Transfer the crude solid to a flask.

    • Add Ethanol (95%) and heat to reflux until fully dissolved.

    • Allow the solution to cool slowly to room temperature.

    • Collect the resulting needle-like crystals.

  • Validation: Measure the melting point. A sharp range within 99–102°C confirms purity.

Part 6: References

  • ChemicalBook. (2023). (4-Bromophenyl) benzoate Properties and Safety. Retrieved from

  • PubChem. (n.d.).[1][2] this compound (Compound).[1][3][4][5][6][7][2][8][9][10][11] National Library of Medicine. Retrieved from

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[6][11] this compound.[1][3][4][5][6][7][2][8][10][11] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[6] Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). (2008). Entry 684565: Crystal Structure of this compound. Retrieved from

Sources

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Chemical Innovation

In the realms of scientific research, materials science, and pharmaceutical development, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. It governs the feasibility of purification techniques, the formulation of products, and in the case of drug development, the bioavailability of an active pharmaceutical ingredient. This guide provides a comprehensive technical exploration of the solubility of 4-bromophenyl benzoate, a halogenated aromatic ester with applications as a chemical intermediate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to predict and experimentally determine its solubility in a wide array of organic solvents.

This compound's structure, comprising a benzoyl group and a bromophenyl moiety linked by an ester bond, suggests a molecule with low polarity and a propensity for solubility in organic solvents over aqueous media. Understanding its behavior in different solvent environments is crucial for its effective use in synthesis, purification, and formulation. This guide will delve into the physicochemical properties of this compound, provide a theoretical prediction of its solubility using Hansen Solubility Parameters, and offer a detailed, field-proven experimental protocol for its precise quantitative determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of this compound are summarized in the table below, based on data compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₉BrO₂PubChem
Molecular Weight 277.11 g/mol PubChem
Melting Point 99-102 °CChemicalBook[1]
Appearance Solid-
XLogP3 4.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Topological Polar Surface Area 26.3 ŲPubChem

The high XLogP3 value of 4.3 is a strong indicator of the compound's lipophilic nature, suggesting poor solubility in water and favorable solubility in non-polar organic solvents. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ether oxygens) will also influence its interactions with different solvents.

Theoretical Prediction of Solubility: A Hansen Solubility Parameter Approach

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework.[2][3] The HSP model posits that the total cohesive energy of a substance can be deconstructed into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.[2][4]

Estimating the Hansen Solubility Parameters of this compound
ParameterEstimated Value (MPa⁰.⁵)
δD (Dispersion) 19.5
δP (Polar) 5.0
δH (Hydrogen Bonding) 4.5
Predicting Solubility in Common Organic Solvents

With the estimated HSP for this compound, we can predict its solubility in various organic solvents by calculating the "distance" (Ra) between the solute and each solvent in Hansen space. A smaller distance implies greater affinity and higher solubility. The distance is calculated using the following formula:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [4]

The table below presents the HSP for a range of common organic solvents and the calculated Ra value relative to this compound, providing a predictive ranking of solubility. Solvents with lower Ra values are predicted to be better solvents for this compound.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (Distance)Predicted Solubility
Toluene18.01.42.05.3Excellent
Dichloromethane17.07.37.16.5Very Good
Acetone15.510.47.08.2Good
Ethyl Acetate15.85.37.25.0Excellent
Tetrahydrofuran16.85.78.05.2Excellent
N,N-Dimethylformamide (DMF)17.413.711.311.6Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.213.0Moderate-Poor
Ethanol15.88.819.416.0Poor
Methanol15.112.322.319.9Very Poor
Hexane14.90.00.08.4Good

This predictive table suggests that solvents like toluene, ethyl acetate, and tetrahydrofuran are likely to be excellent solvents for this compound, while highly polar and hydrogen-bonding solvents like ethanol and methanol are predicted to be poor solvents. This aligns with the qualitative observation that single crystals can be grown from an ethanolic solution, which often involves dissolving the compound in a hot solvent and allowing it to crystallize upon cooling, indicating some, but not necessarily high, solubility at room temperature.[3][5]

HansenSolubilitySphere cluster_solvents Hansen Space Solute 4-Bromophenyl Benzoate Good_Solvent1 Solute->Good_Solvent1 Small Ra Good_Solvent2 Solute->Good_Solvent2 Small Ra Good_Solvent3 Solute->Good_Solvent3 Small Ra Poor_Solvent1 Solute->Poor_Solvent1 Large Ra Poor_Solvent2 Solute->Poor_Solvent2 Large Ra Sphere caption

Figure 1: A conceptual diagram of the Hansen Solubility Sphere, where good solvents fall within the sphere of the solute.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While theoretical predictions are invaluable for initial solvent screening, precise quantitative solubility data requires experimental determination. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[6][7] This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

Distinguishing Between Kinetic and Thermodynamic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility.[8][9][10]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.

  • Kinetic Solubility is often measured in high-throughput screening and refers to the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. This value can be influenced by the experimental conditions and may not represent the true equilibrium state.

For the purposes of this guide, we will focus on the determination of thermodynamic solubility.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps and PTFE-lined septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is typically recommended to ensure that the dissolution process has reached a steady state.[7]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Analysis:

  • HPLC Method:

    • Develop a suitable HPLC method for the quantification of this compound. This will typically involve a reversed-phase column and a mobile phase that provides good peak shape and resolution.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility by taking into account the dilution factor.

  • UV-Vis Spectrophotometry Method:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[11][12]

    • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.[13]

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution.

ShakeFlaskWorkflow A 1. Prepare Supersaturated Solution (Excess Solute + Solvent) B 2. Equilibrate (Shaking at constant T for 24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample & Filter (Syringe + 0.22µm Filter) C->D E 5. Dilute Sample D->E G 7. Analyze by HPLC or UV-Vis E->G F 6. Prepare Standards & Calibration Curve F->G H 8. Calculate Solubility G->H

Figure 2: A step-by-step workflow for the experimental determination of thermodynamic solubility using the shake-flask method.

Applications of this compound

While this compound is primarily a chemical intermediate, its structural motifs are found in compounds with diverse applications. Phenyl benzoates, in general, are utilized in the fragrance industry and as plasticizers.[14] The bromo-substitution on the phenyl ring makes this compound a valuable precursor in cross-coupling reactions, such as Suzuki and Heck couplings, for the synthesis of more complex molecules. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. For instance, related brominated aromatic compounds are used in the synthesis of liquid crystals and as flame retardants. The solubility data for this compound is therefore critical for designing efficient reaction and purification protocols in these synthetic applications.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with a detailed, practical protocol for experimental determination via the shake-flask method, researchers are empowered to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided physicochemical data and discussion on its applications further contextualize the importance of solubility for this and similar chemical entities. Adherence to the principles and methodologies outlined herein will ensure scientific integrity and accelerate the progress of research and development endeavors that rely on a deep understanding of solute-solvent interactions.

References

  • Interactive Hansen Solubility Parameter Explorer. (n.d.). Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 264661, this compound. Retrieved from [Link].

  • HSPiPy: Hansen Solubility Parameters in Python. (n.d.). GitHub. Retrieved from [Link]

  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • General Experimental Protocol for Determining Solubility. (2025). BenchChem.
  • Stefanis, E., & Panayiotou, C. (2012). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 7(43), 39543–39553.
  • Abbott, S. (n.d.). HSP Basics. In Practical Solubility Science. Retrieved from [Link]

  • How can I perform equilibrium solubility studies step by step practically? (2013).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (2020). PMC.
  • Johansen, A., et al. (2019). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 160, 637-647.
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules.
  • How can I determine the solubility constant by using Uv-Vis spectrophotometer? (2017).
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2014).
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Naureen, F., et al. (2021). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • Rogers, M. A., & Rogers, M. A. (2014).
  • Benzoic acid, phenyl ester: Human health tier II assessment. (2016).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • Mcnelis, E. J. (1963). U.S. Patent No. 3,078,299. Washington, DC: U.S.
  • Shake Flask Method. (n.d.). Scribd.
  • Hansen Solubility Parameters (HSP)
  • Process for the preparation of 4-bromophenyl derivatives. (2011).
  • UV-Visible Spectroscopy. (2022). Chemistry LibreTexts.
  • Solubility of Organic Compounds. (2023). LibreTexts.
  • Stieger, N., Liebenberg, W., & Wessels, J. C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Pharmazie, 64(10), 690-691.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2017).
  • Syntheses of phenyl benzoate compounds and their bioactivity investig
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for the Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Kinetics vs. Thermodynamics. (2018). YouTube.
  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound.
  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024). Pion Inc.
  • Measurement of water solubility for PFHXA. (2018). Daikin Chemicals.
  • Phenyl benzo
  • (4-bromophenyl)
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

Decoding the Vibrational Fingerprint: An In-depth Technical Guide to the Infrared Spectrum of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative window into the vibrational modes of a molecule. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical exploration of the infrared spectrum of 4-bromophenyl benzoate, a key structural motif in various organic compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to facilitate a deeper understanding and proficient application of IR spectroscopy in the analysis of this and related aromatic esters.

Introduction: The Significance of this compound and Its Vibrational Signature

This compound is an aromatic ester containing two phenyl rings, an ester linkage, and a bromine substituent. Its structural features are representative of moieties found in numerous compounds of pharmaceutical and materials science interest. The infrared spectrum of this compound provides a unique "vibrational fingerprint," allowing for its unambiguous identification, purity assessment, and the study of intermolecular interactions. Each peak in the spectrum corresponds to a specific molecular vibration, such as the stretching or bending of bonds between atoms. A thorough understanding of this spectrum is therefore crucial for quality control, reaction monitoring, and regulatory compliance in drug development.

This guide will delve into the theoretical prediction of the IR absorption bands of this compound, provide detailed experimental protocols for acquiring a high-quality spectrum, and offer insights into the interpretation of the resulting data.

The Molecular Structure of this compound

To comprehend the infrared spectrum, a foundational understanding of the molecule's structure is essential. This compound consists of a benzoyl group attached to a 4-bromophenoxy group through an ester linkage.

Caption: Molecular structure of this compound.

Theoretical Infrared Spectrum: A Predictive Analysis

The infrared spectrum of this compound can be predicted by considering the characteristic absorption frequencies of its constituent functional groups. The primary vibrational modes of interest are the C=O stretch of the ester, the C-O stretches, the aromatic C-H stretches and bends, and the C-Br stretch. Aromatic esters like this compound typically exhibit a pattern of three strong peaks related to the ester group, often referred to as the "Rule of Three".[1]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Comments
Aromatic C-H StretchAr-H3100 - 3000Medium to WeakAppears at a slightly higher frequency than aliphatic C-H stretches.[2][3]
Carbonyl (C=O) StretchAromatic Ester1730 - 1715StrongThis is typically the most intense band in the spectrum. Conjugation with the aromatic ring lowers the frequency compared to aliphatic esters.[1][4]
Aromatic C=C StretchAromatic Ring1600 - 1585 & 1500 - 1400Medium to StrongMultiple bands are expected due to the in-ring carbon-carbon stretching vibrations.[2]
C-C(=O)-O Asymmetric StretchEster1310 - 1250StrongA key diagnostic band for aromatic esters.
O-C-C Asymmetric StretchEster1130 - 1100Medium to StrongThe second of the two C-O stretching bands.[1]
Aromatic C-H Out-of-Plane BendingAr-H900 - 675StrongThe position of these bands can provide information about the substitution pattern of the aromatic rings.[2][3]
C-Br StretchAryl Halide< 700Medium to StrongThe position can be variable and may fall in the lower frequency region of the mid-IR spectrum.

Experimental Acquisition of the Infrared Spectrum

Obtaining a high-quality, reproducible IR spectrum is critical for accurate analysis. For a solid sample like this compound, two primary techniques are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy. The choice between these methods depends on the sample amount, desired sample recovery, and available instrumentation.

The KBr Pellet Method: A Validated Protocol

The KBr pellet method is a traditional and widely used technique for obtaining high-quality transmission spectra of solid samples. The principle lies in dispersing the analyte in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Protocol:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The sample concentration should be roughly 0.1-1%.

    • Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes to ensure a homogenous mixture. Excessive grinding can lead to sample degradation or changes in crystallinity.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This process should ideally be done under vacuum to remove entrapped air and moisture, which can cause scattering and interfering absorption bands.

  • Spectral Acquisition:

    • Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The resulting spectrum should show maximal peak intensities with a transmittance of around 10% for the strongest bands.

Attenuated Total Reflectance (ATR): A Modern Approach

ATR-FTIR is a popular alternative that requires minimal to no sample preparation, making it ideal for rapid analysis and for samples that are difficult to grind. The technique involves pressing the sample against a high-refractive-index crystal (e.g., diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of this compound powder directly onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectral Acquisition:

    • Acquire the sample spectrum.

    • After analysis, the sample can be easily recovered, and the crystal cleaned for the next measurement.

G cluster_0 Experimental Workflow for IR Spectroscopy cluster_1 KBr Pellet Method cluster_2 ATR-FTIR Method start Start: Solid Sample (this compound) prep_kbr Grind & Mix with KBr start->prep_kbr prep_atr Place Sample on Crystal start->prep_atr press_kbr Press into Pellet prep_kbr->press_kbr acq_kbr Acquire Spectrum press_kbr->acq_kbr analysis Spectral Analysis & Interpretation acq_kbr->analysis apply_pressure Apply Pressure prep_atr->apply_pressure acq_atr Acquire Spectrum apply_pressure->acq_atr acq_atr->analysis end End: Characterized Spectrum analysis->end

Caption: Workflow for acquiring the IR spectrum of this compound.

Interpretation and Conclusion

The infrared spectrum of this compound is rich with information that confirms its molecular structure. The presence of a strong absorption band in the 1730-1715 cm⁻¹ region is a clear indicator of the aromatic ester's carbonyl group.[1][4] The accompanying strong bands for the C-C(=O)-O and O-C-C stretches further corroborate the ester functionality.[1] The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings, while the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) provides a unique signature for the molecule, including the out-of-plane bending vibrations of the substituted benzene rings and the C-Br stretch.

By following the detailed protocols and referencing the theoretical band assignments provided in this guide, researchers and scientists can confidently acquire and interpret the infrared spectrum of this compound. This ensures the integrity of their analytical data and contributes to the robust characterization of this important chemical entity in the pursuit of novel drug development and material science applications.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2021). Why is the ester carbonyl peak in benzocaine IR spectrum so low?[Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Esters. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Kakiuti, Y., & Shimanouchi, T. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(22), 5788-5792. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • Millersville University. (n.d.). IR Absorption Table. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Bloise, E., & Gherardi, M. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. ResearchGate. [Link]

  • TRACES Centre Laboratory. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Zanoagă, M., & Zanoagă, C. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8887. [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromophenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the crystal structure of 4-bromophenyl benzoate, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The document delves into the synthesis, experimental procedures for crystal structure determination, and a detailed discussion of the molecular and supramolecular architecture of the title compound.

Introduction: The Significance of Aryl Benzoates

Aryl benzoates are a class of organic compounds with significant industrial applications. Understanding their solid-state structures is crucial for correlating molecular conformation with macroscopic properties. The introduction of a halogen substituent, such as bromine, can significantly influence intermolecular interactions and, consequently, the crystal packing. This guide focuses on this compound (4BPBA), elucidating the structural nuances imparted by the bromine atom. The analysis presented herein is based on the single-crystal X-ray diffraction study conducted by Gowda et al.[1][2][3][4][5].

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The successful determination of a crystal structure is predicated on the availability of high-quality single crystals. This section outlines the established protocol for the synthesis and crystallization of this compound.

Synthesis Protocol

The synthesis of this compound was carried out following a previously reported literature method.[1][2] The purity of the synthesized compound was rigorously verified by determining its melting point and through spectroscopic characterization using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical step that often requires meticulous optimization of conditions. For this compound, single crystals were successfully obtained via the slow evaporation of an ethanolic solution at room temperature.[1][2] This technique allows for the gradual and ordered arrangement of molecules into a crystalline lattice.

The following diagram illustrates the workflow from synthesis to data acquisition:

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction synthesis Synthesis of this compound purification Purity Verification (Melting Point, IR, NMR) synthesis->purification dissolution Dissolution in Ethanol purification->dissolution evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystals Formation of Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection

Caption: From Synthesis to Data Collection Workflow.

Crystallographic Analysis: Decoding the Solid State

The core of this guide is the detailed analysis of the crystallographic data, which provides a three-dimensional map of the atomic arrangement within the crystal.

Data Collection and Refinement

X-ray diffraction data for a colorless plate-like single crystal of this compound with dimensions 0.38 × 0.30 × 0.08 mm were collected at 299(2) K.[1][2] An Enraf–Nonius CAD-4 diffractometer with Cu Kα radiation (λ = 1.54180 Å) was utilized for this purpose.[1][2] The structure was solved by direct methods using SHELXS97 and refined on F² using SHELXL97.[1][2][4] Hydrogen atoms were placed in idealized positions and treated as riding on their parent atoms.[1][2]

The key crystallographic data and refinement parameters are summarized in the table below:

Parameter Value
Chemical FormulaC₁₃H₉BrO₂
Formula Weight277.11
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)7.748 (1)
b (Å)5.5946 (7)
c (Å)26.814 (5)
V (ų)1162.3 (3)
Z4
Dₓ (Mg m⁻³)1.584
μ (mm⁻¹)4.67
F(000)552
R[F² > 2σ(F²)]0.059
wR(F²)0.189
Goodness-of-fit (S)1.15
Data sourced from Gowda et al.[1][2]
Molecular Structure

The molecular structure of this compound reveals a non-planar conformation. The dihedral angle between the phenyl and benzoyl rings is 58.43 (17)°.[1][2][3][4][5] This twisted arrangement is a common feature in related aryl benzoates and is influenced by steric hindrance between the two aromatic rings. The bond lengths and angles within the molecule are within the expected ranges for similar compounds.[1][2]

The following diagram illustrates the key structural feature of the molecule:

G cluster_0 This compound Benzoyl_Ring Benzoyl Ring Ester_Linkage O-C=O Benzoyl_Ring->Ester_Linkage Dihedral_Angle Dihedral Angle = 58.43° Phenyl_Ring 4-Bromophenyl Ring Ester_Linkage->Phenyl_Ring

Sources

An In-Depth Technical Guide to 4-Bromophenyl Benzoate as a Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Publication Date: February 7, 2026
Abstract

4-Bromophenyl benzoate is a strategically significant and versatile starting material in the field of organic synthesis. Its utility is particularly pronounced in the construction of complex biaryl and polyaromatic frameworks. The molecule's distinct bifunctional character, featuring both an ester and an aryl bromide group, opens avenues for a wide array of chemical transformations. This guide offers a comprehensive technical exploration of its applications, with a primary focus on pivotal cross-coupling reactions and other transformations of interest to researchers, medicinal chemists, and professionals in drug development. This document will delve into the reasoning behind experimental choices, present validated protocols, and provide insights grounded in established chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a readily available, stable, crystalline solid.[1] Its strategic value in synthesis stems from the orthogonal reactivity of its two main functional groups: the benzoate ester and the bromo-substituted aromatic ring. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. While the ester group is relatively stable, it can be hydrolyzed to a phenol under acidic or basic conditions, or it can be utilized to modulate the electronic characteristics of the molecule. This dual functionality facilitates sequential and controlled modifications, establishing it as a valuable building block in multi-step synthetic routes.

Physicochemical Properties and Safe Handling

A fundamental understanding of a starting material's properties is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₉BrO₂[2]
Molar Mass 277.11 g/mol [2]
Melting Point 99-102 °C[3]
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)

Safety and Handling: this compound is classified as an irritant and should be handled with care in a well-ventilated fume hood.[4][5] The use of appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. For detailed information on handling and disposal, always consult the Safety Data Sheet (SDS).[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The most prominent applications of this compound involve palladium-catalyzed reactions to form new bonds at the C4 position of the phenyl ring.[6][7][8] The success of these reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[9][10]

3.1. Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful and widely employed method for constructing C-C bonds, especially for creating biaryl structures that are common in pharmaceuticals and materials science.[9][11]

Mechanism Overview: The catalytic cycle consists of three primary steps:[11][12]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 4-Bromophenyl benzoate (Ar-Br) Ar_Pd_Br Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar_Pd_Br Transmetalation Transmetalation Ar_Pd_Br->Transmetalation R'-B(OR)₂ Base Ar_Pd_R Ar-Pd(II)-R'(L₂) Transmetalation->Ar_Pd_R Reductive_Elimination Reductive Elimination Ar_Pd_R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: A diagram illustrating the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of 4-(Benzoyloxy)phenylboronic Acid Pinacol Ester

This protocol provides a representative example of a Suzuki-Miyaura coupling application.

Materials:

  • This compound (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Add anhydrous 1,4-dioxane using a syringe.

  • Stir the reaction mixture at a temperature of 80-90 °C. Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

Rationale for Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand is known for its robustness and offers a favorable combination of electron-donating and steric properties, which promotes both oxidative addition and reductive elimination.[13]

  • Base (KOAc): A moderately weak base is adequate to facilitate the transmetalation step without causing significant hydrolysis of the ester.

  • Solvent (1,4-Dioxane): This aprotic, polar solvent is effective at dissolving the reactants and remains stable at the required reaction temperatures.

3.2. Heck-Mizoroki Reaction: Arylation of Olefins

The Heck reaction enables the formation of a new C-C bond between the aryl bromide and an alkene, offering a direct pathway to substituted styrenes and other vinylated aromatic compounds.[14][15][16]

Mechanism Overview: The catalytic cycle shares similarities with the Suzuki reaction, but instead of transmetalation, it involves the migratory insertion of the olefin into the Pd-Ar bond, followed by β-hydride elimination.[17][18]

Experimental Considerations:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precursor, often in conjunction with phosphine ligands such as tri(o-tolyl)phosphine.[19]

  • Base: A hindered amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically employed to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are frequently used.

Heck_Reaction_Workflow Heck-Mizoroki Reaction Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Workup & Purification Reactants This compound Alkene Base (e.g., Et₃N) Heating Heat to 80-120 °C under Inert Atmosphere Reactants->Heating Catalyst Pd(OAc)₂ Ligand Catalyst->Heating Solvent Anhydrous Solvent (e.g., DMF) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous/Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Arylated Alkene Product Purification->Product

Caption: A general workflow for the Heck-Mizoroki cross-coupling reaction.

Orthogonal Reactivity: Transformations of the Benzoate Ester

A significant advantage of this compound is the ability to perform reactions on the C-Br bond while preserving the ester, which can then be modified in a subsequent step.

4.1. Saponification to 4-Bromophenol

The ester can be easily hydrolyzed under basic conditions to produce 4-bromophenol, which is a valuable intermediate in its own right.[20][21]

Protocol: Ester Hydrolysis

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-3 eq)

  • Methanol or Ethanol

  • Water

Step-by-Step Methodology:

  • Dissolve this compound in methanol or a mixture of methanol and water.

  • Add an aqueous solution of NaOH or KOH.

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., HCl) to a pH of approximately 2.

  • The 4-bromophenol product will precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

  • Wash, dry, and concentrate the organic extracts to obtain the final product.

Conclusion and Future Perspectives

This compound exemplifies the power of strategic functional group placement in organic synthesis. Its utility in constructing complex molecular architectures through robust and well-understood palladium-catalyzed cross-coupling reactions is well-established. The orthogonal nature of its ester and aryl bromide moieties enables sequential, controlled synthetic transformations, making it a highly valuable building block in drug discovery, materials science, and agrochemical research. Future advancements will likely focus on broadening the range of catalytic systems that can be used with this substrate, including photoredox and nickel-catalyzed transformations, which will further enhance its synthetic versatility.

References
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 264661, this compound. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7808, 4-Bromophenol. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

A Theoretical and Spectroscopic Deep Dive into 4-Bromophenyl Benzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the structural, spectroscopic, and quantum chemical properties of 4-Bromophenyl benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with advanced theoretical insights to offer a comprehensive understanding of this halogenated aromatic ester. We will delve into the causality behind experimental and computational choices, ensuring a robust and self-validating narrative.

Introduction: The Significance of Halogenated Phenyl Benzoates

Phenyl benzoates are a class of organic compounds with a core structure that is foundational in various fields, including medicinal chemistry, materials science, and organic synthesis. The introduction of a halogen atom, such as bromine, onto the phenyl ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. This compound, with its bromine substituent at the para position of the phenoxy group, serves as an excellent model system for studying the interplay of steric and electronic effects in this class of compounds. Understanding its theoretical underpinnings is crucial for predicting its behavior in various chemical environments and for the rational design of novel derivatives with tailored properties.

Synthesis and Experimental Characterization

The synthesis of this compound is typically achieved through a classic esterification method known as the Schotten-Baumann reaction.[1][2] This robust and widely used method provides a reliable route to the target compound.

Synthesis Protocol: Schotten-Baumann Reaction

This protocol outlines the synthesis of this compound from 4-bromophenol and benzoyl chloride.

Materials:

  • 4-Bromophenol

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 4-bromophenol in a 10% aqueous solution of sodium hydroxide. The NaOH acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.[2]

  • To the resulting solution, add benzoyl chloride dropwise while stirring vigorously. The reaction is typically carried out in a two-phase system with an organic solvent like dichloromethane to dissolve the starting materials and product.[1]

  • Continue stirring for 15-30 minutes at room temperature. The aqueous base neutralizes the hydrochloric acid byproduct generated during the reaction.[1]

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol to yield white crystals.

Experimental Workflow for Synthesis

cluster_prep Reactant Preparation cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification A Dissolve 4-Bromophenol in 10% NaOH (aq) B Add Benzoyl Chloride dropwise with stirring A->B C Stir for 15-30 min at room temperature B->C D Separate Organic Layer C->D E Wash with H₂O and NaHCO₃ solution D->E F Dry with MgSO₄ E->F G Evaporate Solvent F->G H Recrystallize from Ethanol G->H I Obtain Pure Crystals H->I

Caption: Schotten-Baumann synthesis of this compound.

Structural Characterization: A Look at the Crystal Structure

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, providing precise measurements of its geometric parameters.[3][4]

Parameter Value
Chemical FormulaC₁₃H₉BrO₂
Molecular Weight277.11 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)7.748
b (Å)5.5946
c (Å)26.814
Dihedral Angle (Phenyl Rings)58.43°

Table 1: Crystallographic data for this compound.[3][4]

A notable feature of the molecular structure is the significant dihedral angle of 58.43° between the two phenyl rings.[3][4] This twist is a result of steric hindrance between the ortho hydrogens of the phenyl rings and the ester linkage, which prevents the molecule from adopting a planar conformation. This non-planarity has important implications for the molecule's electronic properties and intermolecular interactions.

Theoretical Studies: A Quantum Chemical Perspective

To gain a deeper understanding of the electronic structure and properties of this compound, we turn to computational chemistry. Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the properties of organic molecules.

Computational Methodology

The choice of computational method and basis set is critical for obtaining reliable theoretical results. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and effective choice, balancing accuracy and computational cost.[5][6][7] The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[5][7]

Workflow for Theoretical Calculations:

  • Geometry Optimization: The starting geometry is taken from the experimental X-ray crystal structure. A full geometry optimization is then performed using DFT at the B3LYP/6-311++G(d,p) level of theory to find the minimum energy conformation in the gas phase.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).

  • Electronic Property Calculations: The optimized geometry is used to calculate various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) map.

Theoretical Calculation Workflow

cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output A Experimental Crystal Structure Data B Geometry Optimization A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculations B->D E Optimized Geometry B->E F Theoretical Vibrational Spectra (FT-IR, Raman) C->F G HOMO-LUMO Energies D->G H Molecular Electrostatic Potential (MEP) Map D->H

Caption: Workflow for the theoretical investigation of this compound.

Geometric Structure: Theory vs. Experiment

A comparison of the theoretically optimized geometric parameters with the experimental data from X-ray crystallography serves as a crucial validation of the chosen computational method. For phenyl benzoate and its derivatives, DFT calculations at the B3LYP level have shown excellent agreement with experimental bond lengths and angles.[8] It is expected that the calculated bond lengths and angles for this compound will be in close agreement with the crystallographic data, with minor deviations attributable to the fact that the calculations are performed on an isolated molecule in the gas phase, while the experimental data is from the solid state where intermolecular forces are present.

Vibrational Analysis: Deciphering the Spectroscopic Fingerprint

The experimental FT-IR and FT-Raman spectra of this compound provide a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes. A theoretical vibrational analysis allows for a detailed assignment of these bands.

Key Vibrational Modes and Their Expected Wavenumbers:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H stretching (aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the phenyl rings.
C=O stretching (ester)1750 - 1730A strong, characteristic absorption due to the carbonyl group.[9]
C-C stretching (aromatic)1600 - 1450In-plane stretching vibrations of the carbon-carbon bonds in the phenyl rings.
C-O stretching (ester)1300 - 1100Asymmetric and symmetric stretching of the C-O-C linkage.
C-Br stretching700 - 500Stretching vibration of the carbon-bromine bond.

Table 2: Expected characteristic vibrational frequencies for this compound.

The calculated vibrational frequencies are typically scaled by a factor (around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, leading to a better correlation with the experimental spectrum.

Frontier Molecular Orbitals: Understanding Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

  • HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenoxy moiety.

  • LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be concentrated on the electron-withdrawing benzoyl group, particularly the carbonyl carbon.

  • HOMO-LUMO Gap: A smaller gap suggests that the molecule is more reactive and can be more easily excited electronically. The presence of the bromine atom and the ester linkage influences the energies of these orbitals and thus the magnitude of the gap.

Frontier Molecular Orbital Diagram

homo Highest Occupied Molecular Orbital (Electron Donor) lumo Lowest Unoccupied Molecular Orbital (Electron Acceptor) homo->lumo ΔE = E_LUMO - E_HOMO

Caption: HOMO-LUMO energy gap representation.

Molecular Electrostatic Potential (MEP) Map: Visualizing Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red (Negative Potential): Indicates regions of high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the carbonyl group.

  • Blue (Positive Potential): Indicates regions of low electron density or electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the phenyl rings.

  • Green (Neutral Potential): Represents areas with a relatively neutral electrostatic potential.

The MEP map provides a clear visual representation of the molecule's reactive sites, which is invaluable for understanding its interaction with other molecules and for predicting the regioselectivity of its reactions.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of this compound. By integrating experimental data from X-ray crystallography and spectroscopy with theoretical insights from DFT calculations, we have developed a detailed understanding of its synthesis, structure, and electronic properties. The methodologies and analyses presented herein serve as a robust framework for researchers and scientists working with halogenated phenyl benzoates and related compounds, facilitating the prediction of their chemical behavior and the design of new molecules with desired functionalities.

References

  • Pathade, S., & Jagdale, B. (2020). SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Journal of Advanced Scientific Research, 11(Suppl 2), 87-94. Available at: [Link]

  • Gómez-Santamaría, S., et al. (2017). Density functional theory study of the conformational space of phenyl benzoate, a common fragment in many mesogenic molecules. Physical Chemistry Chemical Physics, 19(2), 1369-1378. Available at: [Link]

  • El-Emam, A. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules, 26(23), 7205. Available at: [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. Available at: [Link]

  • da Costa, N. B., et al. (2015). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Structure, 1081, 28-37. Available at: [Link]

  • PubChem. (n.d.). Phenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E, E64, o771. Available at: [Link]

  • Ekowati, J., et al. (2021). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 21(2), 1-7. Available at: [Link]

  • da Costa, N. B., et al. (2015). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Structure, 1081, 28-37. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, phenyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Prabavathi, N., et al. (2014). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Atomic, Molecular, Condensate & Nano Physics, 1(2), 99-117. Available at: [Link]

  • Mohamed, F. A., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1588. Available at: [Link]

Sources

Discovery and history of 4-Bromophenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromophenyl Benzoate: Synthesis, Characterization, and Applications

Introduction

This compound, with the chemical formula C₁₃H₉BrO₂, is an aromatic ester of significant interest in the field of organic synthesis. It serves as a crucial building block and intermediate in the preparation of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and liquid crystals. This technical guide provides a comprehensive overview of its history, detailed synthesis protocols based on established methodologies, a thorough analysis of its structural and spectroscopic characteristics, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development and materials science.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in historical literature, its conceptual origins are intrinsically linked to the development of esterification methods in the late 19th century. The foundational chemistry for its synthesis was established through the work of Carl Schotten and Eugen Baumann, who in the 1880s developed the Schotten-Baumann reaction. This robust method for synthesizing esters from acyl chlorides and alcohols (or phenols) in the presence of a base provided the chemical community with a straightforward and efficient route to compounds like this compound.

Therefore, the "discovery" of this compound can be seen not as a singular event, but as a logical extension of these powerful new synthetic techniques. Early organic chemists would have likely prepared it as a simple derivative to characterize 4-bromophenol or benzoyl chloride. In modern chemical literature, the compound is well-established, with a notable 2008 study by Gowda et al. providing a detailed crystallographic and spectroscopic characterization, which serves as a key reference point for contemporary researchers[1][2][3][4].

Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of this compound is the acylation of 4-bromophenol with benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Deprotonation of Phenol: The basic catalyst (e.g., sodium hydroxide) deprotonates the hydroxyl group of 4-bromophenol, forming the more nucleophilic 4-bromophenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol, leading to a significantly faster reaction rate.

  • Nucleophilic Attack: The 4-bromophenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Product Formation: The final product, this compound, is formed. The HCl byproduct is neutralized by the base present in the reaction mixture.

The choice of a two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can sometimes be employed to improve reaction efficiency, although a simple aqueous base solution is often sufficient.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Bromophenol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, beaker, etc.)

  • Stirring apparatus

Procedure:

  • Dissolution of Reactant: In a round-bottom flask, dissolve 4-bromophenol (1.0 equivalent) in a suitable organic solvent such as dichloromethane.

  • Preparation of Base Solution: Separately, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Cool the flask containing the 4-bromophenol solution in an ice bath.

  • Addition of Reagents: While stirring vigorously, slowly and simultaneously add benzoyl chloride (1.1 equivalents) and the 10% NaOH solution to the flask. The base should be kept in slight excess to neutralize the HCl formed.

  • Reaction: Continue stirring at room temperature for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 5% HCl solution (to remove any unreacted base), and then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid[1].

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 4-Bromophenol in Dichloromethane R1 Combine Reactants in Flask (Ice Bath) P1->R1 P2 Prepare 10% aq. NaOH R2 Add Benzoyl Chloride & NaOH Solution P2->R2 R1->R2 R3 Stir at Room Temp for 1-2 hours R2->R3 W1 Separate Organic Layer R3->W1 W2 Wash with HCl, NaHCO₃, and Brine W1->W2 W3 Dry over Na₂SO₄ W2->W3 W4 Evaporate Solvent W3->W4 P Recrystallize from Ethanol W4->P end_node Pure Product P->end_node start Start start->P1 start->P2

Caption: Workflow for the synthesis of this compound.

Structural Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity. This involves a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₃H₉BrO₂[5]
Molecular Weight277.11 g/mol [5]
AppearanceWhite to off-white crystalline solid
Melting PointTypically in the range of 98-102 °C[1]
SolubilitySoluble in common organic solvents like dichloromethane, acetone, and hot ethanol. Insoluble in water.
Spectroscopic Data

The spectroscopic data for this compound are distinctive and allow for unambiguous identification.

TechniqueData and Interpretation
¹H NMR The spectrum shows characteristic signals for the aromatic protons. The protons on the benzoate ring typically appear as a multiplet around 7.5-8.2 ppm. The protons on the 4-bromophenyl ring appear as two doublets (an AA'BB' system) due to their symmetry, typically in the range of 7.1-7.6 ppm.
¹³C NMR The spectrum shows distinct signals for each carbon atom. The carbonyl carbon of the ester is highly deshielded and appears around 165 ppm. The aromatic carbons appear in the range of 120-150 ppm. The carbon attached to the bromine atom is typically found around 120 ppm.
IR Spectroscopy The IR spectrum is dominated by a strong absorption band for the C=O stretch of the ester group, typically around 1730-1740 cm⁻¹. Strong bands corresponding to C-O stretching are observed in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C stretching in the aromatic rings appears in the 1450-1600 cm⁻¹ region. The C-Br stretch is typically observed at lower wavenumbers.
Mass Spectrometry The mass spectrum shows a characteristic molecular ion peak (M⁺) at m/z 276 and another peak at m/z 278 of similar intensity, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes). A prominent fragment ion is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.

Applications in Research and Industry

This compound's primary value lies in its utility as a versatile intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the benzoate ester can be hydrolyzed or otherwise modified.

Agrochemical Synthesis

One of the documented applications of derivatives of this compound is in the synthesis of agrochemicals. For instance, related structures are precursors to complex molecules used as insecticides. A patent describes the synthesis of 4-bromoacetyl-2-methyl benzoate, which is an intermediate in the production of Fluralaner, a potent insecticide and acaricide[6]. This highlights the industrial relevance of this class of compounds.

Liquid Crystal Research

Aromatic esters are a common structural motif in liquid crystalline materials. While direct applications of this compound itself in commercial liquid crystal displays are not widespread, the use of brominated aromatic compounds as intermediates for more complex liquid crystal molecules is an active area of research[7]. The rigid core and the potential for further functionalization make it a valuable starting material for designing molecules with specific mesophase behaviors.

Pharmaceutical and Medicinal Chemistry

In drug discovery, the 4-bromophenyl group is a common substituent that can be introduced to modulate the pharmacological properties of a lead compound. This compound can serve as a starting material for introducing this moiety. The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures, making it a valuable tool for medicinal chemists.

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects[5]. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, it should be cleaned up carefully to prevent environmental contamination. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with a rich history rooted in the fundamental principles of organic synthesis. Its straightforward preparation, coupled with its versatile reactivity, makes it an important intermediate for both academic research and industrial applications. A thorough understanding of its synthesis, characterization, and potential uses, as outlined in this guide, is essential for any scientist working in the fields of organic synthesis, drug discovery, and materials science.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. IUCr Journals. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). This compound. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 264661, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

Sources

4-Bromophenyl Benzoate: Structural Dynamics, Synthesis, and Synthetic Utility

[1]

Nomenclature and Structural Architecture

IUPAC Name: 4-Bromophenyl benzoate Systematic Name: 4-Bromophenyl benzenecarboxylate CAS Registry Number: 1523-17-7[1]

Structural Deconstruction

The nomenclature of this compound reflects its identity as an ester derived from benzoic acid and 4-bromophenol. In the IUPAC system, the carboxylate group (

1
  • Acyl Component (Benzoate): Derived from benzene carboxylic acid (benzoic acid).[1] The carbonyl carbon is attached directly to a phenyl ring.

  • Alkoxy Component (4-Bromophenyl): The oxygen of the ester linkage is bonded to a benzene ring substituted with a bromine atom at the para (4) position relative to the ester linkage.[1]

Electronic Environment

The molecule exhibits a push-pull electronic system that defines its reactivity:

  • The Ester Linkage: Acts as a moderate electron-withdrawing group (EWG) on the bromophenyl ring via induction (

    
    ) and resonance (
    
    
    ), effectively deactivating the ring slightly compared to a free phenol.[1]
  • The Bromine Substituent: Exerts a deactivating inductive effect (

    
    ) but a weak activating resonance effect (
    
    
    ).[1]
  • Conformational Locking: Crystallographic studies indicate that the two phenyl rings are not coplanar. The dihedral angle between the benzoate and bromophenyl planes is typically around

    
    , minimizing steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the bromophenyl ring [1].
    

Synthetic Pathways and Mechanistic Insight

The most robust route for synthesizing this compound is the Schotten-Baumann reaction . This method is preferred over Fischer esterification due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

The Schotten-Baumann Protocol

This biphasic or pyridine-catalyzed reaction utilizes benzoyl chloride and 4-bromophenol. The base serves two critical functions: it acts as a proton scavenger to neutralize the HCl byproduct and deprotonates the phenol to generate the more nucleophilic phenoxide ion.

Experimental Workflow (Standardized)

Reagents:

  • 4-Bromophenol (1.0 eq)[1][2]

  • Benzoyl Chloride (1.1 eq)[1]

  • Sodium Hydroxide (10% aq) or Pyridine (Solvent/Base)[1]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Nucleophile Formation: Dissolve 4-bromophenol in 10% NaOH solution at

    
    . The solution will turn clear as the sodium 4-bromophenolate forms.
    
  • Acylation: Add benzoyl chloride dropwise over 20 minutes with vigorous stirring. Maintain temperature

    
     to prevent hydrolysis of the acid chloride.
    
  • Reaction Monitoring: Stir for 2–4 hours at room temperature. Monitor via TLC (Silica; Hexane:EtOAc 8:2).[1] The product is less polar than the starting phenol.

  • Workup:

    • Extract the reaction mixture with DCM (

      
      ).
      
    • Wash the organic layer with

      
       (to remove unreacted acid) and 
      
      
      (if pyridine was used).[1]
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from hot ethanol to yield colorless needles (Yield: ~85–95%).

Visualization of Synthesis Logic

SchottenBaumannStart4-Bromophenol(Substrate)InterTetrahedralIntermediateStart->InterNucleophilic AttackReagentBenzoyl Chloride(Electrophile)Reagent->InterBaseNaOH / Pyridine(Catalyst/Scavenger)Base->StartDeprotonationProductThis compound(Product)Inter->ProductElimination of Cl-

Figure 1: Logical flow of the Schotten-Baumann acylation mechanism.

Reactivity Profile: The Fries Rearrangement

The defining reaction for phenyl esters, including this compound, is the Fries Rearrangement . This reaction converts the ester into a hydroxyaryl ketone (hydroxybenzophenone), which is a crucial scaffold for UV absorbers and pharmaceutical intermediates.[1]

Mechanism and Regioselectivity

Upon heating with a Lewis acid catalyst (typically

1
  • Ortho-Migration: Favored at higher temperatures (

    
    ).[1]
    
  • Para-Migration: Typically favored at lower temperatures (

    
    ), but in this compound, the para-position is blocked  by the bromine atom.[1]
    
  • Outcome: The reaction is forced to occur at the ortho position relative to the oxygen, yielding 2-benzoyl-4-bromophenol .

Mechanistic Pathway Visualization[1]

FriesRearrangementEsterThis compoundComplexO-Acyl AlCl3 ComplexEster->Complex+ AlCl3IonPairAcylium Ion + PhenolateComplex->IonPairBond CleavageOrtho2-Benzoyl-4-bromophenol(Ortho-Rearrangement)IonPair->OrthoElectrophilic AromaticSubstitution (Ortho)ParaPara-Rearrangement(BLOCKED by Br)IonPair->ParaBlocked

Figure 2: Mechanistic pathway of the Fries Rearrangement, highlighting the regioselective constraint imposed by the para-bromine substituent.

Analytical Characterization

To validate the synthesis of this compound, the following physicochemical data must be confirmed.

Physicochemical Properties Table[1]
PropertyValue / Characteristic
Molecular Formula

Molecular Weight

Melting Point

[2]
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Spectroscopic Signatures[1]
  • IR Spectroscopy:

    • Carbonyl (

      
      ):  Strong, sharp peak at 
      
      
      (characteristic of phenyl esters).[1]
    • 
       Stretch:  Strong bands in the 
      
      
      region.[1]
  • 
     NMR (400 MHz, 
    
    
    ):
    • Benzoyl Ring: Multiplet at

      
       (2H, ortho) and 
      
      
      (3H, meta/para).[1]
    • Bromophenyl Ring: AA'BB' system.[1] Two doublets centered around

      
       (2H, meta to O) and 
      
      
      (2H, ortho to O).[1]
  • Mass Spectrometry (EI):

    • Molecular ion peaks

      
       and 
      
      
      (due to
      
      
      and
      
      
      isotopes) in a 1:1 ratio.[1]
    • Prominent fragment at

      
       (Benzoyl cation, 
      
      
      ).[1]

Applications in Drug Discovery and Materials

Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide functionality makes this compound an excellent electrophile for Suzuki-Miyaura cross-coupling .

  • Utility: It serves as a scaffold to attach biaryl systems while retaining the ester functionality, which can later be hydrolyzed to a phenol or reduced to an alcohol.

  • Reaction: this compound + Aryl Boronic Acid

    
     Biaryl Benzoate.[1]
    
Liquid Crystal Mesogens

Benzoate esters are fundamental cores in liquid crystal chemistry.[1] The 4-bromo substituent introduces polarizability and geometric anisotropy, which are essential for the formation of nematic phases. Derivatives of this molecule are often explored as precursors for low-melting liquid crystals [3].

Photo-Fries Rearrangement

Beyond thermal rearrangement, this compound undergoes Photo-Fries rearrangement under UV irradiation.[1] This process is utilized to synthesize ortho-hydroxybenzophenones in situ within polymer matrices, acting as a UV-stabilizing mechanism for plastics exposed to sunlight.[1]

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[1][3] This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[1] Link

  • PubChem. This compound (Compound). National Library of Medicine.[1] Link[1]

  • Nayak, P. S., & Gowda, B. T. (2008).[1][3][4] Synthesis and Characterization of Mono- and Disubstituted Phenyl Benzoates. E-Journal of Chemistry, 5(S2), 1133-1140.[1] Link

Methodological & Application

Synthesis of 4-Bromophenyl Benzoate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-bromophenyl benzoate, a valuable ester in organic synthesis and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

This compound is an aromatic ester synthesized through the esterification of 4-bromophenol with benzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, a widely utilized method for the acylation of alcohols and phenols.[1] The presence of the bromo- and benzoate- moieties makes this compound a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the 4-bromophenoxide ion (generated in situ) attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired ester. The reaction is typically performed in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and to facilitate the formation of the more nucleophilic phenoxide.[2]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
4-BromophenolReagent grade, ≥98%
Benzoyl chlorideReagent grade, ≥99%
PyridineAnhydrous, ≥99.8%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric acid (HCl)1 M aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (saturated NaCl)Aqueous solution
Anhydrous magnesium sulfate (MgSO₄)Reagent grade
EthanolReagent grade, for recrystallization
Round-bottom flaskFlame-dried
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Melting point apparatus
IR Spectrometer
NMR Spectrometer

Safety Precautions: This experiment should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Benzoyl chloride is corrosive, a lachrymator, and reacts with moisture. Handle with extreme care.[3]

  • 4-Bromophenol is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[4][5][6]

  • Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

  • Dichloromethane is a volatile solvent and a suspected carcinogen.[10]

Experimental Protocol

This protocol is based on the principles of the Schotten-Baumann reaction for ester synthesis.

Reaction Setup and Procedure
  • Dissolution of 4-Bromophenol: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize side reactions.

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents). Pyridine acts as a base to neutralize the HCl produced during the reaction and also serves as a nucleophilic catalyst.

  • Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over a period of 10-15 minutes. The slow addition helps to maintain the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath and quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Dissolve 4-Bromophenol in anhydrous DCM cooling1 Cool to 0°C reagents->cooling1 base_add Add Pyridine cooling1->base_add acyl_add Add Benzoyl Chloride solution dropwise base_add->acyl_add reaction Stir at RT for 1-2h acyl_add->reaction quench Quench with water reaction->quench extraction Sequential Extraction: 1M HCl, NaHCO₃, Brine quench->extraction drying Dry with MgSO₄ & Concentrate extraction->drying recrystallization Recrystallize from Ethanol drying->recrystallization isolation Vacuum Filtration & Drying recrystallization->isolation final_product final_product isolation->final_product Pure 4-Bromophenyl benzoate

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₃H₉BrO₂
Molecular Weight277.11 g/mol
AppearanceWhite to off-white solid
Melting PointA specific melting point should be determined and compared to literature values.
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum should be recorded and compared with known data for this compound. Key characteristic peaks include:

    • C=O stretch (ester): around 1730-1750 cm⁻¹

    • C-O stretch (ester): around 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹

    • Aromatic C=C stretches: around 1600 cm⁻¹ and 1450-1500 cm⁻¹

    • C-Br stretch: in the fingerprint region

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoate and the 4-bromophenyl rings. The exact chemical shifts and coupling constants should be determined and compared to literature data.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester and the aromatic carbons. The chemical shifts should be assigned based on known substituent effects and compared to reference spectra.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound, as well as characteristic fragmentation patterns.

Mechanism of the Schotten-Baumann Reaction

The synthesis of this compound via the Schotten-Baumann reaction follows a well-established nucleophilic acyl substitution pathway.

schotten_baumann cluster_reactants cluster_products r1 4-Bromophenol p1 4-Bromophenoxide r1->p1 Deprotonation r2 Benzoyl Chloride p2 Tetrahedral Intermediate r2->p2 r3 Pyridine (Base) p4 Pyridinium Hydrochloride r3->p4 Acid-Base Reaction with HCl byproduct p1->p2 Nucleophilic Attack p3 This compound p2->p3 Collapse of Intermediate (Chloride leaves)

Caption: Simplified mechanism of the Schotten-Baumann reaction.

The reaction is initiated by the deprotonation of 4-bromophenol by pyridine to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks the carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate. The intermediate subsequently collapses, reforming the carbonyl double bond and expelling a chloride ion. The pyridine also serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

References

  • CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google P
  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. (URL: [Link])

  • This compound - PMC - NIH. (URL: [Link])

  • This compound (C13H9BrO2) - PubChemLite. (URL: [Link])

  • Schotten Baumann Reaction - BYJU'S. (URL: [Link])

  • (PDF) this compound - ResearchGate. (URL: [Link])

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (URL: [Link])

  • This compound | C13H9BrO2 | CID 264661 - PubChem - NIH. (URL: [Link])

  • This compound - IUCr Journals. (URL: [Link])

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Safety Data Sheet: Pyridine - Carl ROTH. (URL: [Link])

  • Safety Data Sheet: Dichloromethane - Carl ROTH. (URL: [Link])

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: [Link])

  • Recrystallization 2. (URL: [Link])

  • Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. (URL: [Link])

  • Schotten–Baumann reaction - Wikipedia. (URL: [Link])

  • This compound - IUCr Journals. (URL: [Link])

  • (PDF) this compound - ResearchGate. (URL: [Link])

  • Benzoyl chloride - Hazardous Substance Fact Sheet. (URL: [Link])

  • Pyridine - SAFETY DATA SHEET - PENTA. (URL: [Link])

  • Safety data sheet - CPAChem. (URL: [Link])

  • BENZOYL CHLORIDE EXTRA PURE - Loba Chemie. (URL: [Link])

  • Safety Data Sheet: Benzoyl chloride - Carl ROTH. (URL: [Link])

  • Dichloromethane - SAFETY DATA SHEET. (URL: [Link])

  • Safety Data Sheet: Dichloromethane - Chemos GmbH&Co.KG. (URL: [Link])

Sources

Application Note: High-Purity Synthesis of 4-Bromophenyl Benzoate via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 4-bromophenyl benzoate, a critical intermediate in the production of liquid crystalline polymers and a structural motif in cross-coupling chemistry.

While esterification is a fundamental transformation, the reaction between phenols and acid chlorides requires specific activation due to the lower nucleophilicity of phenols compared to aliphatic alcohols. We utilize the Schotten-Baumann reaction conditions , which employ a biphasic system with an inorganic base. This method is selected over Fischer esterification (acid-catalyzed) because the equilibrium in phenol esterification is unfavorable under acidic conditions.

Key Advantages of this Protocol:

  • Thermodynamic Drive: The formation of the stable amide/ester bond and the removal of HCl (neutralized by base) drives the reaction to completion.

  • Self-Purifying Nature: The product is insoluble in the aqueous basic medium, facilitating isolation via precipitation.

  • Scalability: The biphasic system manages exotherms effectively, making it safer for scale-up than anhydrous methods.

Chemical Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The base (NaOH) serves two critical functions:

  • Activation: Deprotonates 4-bromophenol (

    
    ) to form the more nucleophilic 4-bromophenoxide anion.
    
  • Neutralization: Scavenges the HCl byproduct to prevent the reverse reaction and hydrolysis.

Reaction Scheme & Mechanism

ReactionMechanism Phenol 4-Bromophenol (Nucleophile) Phenoxide 4-Bromophenoxide (Active Species) Phenol->Phenoxide Deprotonation (-H2O) Base NaOH (Base) Base->Phenoxide Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Attack BzCl Benzoyl Chloride (Electrophile) BzCl->Intermediate Product This compound (Product) Intermediate->Product Elimination of Cl- Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Mechanistic pathway showing activation of the phenol and subsequent acyl substitution.[1][2][3][4]

Material Safety & Handling

ReagentHazard ClassCritical Handling Note
Benzoyl Chloride Lachrymator, CorrosiveMoisture Sensitive. Handle in fume hood only. Releases HCl gas on contact with water.
4-Bromophenol Toxic, CorrosiveRapidly absorbed through skin. Wear nitrile gloves and face shield.
Sodium Hydroxide CorrosiveExothermic upon dissolution. Use 10% solution to mitigate thermal risks.
Ethanol FlammableUsed for recrystallization.[5] Ensure no open flames.

Experimental Protocols

Protocol A: Standard Aqueous Schotten-Baumann (Primary Method)

Recommended for standard synthesis due to ease of workup and high yield.

Reagents:

  • 4-Bromophenol: 1.73 g (10 mmol)

  • Benzoyl Chloride: 1.41 g (1.2 mL, 10 mmol)

  • Sodium Hydroxide (10% aq): 20 mL

  • Ethanol (95%): For recrystallization

Step-by-Step Procedure:

  • Solubilization: In a 100 mL Erlenmeyer flask, dissolve 1.73 g of 4-bromophenol in 20 mL of 10% NaOH solution.

    • Checkpoint: Ensure the solution is clear. If the phenol does not dissolve, the pH is likely too low. The solution must be basic to maintain the phenoxide form.

  • Controlled Addition: Cool the flask to 10–15°C using a water bath. Add 1.2 mL of benzoyl chloride dropwise over 5 minutes.

    • Why? Benzoyl chloride hydrolyzes in water. Cooling slows hydrolysis, favoring the reaction with the phenoxide nucleophile.

  • Reaction Phase: Cork the flask securely and shake vigorously for 15–20 minutes.

    • Technique Note: Vent the flask occasionally to release pressure. Vigorous agitation is crucial to maximize the surface area between the organic benzoyl chloride droplets and the aqueous phenoxide phase.

  • Completion Check: The odor of benzoyl chloride should disappear, replaced by a faint ester smell. A solid precipitate (the ester) will form.

    • pH Check: Test the solution with litmus paper. It must remain alkaline (pH > 10). If acidic, add more NaOH to drive the reaction and neutralize HCl.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove excess NaOH and NaCl.

  • Purification: Recrystallize the crude solid from hot Ethanol (approx. 15-20 mL). Allow to cool slowly to room temperature, then chill in ice. Filter the white crystalline needles.

Protocol B: Anhydrous Pyridine Method (Alternative)

Recommended if the substrate is moisture-sensitive or if Protocol A yields low conversion.

  • Dissolve 10 mmol 4-bromophenol in 5 mL dry pyridine (Pyridine acts as both solvent and base).

  • Cool to 0°C. Add 10 mmol benzoyl chloride dropwise.

  • Stir at Room Temperature for 30 minutes.

  • Quench: Pour the mixture into 50 mL of ice-cold dilute HCl (to neutralize pyridine).

  • Filter the resulting solid and recrystallize as above.

Process Control & Validation

Workflow Diagram

Workflow Start Start: Dissolve Phenol in 10% NaOH AddBzCl Add Benzoyl Chloride (Dropwise, <15°C) Start->AddBzCl Shake Agitate Vigorously (15-20 mins) AddBzCl->Shake CheckPH Check pH > 10? Shake->CheckPH AddBase Add more NaOH CheckPH->AddBase No Filter Filter Crude Solid CheckPH->Filter Yes AddBase->Shake Recryst Recrystallize (EtOH) Filter->Recryst Final Pure this compound Recryst->Final

Figure 2: Experimental workflow for the aqueous Schotten-Baumann protocol.

Quality Control Metrics
ParameterSpecificationMethod of Verification
Appearance White crystalline needlesVisual Inspection
Melting Point 99°C – 102°C Capillary Melting Point Apparatus [1]
Yield > 85%Gravimetric Analysis
IR Spectrum Ester C=O stretch @ ~1735 cm⁻¹FTIR Spectroscopy
TLC Single spot (

in 9:1 Hex:EtOAc)
Silica Gel 60 F254

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oily Product Impurities lowering MP or reaction too hot.Cool the mixture in an ice bath. Scratch the glass side with a rod to induce nucleation.
Low Yield Hydrolysis of Benzoyl Chloride.[6]Ensure temperature is kept <15°C during addition. Increase agitation speed.
Acidic Final pH Insufficient base to neutralize HCl.Add 10% NaOH until basic. If acidic, the phenol reprotonates and dissolves in the organic byproduct phase, halting the reaction.
Smell of BzCl persists Incomplete reaction.Check pH. If basic, warm slightly (to 30°C) and shake for 10 more minutes to force completion.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Chemistry LibreTexts. (2023). Preparation of the Benzoate of Phenol. Retrieved October 26, 2023, from [Link]

  • Gowda, B. T., et al. (2008).[2][3] this compound.[2][3][7][8] Acta Crystallographica Section E. Retrieved from [Link]

Sources

Steglich esterification of 4-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Steglich Esterification of 4-Bromobenzoic Acid for Modular Scaffold Synthesis

Executive Summary

This guide details the protocol for the . While Fischer esterification is common for simple substrates, the Steglich method (DCC/DMAP) is the gold standard for coupling sterically hindered alcohols or acid-sensitive substrates under mild, neutral conditions.

For drug development professionals, 4-bromobenzoic acid is a critical "modular scaffold." The resulting ester retains the aryl bromide handle, enabling downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to rapidly diversify libraries. This protocol focuses on maximizing yield while solving the most persistent challenge of this reaction: the removal of the dicyclohexylurea (DCU) byproduct.

Mechanistic Foundation & Logic

The Steglich esterification relies on the in situ activation of the carboxylic acid by a carbodiimide (DCC) to form an


-acylisourea.[1] However, this intermediate is unstable and prone to a 1,3-rearrangement into an unreactive 

-acylurea side product.[2]

The Critical Role of DMAP: 4-Dimethylaminopyridine (DMAP) acts not just as a base, but as a nucleophilic catalyst.[3] It attacks the


-acylisourea faster than the rearrangement can occur, generating a highly reactive 

-acylpyridinium intermediate.[3] This species effectively transfers the acyl group to the alcohol.[1]
Pathway Visualization: The Steglich Cycle & The "Urea Trap"

SteglichMechanism Acid 4-Bromobenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation DCC DCC (Coupling Agent) DCC->O_Acyl Activation N_Acyl N-Acylurea (DEAD END SIDE PRODUCT) O_Acyl->N_Acyl 1,3-Rearrangement (Slow without DMAP) Active N-Acylpyridinium (Activated Species) O_Acyl->Active DMAP Attack (Fast) DCU DCU (Insoluble Byproduct) O_Acyl->DCU Leaving Group DMAP DMAP (Catalyst) Active->DMAP Catalyst Regenerated Ester Final Ester Product Active->Ester Alcohol Attack Alcohol Target Alcohol (R-OH)

Figure 1: The catalytic cycle of Steglich esterification. Note how DMAP intercepts the O-acylisourea to prevent the irreversible formation of N-acylurea.[2][3]

Strategic Experimental Design

Solvent Selection

Solvent choice dictates both reaction rate and the ease of DCU removal.

  • Dichloromethane (DCM): Recommended. 4-Bromobenzoic acid has moderate solubility.[4][5] DCU is sparingly soluble in DCM, allowing the bulk of it to be removed by simple filtration.[3]

  • DMF: Alternative. Use only if the alcohol partner is highly polar/insoluble. Warning: Removing DMF requires aqueous washing which can complicate DCU removal.

Stoichiometry Table
ComponentRoleEquiv.Rationale
4-Bromobenzoic Acid Limiting Reagent1.0The scaffold to be esterified.[1][2][6]
Alcohol (R-OH) Nucleophile1.0 - 1.2Slight excess drives conversion; usually easier to separate than unreacted acid.
DCC Coupling Agent1.1 - 1.2Excess ensures full activation of the acid.
DMAP Catalyst0.1 - 0.210-20 mol% is standard. Higher loading (up to 1.0 eq) speeds up difficult couplings but complicates workup.

Detailed Protocol: Steglich Esterification

Safety Note: DCC is a potent sensitizer and allergen.[7] Handle in a fume hood. 4-Bromobenzoic acid is an irritant.[8]

Phase 1: Reaction Setup
  • Drying: Flame-dry a round-bottom flask (RBF) and cool under an inert atmosphere (

    
     or Ar). Moisture consumes DCC, forming DCU without producing product.
    
  • Solvation: Add 4-bromobenzoic acid (1.0 equiv) and the Alcohol (1.1 equiv) to the flask.

  • Solvent: Add anhydrous DCM (0.2 – 0.5 M concentration relative to acid). Stir until dissolved.

  • Catalyst: Add DMAP (0.1 equiv) in one portion.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Cooling is critical to suppress the N-acylurea rearrangement during the initial exothermic activation.
    
Phase 2: Activation & Coupling
  • DCC Addition: Dissolve DCC (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Observation: The solution will likely become cloudy within minutes as DCU begins to precipitate.

  • Reaction: Stir at

    
     for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT).
    
  • Monitoring: Stir for 3–12 hours. Monitor by TLC (Visualize with UV at 254 nm; 4-bromobenzoic acid absorbs strongly).

    • Self-Validation Check: The starting acid spot (

      
       in Hex/EtOAc) should disappear. A less polar ester spot should appear higher.
      
Phase 3: Workup (The "DCU Removal" Strategy)

The primary failure mode in Steglich reactions is product contamination with urea.

  • Precipitation: Cool the reaction mixture back to

    
     (freezer) or 
    
    
    
    for 30 minutes. This forces more DCU out of solution.
  • Filtration: Filter the cold mixture through a sintered glass funnel or a Celite pad. Wash the cake with cold DCM. Discard the solid (DCU).

  • Acid Wash (Crucial): Transfer filtrate to a separatory funnel. Wash with 0.5 M HCl (2x).[7]

    • Why? This protonates the DMAP (pyridine derivative) and any unreacted amine, moving them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated

    
      (2x).
    
    • Why? This removes any unreacted 4-bromobenzoic acid.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

Scenario A: Persistent DCU Contamination

If white solids appear in your NMR tube despite filtration:

  • The Fix: Redissolve crude in cold diethyl ether (DCU is very insoluble in ether) and filter again.

  • Pro-Tip: Switch from DCC to EDC

    
    HCl  (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is completely removed during the aqueous workup (Step 11), eliminating the filtration step entirely.
    
Scenario B: Low Yield / No Reaction
  • Diagnosis: Likely formation of

    
    -acylurea due to slow alcohol attack.[2][9]
    
  • The Fix: Increase DMAP loading to 0.5 equiv. Ensure the alcohol is dry. If the alcohol is tertiary (highly hindered), switch to Yamaguchi Esterification conditions (2,4,6-trichlorobenzoyl chloride).

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Organic Chemistry Portal.

  • BenchChem.

  • PubChem. 4-Bromobenzoic Acid Compound Summary (CID 11464).

Sources

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective synthesis of Biphenyl-4-yl benzoate via the Suzuki-Miyaura coupling of 4-Bromophenyl benzoate with phenylboronic acid.

The Core Challenge: The substrate contains a phenolic ester moiety (


). Unlike alkyl esters, phenolic esters are highly susceptible to nucleophilic attack and hydrolysis (saponification) under the basic conditions typically required for Suzuki coupling. Furthermore, the electron-deficient nature of the phenolic ring can theoretically activate the C-O bond for oxidative addition with nickel or specialized palladium catalysts, posing a risk of side reactions.

The Solution: This protocol prioritizes anhydrous conditions using mild inorganic bases to facilitate transmetallation while strictly suppressing ester hydrolysis. We provide a "Gold Standard" anhydrous protocol yielding >90% product and a "Robust" biphasic alternative for less sensitive applications.

Mechanistic Insight & Chemoselectivity

To achieve high yields, one must understand the competing pathways at the molecular level.

The Chemoselectivity Hierarchy

In this system, the Palladium catalyst (


) faces two potential electrophilic sites and one degradation pathway:
  • C-Br Oxidative Addition (Desired): The

    
     bond is the most reactive site for standard 
    
    
    
    catalysts (e.g.,
    
    
    ). This is the intended reaction pathway.
  • C-O Oxidative Addition (Undesired): While rare with standard Pd-catalysts, the C-O bond of phenolic esters can be activated (especially by Ni catalysts), leading to decarbonylative coupling. We suppress this by selecting bulky phosphine ligands and avoiding Ni.

  • Base-Mediated Hydrolysis (Major Side Reaction): The hydroxide ion (

    
    ) or carbonate (
    
    
    
    ) in the presence of water attacks the carbonyl carbon, cleaving the ester to form 4-bromophenol and benzoic acid . This is the primary failure mode.
Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the undesired hydrolysis.

ReactionPathways Substrate This compound OxAdd Oxidative Addition (C-Br Bond) Substrate->OxAdd Fast (k1) Hydrolysis Ester Hydrolysis (Saponification) Substrate->Hydrolysis Slow (k2) Accelerated by H2O/High pH Pd_Complex Pd(0) Catalyst (Pd(PPh3)4) Pd_Complex->OxAdd Base_H2O Base + H2O (Hydrolysis Risk) Base_H2O->Hydrolysis Coupling Transmetallation & Reductive Elimination OxAdd->Coupling + Ar-B(OH)2 + Base Byproduct Byproducts: 4-Bromophenol + Benzoic Acid Hydrolysis->Byproduct Product Product: Biphenyl-4-yl benzoate Coupling->Product

Figure 1: Kinetic competition between the desired Suzuki coupling (Green) and the undesired ester hydrolysis (Red).

Reaction Optimization Matrix

The following table summarizes the impact of reaction variables on the stability of the phenolic ester.

VariableRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous) High boiling point, good solubility for organic substrates, and lack of water prevents hydrolysis. Toluene is a viable alternative.
Base

(Anhydrous)
Mild enough to prevent ester cleavage but basic enough to activate the boronic acid (forming the boronate species).

is also effective.
Catalyst

The "workhorse" catalyst. The labile

ligands facilitate oxidative addition into the aryl bromide.
Temperature 80°C Sufficient for coupling but minimizes thermal stress on the ester. Avoid refluxing water/ethanol mixtures (>100°C).
Atmosphere Argon/Nitrogen Oxygen degrades the Pd(0) catalyst and can promote homocoupling of the boronic acid.

Standardized Protocols

Method A: The "Gold Standard" (Anhydrous)

Recommended for drug discovery applications where purity is paramount.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv / 5 mol%)
    
  • 
     (Potassium phosphate, tribasic) (2.0 equiv) - Must be finely ground and anhydrous.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

Step-by-Step Workflow:

  • Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.[1]

  • Loading: Add solid reagents: this compound, Phenylboronic acid, and finely ground

    
    .
    
  • Inertion: Cap the vessel and cycle Vacuum/Argon (3x) to remove atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of Argon, add the

    
     catalyst. Note: Adding catalyst last prevents oxidation during solid handling.
    
  • Solvation: Syringe in anhydrous 1,4-Dioxane.

  • Reaction: Heat the mixture to 80°C in an oil block or sand bath. Stir vigorously for 12-16 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting bromide (

    
    ) and appearance of the fluorescent biaryl product.
    
  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Method B: The "Robust" Alternative (Biphasic)

Use only if anhydrous conditions are unavailable or if the substrate is confirmed to be moderately stable.

Modifications:

  • Solvent: Toluene : Water (10:1 ratio). Keep water volume minimal.

  • Base:

    
     (Sodium carbonate).
    
  • Procedure: Dissolve organics in Toluene. Dissolve Base in Water. Mix and degas (sparge with Argon for 15 mins) before adding catalyst. Heat to 70°C.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware & Argon Atmosphere MixSolids Add Solids: 1. Substrate (Ar-Br) 2. Boronic Acid 3. Base (K3PO4) Start->MixSolids Degas Evacuate/Backfill Argon (3x) MixSolids->Degas AddCat Add Catalyst: Pd(PPh3)4 (5 mol%) Degas->AddCat AddSolv Add Solvent: Anhydrous Dioxane AddCat->AddSolv Heat Reaction: 80°C, 12-16 Hours AddSolv->Heat Check TLC Check: Complete Conversion? Heat->Check Check->Heat No (Extend Time) Workup Workup: Filter (Celite) -> Conc. -> Column Check->Workup Yes Finish Pure Product: Biphenyl-4-yl benzoate Workup->Finish

Figure 2: Step-by-step experimental workflow for the anhydrous Suzuki coupling protocol.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Yield / Phenol Smell Ester HydrolysisSwitch to Method A (Anhydrous). Ensure

is dry. Reduce temperature to 60°C.
Starting Material Remains Catalyst DeactivationEnsure rigorous degassing (Oxygen poisons Pd). Increase catalyst loading to 10 mol% or switch to

.
Homocoupling (Ph-Ph) Oxidative Coupling of Boronic AcidReduce Oxygen exposure. Add boronic acid slowly or use a slight excess (1.5 equiv).
Black Precipitate "Pd Black" FormationNormal at end of reaction. If it happens early, the ligand is insufficient; add free

(10 mol%) to stabilize Pd.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Goossen, L. J., & Paetzold, J. (2004). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides or Thioesters. Advanced Synthesis & Catalysis, 346(13-15), 1665-1668. (Demonstrates ester compatibility issues). Link

  • Tang, W., et al. (2011). Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 76(5), 1237-1241. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling. (General mechanism and conditions). Link

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Palladium-Catalyzed Synthesis of 4-Bromophenyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of 4-bromophenyl benzoate derivatives. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Significance of this compound Derivatives

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, materials science, and organic synthesis. The presence of the bromo-functional group offers a versatile handle for further chemical transformations, making these compounds valuable intermediates in the synthesis of complex molecules. Traditional esterification methods often require harsh conditions, limiting their application to robust substrates. Palladium-catalyzed cross-coupling reactions, however, have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions, making them ideal for the synthesis of functionalized aromatic esters.[1][2] This guide will delve into the practical application of these sophisticated catalytic systems for the efficient synthesis of this compound derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of a palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. This cycle typically involves three key steps: oxidative addition, transmetalation (in the case of coupling with an organometallic reagent) or migratory insertion (in the case of carbonylation), and reductive elimination.[3][4]

The General Catalytic Cycle

A common pathway for the formation of aryl esters involves the coupling of an aryl halide with a benzoate source. The choice of coupling partner dictates the specific nature of the catalytic cycle. For instance, a Suzuki-Miyaura coupling would involve an organoboron reagent, while a carbonylation approach would utilize carbon monoxide or a CO surrogate.[5][6][7][8]

Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Transmetalation/Insertion Intermediate Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Nu-M) or Migratory Insertion (CO) Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination Ar-Nu Product (this compound derivative) Ar-Pd(II)-Nu(L_n)->Ar-Nu

Figure 1: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a substituted 4-bromophenyl halide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2][3]

  • Transmetalation/Migratory Insertion: In a Suzuki-type coupling, an organoboron reagent (e.g., a benzoate-derived boronic acid) would transfer the benzoate group to the palladium center.[8][9] Alternatively, in a carbonylative coupling, carbon monoxide or a surrogate inserts into the Aryl-Pd bond.[5][6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The choice of specific reagents and conditions is critical for success and is based on established principles of palladium catalysis.[1][10]

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligands.

  • Solvent Purity: Anhydrous solvents are crucial for many palladium-catalyzed reactions to avoid quenching of reagents and catalyst deactivation.

  • Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination.[4][11]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes the synthesis of this compound via the coupling of 1-bromo-4-iodobenzene with phenylboronic acid, followed by an oxidation step. While not a direct ester coupling, this approach highlights the versatility of Suzuki coupling in building the core structure. A more direct, albeit less common, approach would involve a benzoate-derived boronic acid.

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
1-Bromo-4-iodobenzeneC₆H₄BrI282.91283 mg1.0
Phenylboronic AcidC₆H₅BO₂121.93146 mg1.2
Palladium(II) AcetatePd(OAc)₂224.504.5 mg0.02
SPhosC₂₇H₃₃OP410.5216.4 mg0.04
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.0
TolueneC₇H₈-5 mL-
WaterH₂O-0.5 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add toluene (5 mL) and water (0.5 mL) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-1,1'-biphenyl.

  • The resulting 4-bromo-1,1'-biphenyl can then be subjected to a subsequent oxidation and esterification to yield the desired this compound derivative.

Protocol 2: Carbonylative Coupling for the Synthesis of a this compound Derivative

This protocol outlines a more direct synthesis of a this compound derivative using a carbonylative approach with an aryl formate as a CO source.[5][6][7]

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
4-BromoiodobenzeneC₆H₄BrI282.91283 mg1.0
Phenyl FormateC₇H₆O₂122.12183 mg1.5
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.729.2 mg0.01
XantphosC₃₉H₃₂OP₂578.6023.1 mg0.04
Triethylamine (Et₃N)C₆H₁₅N101.19202 mg (0.28 mL)2.0
Acetonitrile (MeCN)C₂H₃N-5 mL-

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add 4-bromoiodobenzene (1.0 mmol), phenyl formate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.04 mmol), and triethylamine (2.0 mmol) to a dry reaction vial.

  • Add anhydrous acetonitrile (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the this compound derivative.

Data Presentation and Characterization

The synthesized this compound derivatives should be characterized to confirm their identity and purity.[12]

Characterization Techniques:

TechniquePurposeExpected Observations for this compound
NMR Spectroscopy Structural elucidation¹H NMR: Aromatic protons in the range of 7.0-8.2 ppm. ¹³C NMR: Carbonyl carbon around 165 ppm, aromatic carbons between 120-155 ppm.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product (C₁₃H₉BrO₂: 276.0 g/mol ).[13] Isotopic pattern characteristic of a bromine-containing compound.
Infrared (IR) Spectroscopy Functional group identificationStrong C=O stretch for the ester at ~1735 cm⁻¹. C-O stretches around 1270 and 1100 cm⁻¹.
Melting Point Purity assessmentA sharp melting point consistent with literature values.

Experimental Workflow and Logic

The successful synthesis of this compound derivatives via palladium catalysis requires a logical and systematic workflow.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent & Glassware Preparation (Drying) Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Reagent_Addition Reagent Addition (Substrates, Catalyst, Ligand, Base) Inert_Atmosphere->Reagent_Addition Solvent_Addition Solvent Addition & Degassing Reagent_Addition->Solvent_Addition Heating Heating & Stirring Solvent_Addition->Heating Monitoring Reaction Monitoring (TLC, GC/LC-MS) Heating->Monitoring Quenching Reaction Quenching & Extraction Monitoring->Quenching Drying Drying & Concentration Quenching->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Figure 2: Experimental Workflow for Palladium-Catalyzed Synthesis.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a robust and versatile platform for the synthesis of this compound derivatives. By carefully selecting the appropriate catalytic system, ligands, and reaction conditions, researchers can achieve high yields of these valuable compounds. The protocols and insights provided in these application notes serve as a comprehensive guide for the successful implementation of these advanced synthetic methods in both academic and industrial settings.

References

  • Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][14][15]oxazines by intramolecular Hiyama coupling. Retrieved from

  • King Fahd University of Petroleum & Minerals. (2015). Palladium-catalyzed synthesis of primary benzamides from aryl bromides via a cyanation and hydration sequence. RSC Advances, 5(27), 21001-21004.
  • PMC. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • ResearchGate. (2025). This compound.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • NIH. (n.d.). This compound. PMC.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Manabe, K., et al. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14, 3100-3103.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates.
  • RSC Publishing. (n.d.). Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. Chemical Communications.
  • NIH. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis.
  • ACS Publications. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry.
  • ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.
  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2024). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates.
  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • NIH. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC.
  • ResearchGate. (2025). On the Mechanism of the Palladium‐Catalyzed β‐Arylation of Ester Enolates.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling.
  • ResearchGate. (2025). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates.
  • Asian Journal of Chemistry. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
  • ACS Publications. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters.
  • MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
  • ResearchGate. (n.d.). This compound.

Sources

4-Bromophenyl Benzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromophenyl benzoate, a seemingly simple aromatic ester, emerges as a highly versatile and valuable reagent for synthetic chemists. Its structure uniquely combines two key reactive handles: a bromo-substituted phenyl ring, ripe for a multitude of cross-coupling reactions, and a benzoate ester, which can be strategically retained or transformed. This duality allows for a stepwise and controlled elaboration of molecular complexity, making it an attractive starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 1523-17-7
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
Melting Point 99-102 °C
Boiling Point 359.4±25.0 °C (Predicted)
Density 1.465±0.06 g/cm³ (Predicted)
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as THF, DMF, and chlorinated solvents.

Safety and Handling:

While a specific safety data sheet (SDS) for this compound should always be consulted, hazard information for structurally related compounds provides valuable guidance. Compounds like 4-bromobenzoic acid are known to be harmful if swallowed, and can cause skin and eye irritation.[3] Organobromine compounds can also be toxic to aquatic life.[2] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

Storage:

Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and substituted aromatic structures prevalent in many biologically active molecules. This compound can be effectively coupled with a wide range of boronic acids or their derivatives.

Mechanistic Rationale: The catalytic cycle, illustrated below, initiates with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product

Suzuki-Miyaura Coupling Catalytic Cycle

Representative Protocol: Synthesis of 4-Phenylphenyl Benzoate

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 277 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylphenyl benzoate.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes. This compound can be coupled with a variety of alkenes, such as styrene, to generate stilbene derivatives, which are valuable intermediates in materials science and medicinal chemistry.

Mechanistic Rationale: The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydrido-palladium species, which is then reductively eliminated in the presence of a base to regenerate the active Pd(0) catalyst.

Heck_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Migratory Insertion Migratory Insertion Ar-Pd(II)(Br)L2->Migratory Insertion Alkene Alkene Alkene->Migratory Insertion R-CH2-CH(Ar)-Pd(II)(Br)L2 R-CH2-CH(Ar)-Pd(II)(Br)L2 Migratory Insertion->R-CH2-CH(Ar)-Pd(II)(Br)L2 Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)(Br)L2->Beta-Hydride Elimination Substituted Alkene Substituted Alkene Beta-Hydride Elimination->Substituted Alkene H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 Beta-Hydride Elimination->H-Pd(II)(Br)L2 Reductive Elimination Reductive Elimination H-Pd(II)(Br)L2->Reductive Elimination Base Base Base->Reductive Elimination Reductive Elimination->Pd(0)L2

Heck Reaction Catalytic Cycle

Representative Protocol: Synthesis of 4-(2-Phenylethenyl)phenyl Benzoate

This protocol is based on established procedures for the Heck reaction of aryl bromides with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 277 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and tri(o-tolyl)phosphine (0.12 mmol, 36.5 mg) in DMF (5 mL).

  • Add styrene (1.5 mmol, 173 µL) and triethylamine (1.5 mmol, 209 µL) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C and stir for 16-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems found in organic electronics and pharmaceuticals.

Mechanistic Rationale: This reaction involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Representative Protocol: Synthesis of 4-(Phenylethynyl)phenyl Benzoate

This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.[1][5]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 277 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 279 µL).

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are crucial components of numerous pharmaceuticals and organic materials.[6] this compound can be coupled with a variety of primary and secondary amines.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.[7]

Representative Protocol: Synthesis of 4-(Phenylamino)phenyl Benzoate

This protocol is based on general conditions for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a Schlenk tube.

  • Add this compound (1.0 mmol, 277 mg) and a magnetic stir bar.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 110 µL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Transformation via Grignard Reagent Formation

The bromine atom of this compound can also be utilized to form a Grignard reagent, a powerful organometallic nucleophile. This transformation opens up a different set of synthetic possibilities.

Mechanistic Rationale: The reaction involves the insertion of magnesium metal into the carbon-bromine bond, forming an organomagnesium halide. It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents.

Grignard_Formation This compound This compound Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation Mg(0) Mg(0) Mg(0)->Grignard Reagent Formation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Formation 4-(Benzoyloxy)phenylmagnesium bromide 4-(Benzoyloxy)phenylmagnesium bromide Grignard Reagent Formation->4-(Benzoyloxy)phenylmagnesium bromide Nucleophilic Addition Nucleophilic Addition 4-(Benzoyloxy)phenylmagnesium bromide->Nucleophilic Addition Electrophile (e.g., CO2) Electrophile (e.g., CO2) Electrophile (e.g., CO2)->Nucleophilic Addition Intermediate Intermediate Nucleophilic Addition->Intermediate Acidic Workup Acidic Workup Intermediate->Acidic Workup Final Product Final Product Acidic Workup->Final Product

Grignard Reagent Formation and Subsequent Reaction

Representative Protocol: Synthesis of 4-(Benzoyloxy)benzoic Acid

This protocol is adapted from standard procedures for Grignard reagent formation and carboxylation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Dry all glassware in an oven overnight and assemble while hot under a stream of inert gas.

  • Place magnesium turnings (1.2 mmol, 29 mg) in the three-neck flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 mmol, 277 mg) in anhydrous diethyl ether (10 mL).

  • Add a small crystal of iodine to the magnesium turnings.

  • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Cool the reaction mixture in an ice bath and carefully pour it over crushed dry ice.

  • Allow the mixture to warm to room temperature, and then quench with a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Extract the combined organic layers with an aqueous sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 4-(benzoyloxy)benzoic acid.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of strategic functional group placement in a building block. Its ability to participate in a wide array of high-yielding and versatile cross-coupling reactions, as well as its capacity for transformation into a potent nucleophile via Grignard reagent formation, makes it an invaluable tool for the modern synthetic chemist. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this bifunctional reagent in the pursuit of novel and complex molecular targets.

References

  • Jakub, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o771.
  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][3][5]oxathiin-4-ones and 4H-Benzo[d][3][5]dioxin-4-ones. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2020). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Retrieved from [Link]

  • ACS Publications. (1999). Palladium-Catalyzed Arylation of Allylic Benzoates Using Hypervalent Siloxane Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • MDPI. (2012). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. Retrieved from [Link]

  • ResearchGate. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2020, June 22). grignard reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2020). SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Retrieved from [Link]

  • Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-Bromophenyl Benzoate in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and application of 4-Bromophenyl benzoate as a pivotal scaffold in the development of calamitic (rod-like) liquid crystals (LCs). Unlike simple alkyl mesogens, the benzoate ester motif introduces a transverse dipole moment and structural rigidity essential for engineering specific dielectric anisotropies (


) and phase transition temperatures.

This document provides a self-validating workflow for:

  • Scaffold Synthesis: High-purity generation of the this compound core.

  • Functionalization: Using the bromine "handle" via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate extended terphenyl mesogens.

  • Characterization: Validating mesomorphic properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Strategic Rationale

In liquid crystal design, the This compound structure serves as a "Janus" intermediate—a dual-faced building block.

  • The Ester Linkage (-COO-): Breaks molecular symmetry and increases the permanent dipole moment perpendicular to the long axis. This is critical for LCs used in display technologies where response to electric fields is governed by dielectric anisotropy.

  • The Bromine Handle (-Br): A reactive site for chain elongation. While the ester core provides rigidity, the bromine allows the attachment of flexible alkyl tails or additional aromatic rings via Suzuki or Sonogashira coupling, which is necessary to induce fluidity (nematic/smectic phases).

Module A: Synthesis of the Scaffold (this compound)

High purity (>99.5%) is non-negotiable for LCs, as even trace impurities can suppress mesophases. We utilize a modified Schotten-Baumann esterification optimized for yield and crystallographic purity.

Reaction Scheme


Detailed Protocol

Reagents:

  • Benzoyl chloride (1.05 eq)

  • 4-Bromophenol (1.0 eq)

  • Pyridine (1.2 eq, anhydrous)[1][2][3]

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve 4-bromophenol (17.3 g, 100 mmol) in dry DCM (100 mL). Add Pyridine (9.7 mL, 120 mmol) and cool the solution to 0°C in an ice bath.

  • Addition: Add Benzoyl chloride (12.2 mL, 105 mmol) dropwise over 30 minutes. Critical Checkpoint: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (Pyridinium hydrochloride) will form.

  • Quench & Wash: Pour the mixture into ice-cold water (200 mL). Separate the organic layer.[4]

    • Wash 2x with 1M HCl (to remove unreacted pyridine).

    • Wash 2x with 1M NaOH (to remove unreacted phenol).

    • Wash 1x with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude white solid from hot Ethanol.

    • Target Yield: ~85-90%

    • Melting Point Check: 104–106 °C (Lit. val. [1]).

Module B: Functionalization via Suzuki-Miyaura Coupling

The bromine atom on the benzoate scaffold is now used to attach a phenyl ring bearing an alkyl tail (e.g., 4-pentylphenyl), creating a terphenyl ester mesogen . This extension is what typically transitions the molecule from a simple crystalline solid to a liquid crystal.

Reaction Scheme


Detailed Protocol

Reagents:

  • This compound (Synthesized in Module A) (1.0 eq)

  • 4-Pentylphenylboronic acid (1.2 eq)[1][2][3]

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3 eq)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine Toluene (40 mL) and Ethanol (10 mL). Degas by bubbling Nitrogen for 20 minutes. Reasoning: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Loading: Add this compound (2.77 g, 10 mmol), Boronic acid (2.30 g, 12 mmol), and Pd(PPh₃)₄ (0.35 g).

  • Activation: Add the degassed 2M K₂CO₃ solution (15 mL).

  • Reflux: Heat to vigorous reflux (90°C) under Nitrogen for 18–24 hours. The biphasic mixture requires vigorous stirring for effective phase transfer.

  • Workup: Cool to RT. Separate the organic layer.[4] Extract aqueous layer with Ethyl Acetate. Combine organics, wash with brine, and dry over MgSO₄.

  • Purification (Critical for LCs):

    • Pass through a short silica plug (eluent: Hexane/DCM 8:2) to remove Palladium black.

    • Recrystallize repeatedly (3x) from Ethanol/Acetone until the transition temperatures in DSC are constant. Note: Impurities broaden the nematic-isotropic transition.

Visualization of Workflow

The following diagram illustrates the synthesis logic and critical decision nodes for quality control.

LC_Synthesis_Workflow Start Start: Raw Materials Step1 Esterification (Ph-COCl + HO-Ph-Br) Start->Step1 Check1 QC: Melting Point (104-106°C) Step1->Check1 Crude Solid Fail1 Recrystallize (EtOH) Check1->Fail1 Fail (<104°C) Step2 Suzuki Coupling (Pd Cat, Boronic Acid) Check1->Step2 Pass Fail1->Check1 Retry Purify Purification (Silica Plug + 3x Recryst.) Step2->Purify Crude Mesogen Char Characterization (DSC, POM, NMR) Purify->Char

Caption: Figure 1. Synthesis workflow for converting this compound into a liquid crystalline mesogen, emphasizing the iterative purification required for phase stability.

Characterization & Expected Data

Once synthesized, the final ester mesogen must be characterized to confirm liquid crystallinity.

Data Summary Table
TechniqueParameterObservation / Criteria
1H-NMR PurityDisappearance of ortho-Br doublets (~7.5 ppm). Appearance of alkyl chain multiplets (0.9–2.6 ppm).
DSC Phase TransitionsDistinct endothermic peaks for Crystal

Nematic (Cr-N) and Nematic

Isotropic (N-I).
POM TextureSchlieren texture (Nematic) or Focal Conic Fan (Smectic A) observed upon cooling from isotropic phase.[5]
Troubleshooting Mesophases
  • Problem: Sample melts directly to isotropic liquid (no LC phase).

  • Cause: The core is too short or the alkyl tail is insufficient.

  • Solution: Increase the alkyl chain length on the boronic acid (e.g., from C5 to C8) or introduce a lateral fluoro-substituent to lower the melting point, revealing a monotropic mesophase.

References

  • Gowda, B. T., et al. (2008).[1][2] "this compound."[3] Acta Crystallographica Section E, 64(4), o771.

  • Organic Chemistry Portal. (n.d.). "Suzuki Coupling."[6][7] Organic Chemistry Portal.

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • BenchChem. (2025).[4] "Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals." BenchChem Application Notes.

  • MDPI. (2023). "Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties." Polymers.[8]

Sources

The Strategic Application of 4-Bromophenyl Benzoate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromophenyl benzoate in medicinal chemistry. It moves beyond a simple recitation of facts to offer a cohesive narrative grounded in practical experience and established scientific principles. Herein, we explore the rationale behind its use, detailed protocols for its synthesis and derivatization, and the broader implications for drug discovery.

Introduction: More Than a Simple Ester

This compound is a halogenated aromatic ester with the molecular formula C₁₃H₉BrO₂.[1] At its core, it comprises a benzoate group esterified with a 4-bromophenol. While its direct biological activities are not extensively documented, its true value in medicinal chemistry lies in its role as a versatile scaffold and synthetic intermediate. The presence of the bromine atom and the ester linkage provides two key points for molecular manipulation, allowing for the systematic exploration of chemical space in the quest for novel therapeutic agents.

The structure of this compound is similar to other aryl benzoates, with a notable dihedral angle between the phenyl and benzoyl rings.[2][3] This non-planar conformation can be a crucial determinant in its interaction with biological targets.

The Medicinal Chemist's Perspective: Why Employ this compound?

The deliberate inclusion of a bromine atom in a drug candidate is a well-established strategy in medicinal chemistry. This "bromination" can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] The advantages of incorporating bromine, and by extension, using scaffolds like this compound, include:

  • Enhanced Therapeutic Activity: The bromine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly enhance binding affinity and, consequently, therapeutic potency.[4]

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer duration of action.[4]

  • Modulation of Physicochemical Properties: Bromine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The this compound scaffold, therefore, is not merely a passive framework but an active contributor to the biological profile of its derivatives.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex, biologically active molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl groups. This derivatization transforms the relatively simple starting material into a library of compounds with diverse pharmacological potentials.

Derivatives of brominated phenols and related structures have shown promise in several therapeutic areas, including:

  • Antimicrobial Agents: Benzoates and their derivatives have a long history of use as antimicrobial and antiseptic agents.[5][6] More complex derivatives containing the 4-bromophenyl moiety have been investigated for their activity against drug-resistant bacteria.[7]

  • Antioxidants: Phenyl benzoate compounds have been synthesized and evaluated for their antioxidant activities, with some exhibiting stronger potency than the standard, Trolox.[8]

  • Enzyme Inhibitors: The phenyl benzoate scaffold has been explored for its potential to inhibit enzymes such as phospholipase A2 and hyaluronidase.[9]

The following sections provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a medicinally relevant derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly when one of the components is sensitive or sterically hindered.[8] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][10]

Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products benzoic_acid Benzoic Acid product This compound benzoic_acid->product Steglich Esterification bromophenol 4-Bromophenol bromophenol->product Steglich Esterification dcc DCC dcu DCU (precipitate) dcc->dcu forms dmap DMAP (cat.)

Caption: Steglich esterification of benzoic acid and 4-bromophenol.

Materials:

  • Benzoic acid (1.0 eq)

  • 4-Bromophenol (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of benzoic acid (1.0 eq) and 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and the washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol (4-bromophenol) to form the ester. This catalytic cycle is highly efficient and minimizes side reactions.

Protocol 2: Derivatization of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[11] In this protocol, this compound is coupled with a boronic acid to introduce a new aryl group at the 4-position of the phenyl ring.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product bromophenyl_benzoate This compound product Biphenyl Ester Derivative bromophenyl_benzoate->product Suzuki-Miyaura Coupling boronic_acid Aryl Boronic Acid (e.g., Phenylboronic acid) boronic_acid->product Suzuki-Miyaura Coupling pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent system (e.g., Toluene and Water, or 1,4-Dioxane and Water)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired biphenyl ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: The palladium catalyst undergoes oxidative addition with the aryl bromide (this compound). The resulting palladium complex then undergoes transmetalation with the boronic acid (activated by the base) followed by reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Structure-Activity Relationships (SAR) and Data Interpretation

The derivatization of this compound allows for the systematic study of structure-activity relationships (SAR). By varying the aryl group introduced via the Suzuki-Miyaura coupling, researchers can probe the effects of electronics, sterics, and lipophilicity on biological activity.

Key Considerations for SAR Studies:

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the newly introduced aryl ring can modulate the electron density of the entire molecule, influencing its interaction with biological targets.

  • Steric Bulk: The size and shape of the introduced aryl group can impact the molecule's ability to fit into a binding pocket. Bulky groups may enhance or hinder activity depending on the target's topology.

  • Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the nature of the added aryl group, plays a critical role in its ADME properties.

Table 1: Biological Activities of Representative Phenyl Benzoate Derivatives

Compound IDStructureBiological ActivityIC₅₀ (µM)Reference
1 This compoundStarting Material--
2 Phenyl benzoateAntioxidant> 50[8]
3 4-Hydroxyphenyl benzoateAntioxidant13.06[8]
4 Biphenyl-4-carboxylic acid ethyl esterAntifungal (Candida spp.)512-1024 (MIC)[12]

Note: The data presented are for structurally related compounds to illustrate the potential biological activities of this class of molecules. The antifungal activity is reported as Minimum Inhibitory Concentration (MIC).

The data in Table 1 suggests that modifications to the phenyl benzoate scaffold can lead to significant biological activity. For instance, the introduction of a hydroxyl group at the 4-position of the phenolic ring (Compound 3) results in potent antioxidant activity.[8] Furthermore, the elaboration of the core structure to a biphenyl derivative (Compound 4), a product analogous to what would be obtained from a Suzuki-Miyaura coupling of this compound, confers antifungal properties.[12]

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its utility extends far beyond that of a simple ester, offering a platform for the synthesis of diverse libraries of compounds with a wide range of potential therapeutic applications. The presence of the bromine atom provides a handle for facile derivatization via modern cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Zhou, B., Li, J., Huang, B., Yu, Z., Ma, Z., Ruan, Z., Cai, Q., & Hu, D. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(11), 874-882. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Available at: [Link]

  • Gupta, P., & Garg, S. (2014). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Pharmaceutical Sciences and Research, 5(8), 3481-3483. Available at: [Link]

  • Google Patents. (2019). Method for preparing benzoic acid esters.
  • ResearchGate. (2021). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • Ahmad, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13, 35057-35086. Available at: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4421. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. Available at: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • Royal Society of Chemistry. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available at: [Link]

  • Khanum, S. A., Murari, S. K., Vishwanth, B. S., & Shashikanth, S. (2005). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. Bioorganic & Medicinal Chemistry Letters, 15(18), 4100-4104. Available at: [Link]

  • International Journal of Scientific Development and Research. (2020). Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 264661, this compound. Available at: [Link]

  • Walsh Medical Media. (2020). Antibacterial Activity of Natural Preservatives. Available at: [Link]

  • D'hooghe, M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(20), 8047-8054. Available at: [Link]

Sources

Application Note: Quantifying Electronic Effects with 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Logic of Substituent Effects

In the fields of medicinal chemistry, materials science, and physical organic chemistry, understanding how a molecule's structure dictates its reactivity is paramount. The strategic modification of a molecule by adding, removing, or changing a functional group—a substituent—can profoundly alter its electronic properties and, consequently, its chemical behavior. This principle is the cornerstone of rational drug design and catalyst development.

Louis Plack Hammett first quantified this relationship in 1937, establishing a linear free-energy relationship known as the Hammett equation.[1] This powerful tool allows chemists to dissect and predict how a substituent on an aromatic ring will influence the rate or equilibrium constant of a reaction. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta- or para-) of the substituent. It is a measure of the substituent's electronic effect (a combination of inductive and resonance effects).

  • ρ (rho) is the reaction constant , which is characteristic of a given reaction under specific conditions. It measures the sensitivity of the reaction to the electronic effects of substituents.[1][2]

This guide focuses on 4-bromophenyl benzoate as a model compound to explore these principles. The bromo-substituent in the para position provides a clear example of an electron-withdrawing group that influences the reactivity of the ester's carbonyl group, making it an excellent candidate for kinetic studies.

The Model System: this compound

This compound is an ideal substrate for these studies due to several factors:

  • Synthetic Accessibility: It can be readily synthesized in high purity via a Schotten-Baumann reaction from commercially available precursors.[3]

  • Well-Defined Electronic Effects: The bromine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, it acts as a deactivating, electron-withdrawing group, which is reflected in its positive Hammett σ value.[4]

  • Suitability for Kinetic Analysis: The ester linkage is susceptible to hydrolysis under basic conditions (saponification). The rate of this reaction can be conveniently monitored, often by spectrophotometry or titration, allowing for precise determination of the rate constant.[5][6]

This application note provides detailed protocols for the synthesis, characterization, and kinetic analysis of this compound to generate data for a Hammett plot.

Protocol I: Synthesis of this compound

This synthesis utilizes the Schotten-Baumann reaction, an effective method for forming esters from phenols and acyl chlorides under basic conditions.[7][8] The base serves two critical roles: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the HCl byproduct.[7][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
4-BromophenolC₆H₅BrO173.015.00 g0.0289
Benzoyl ChlorideC₇H₅ClO140.574.06 g (3.38 mL)0.0289
Sodium HydroxideNaOH40.002.31 g0.0578
DichloromethaneCH₂Cl₂84.93~50 mL-
Deionized WaterH₂O18.02~100 mL-
Ethanol (95%)C₂H₅OH46.07~20 mL-
Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.00 g of 4-bromophenol in 50 mL of 1.16 M aqueous sodium hydroxide solution. Cool the flask in an ice-water bath.

  • Acylation: While stirring the cooled solution, add 3.38 mL of benzoyl chloride dropwise over 10-15 minutes. A white precipitate of this compound will form.

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and stir vigorously at room temperature for an additional 20 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with two 25 mL portions of cold deionized water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[10]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator. Record the final mass and calculate the percentage yield.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 4-bromophenol in aqueous NaOH P2 Cool solution in ice bath P1->P2 R1 Add benzoyl chloride dropwise P2->R1 R2 Stir at room temp for 20 min R1->R2 W1 Vacuum filter crude product R2->W1 W2 Wash with cold water W1->W2 W3 Recrystallize from ethanol W2->W3 W4 Filter and dry purified product W3->W4 Final Final W4->Final Pure 4-Bromophenyl Benzoate

Caption: Workflow for the synthesis of this compound.

Protocol II: Product Characterization

It is crucial to confirm the identity and purity of the synthesized this compound before proceeding to kinetic analysis.[11][12]

Melting Point Determination
  • Expected Value: 103-106 °C.

  • Significance: A sharp melting point within the expected range indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Spectroscopic Analysis
TechniqueExpected Data & Interpretation
FTIR (KBr) ~1735 cm⁻¹ (C=O stretch): Strong, sharp peak characteristic of an aromatic ester carbonyl. ~1260 cm⁻¹ (C-O stretch): Strong peak for the ester C-O bond. ~1590, 1485 cm⁻¹ (C=C stretch): Peaks corresponding to the aromatic rings.
¹H NMR (CDCl₃) δ 8.20 (d, 2H): Protons ortho to the carbonyl group. δ 7.50-7.70 (m, 5H): Remaining protons on the benzoyl ring and the two protons ortho to the bromine atom. δ 7.20 (d, 2H): Protons ortho to the ester oxygen.[13]
¹³C NMR (CDCl₃) δ ~165: Ester carbonyl carbon. δ ~150: Aromatic carbon attached to the ester oxygen. δ ~120-135: Other aromatic carbons.[14]

Protocol III: Kinetic Study of Saponification

The saponification of this compound is a second-order reaction. However, by using a large excess of the base (e.g., NaOH), the reaction can be treated as a pseudo-first-order process, simplifying the data analysis.[6] The reaction progress is monitored by observing the formation of the 4-bromophenoxide ion using UV-Vis spectrophotometry.

Materials and Reagents
  • Purified this compound

  • Sodium hydroxide solution (e.g., 0.1 M, standardized)

  • Solvent system (e.g., a 50:50 ethanol/water mixture)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Step-by-Step Procedure
  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent system.

    • Prepare a stock solution of NaOH (e.g., 2 M) in deionized water.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to measure the absorbance at the λ_max of the 4-bromophenoxide ion (determine this by scanning a solution of 4-bromophenol in the basic solvent system, typically around 290-310 nm).

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Initiate the Reaction:

    • Pipette a known volume of the ester stock solution into a quartz cuvette (e.g., 2.9 mL).

    • Place the cuvette in the holder and allow it to thermally equilibrate.

    • To start the reaction, inject a small, known volume of the concentrated NaOH solution (e.g., 0.1 mL) to achieve a large excess (e.g., >10-fold) of base. Mix quickly and thoroughly.

  • Data Acquisition:

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time. Collect data until the absorbance reaches a stable plateau (A_∞), indicating the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A_∞ - A_t) versus time (t) , where A_t is the absorbance at time t. The relationship is: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀) .

    • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the base: k = k_obs / [NaOH] .

Kinetic Analysis Workflow

Kinetic_Workflow cluster_setup Experimental Setup cluster_run Kinetic Run cluster_analysis Data Analysis S1 Prepare ester and NaOH stock solutions S2 Set spectrophotometer λ_max and temperature S1->S2 R1 Equilibrate ester solution in cuvette S2->R1 R2 Inject NaOH to initiate reaction R1->R2 R3 Record Absorbance vs. Time R2->R3 A1 Plot ln(A∞ - At) vs. Time R3->A1 A2 Determine slope = -k_obs A1->A2 A3 Calculate k = k_obs / [NaOH] A2->A3 Final Final A3->Final Second-Order Rate Constant (k)

Caption: Workflow for the kinetic analysis of ester saponification.

Application: Constructing a Hammett Plot

To fully appreciate the effect of the bromo substituent, the rate constant (k) for this compound must be compared with that of other substituted phenyl benzoates, including the unsubstituted phenyl benzoate (k₀).

  • Gather Data: Perform the kinetic experiment on a series of para- and meta-substituted phenyl benzoates under identical conditions.

  • Obtain Sigma Values: Use established Hammett sigma constants (σ) for each substituent from the literature.

  • Plot the Data: Plot log(k/k₀) on the y-axis against σ on the x-axis.

  • Determine Rho (ρ): The slope of the resulting line is the reaction constant, ρ.

Interpreting the Hammett Plot

Hammett_Logic cluster_input Inputs cluster_process Process cluster_output Output I1 Rate Constants (k, k₀) P1 Calculate log(k/k₀) I1->P1 I2 Substituent Constants (σ) P2 Plot log(k/k₀) vs. σ I2->P2 P1->P2 O1 Reaction Constant (ρ) = Slope P2->O1

Caption: Logical flow for constructing a Hammett plot.

For the saponification of phenyl benzoates, a positive ρ value is expected. This indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This is consistent with the reaction mechanism, where the rate-determining step is the nucleophilic attack of OH⁻ on the carbonyl carbon. Electron-withdrawing groups on the phenoxide leaving group make the carbonyl carbon more electrophilic and stabilize the developing negative charge in the tetrahedral intermediate, thus increasing the reaction rate.[5]

Broader Implications in Drug Development

The principles demonstrated here are routinely applied in drug discovery. Quantitative Structure-Activity Relationships (QSAR) use parameters like Hammett constants to correlate a drug's chemical structure with its biological activity. By understanding how substituents influence a lead compound's electronic properties, medicinal chemists can rationally design more potent and selective analogues, optimizing binding to target receptors or improving metabolic stability.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Reaction Mechanism: Structure and Reactivity. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Um, I. H., Lee, E. J., & Lee, H. W. (2001). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 22(11), 1213-1217. [Link]

  • Hess, K. R., et al. (2012). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 89(1), 133-136. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Pires, J., & Yunes, R. A. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-21. [Link]

  • Charton, M. (1971). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of the American Chemical Society, 93(14), 3461-3467. [Link]

  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]

  • Kumar, K., et al. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. SF Journal of Pharmaceutical and Analytical Chemistry, 2(2). [Link]

  • Pharmacy 180. (n.d.).
  • Scribd. (n.d.). Phenyl Benzoate Synthesis Guide. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E, E64(o771). [Link]

  • Gowda, B. T., et al. (2008). This compound. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. [Link]

  • Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (n.d.).
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. [Link]

  • University of Glasgow. (n.d.). Linear Free Energy Relationships. [Link]

Sources

Application Note: Chemoselective Hydrolysis and Purification Strategies for 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of 4-bromophenyl benzoate represents a fundamental transformation in organic synthesis, often serving as a model for cleaving phenolic ester protecting groups in medicinal chemistry. While the reaction itself—base-catalyzed saponification—is thermodynamically favorable, the challenge lies in the efficient separation of the two aromatic products: benzoic acid and 4-bromophenol .

This Application Note outlines a high-yield protocol that integrates reaction monitoring with a chemically active extraction strategy . By exploiting the significant pKa differential between the carboxylic acid (


) and the phenol (

), we demonstrate a purification workflow that eliminates the need for column chromatography, suitable for scale-up in drug development pipelines.

Mechanistic Principles

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the phenoxide leaving group.

Thermodynamic Drivers

Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is effectively irreversible. The final deprotonation of the carboxylic acid by the phenoxide (or excess base) renders the carboxylate resonance-stabilized, acting as a thermodynamic sink that drives the reaction to completion.

Visualization: Reaction Mechanism

Saponification Reactants This compound + OH- TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Products_Ion Benzoate Ion + 4-Bromophenoxide TS->Products_Ion Elimination of Phenoxide Workup Final Products (After Acidification) Products_Ion->Workup H+ Workup

Figure 1: Base-catalyzed hydrolysis pathway showing the progression from ester to ionized salts, followed by acidic workup.

Experimental Protocol

Materials and Safety
  • Reagents: this compound (1.0 equiv), Sodium Hydroxide (2.5 equiv), Ethanol (95%), Hydrochloric Acid (3M), Sodium Bicarbonate (sat. aq.), Ethyl Acetate.

  • Safety Critical: 4-Bromophenol is corrosive and toxic. It is readily absorbed through the skin. Nitrile gloves and eye protection are mandatory. All evaporations should be performed in a fume hood.

Reaction Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.75 g, 10 mmol) in Ethanol (25 mL).

  • Base Addition: Add aqueous NaOH (10 mL of 2.5 M solution). The mixture may turn slightly cloudy initially.

  • Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (

    
    ) for 45–60 minutes.
    
    • Process Control: Monitor by TLC (20% EtOAc in Hexanes). The starting material (

      
      ) should disappear completely.
      
  • Solvent Exchange: Cool the mixture to room temperature. Remove the ethanol under reduced pressure (rotary evaporator). This step is critical to prevent phase separation issues during extraction.

  • Resuspension: Add water (30 mL) to the solid residue. The mixture now contains sodium benzoate and sodium 4-bromophenoxide (both water-soluble).

Purification: The "Bicarbonate Switch"

Standard acidification yields a mixture of solid benzoic acid and 4-bromophenol. To separate them without chromatography, we utilize their pKa difference.

The Logic:

  • Benzoic Acid (pKa 4.2): Stronger acid. Will react with weak base (

    
    , pH ~8.5) to form a salt.
    
  • 4-Bromophenol (pKa 9.3): Weaker acid. Will not react significantly with

    
     and remains protonated (organic soluble).
    

Workflow:

  • Initial Acidification: Acidify the aqueous reaction mixture with 3M HCl until pH 1. Both compounds precipitate/oil out.

  • Bulk Extraction: Extract the mixture with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Differential Extraction (The Separation Step):

    • Wash the Ethyl Acetate layer with Saturated Sodium Bicarbonate (

      
      ).
      
    • Aqueous Layer (Bottom): Contains Sodium Benzoate .

    • Organic Layer (Top): Contains 4-Bromophenol .[1][2][3]

  • Isolation:

    • Fraction A (Benzoic Acid): Carefully acidify the bicarbonate layer with concentrated HCl. Collect the white precipitate by vacuum filtration.

    • Fraction B (4-Bromophenol):[4][5] Dry the ethyl acetate layer over

      
      , filter, and evaporate to yield the phenol.
      
Visualization: Separation Workflow

Workup Crude Crude Reaction Mix (Aq. NaOH + Salts) Acidify Add HCl (pH 1) Extract into EtOAc Crude->Acidify Biphasic EtOAc Phase (Contains Both Acids) Acidify->Biphasic Wash Wash with NaHCO3 (aq) Biphasic->Wash OrgLayer Organic Layer (Neutral) Wash->OrgLayer pKa > 8.5 (Phenol) AqLayer Aqueous Layer (Basic pH ~8.5) Wash->AqLayer pKa < 8.5 (Benzoate) Phenol Evaporate Solvent Yield: 4-Bromophenol OrgLayer->Phenol Benzoic Acidify with HCl Yield: Benzoic Acid AqLayer->Benzoic

Figure 2: Flowchart illustrating the chemically active extraction protocol based on acidity constants.

Data Analysis & Characterization

Successful hydrolysis is confirmed by the disappearance of the ester carbonyl stretch in IR and the distinct melting points of the isolated products.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKaKey IR Signal (cm⁻¹)
This compound 277.1199–102N/A1735 (Ester C=O)
Benzoic Acid 122.121224.21680–1700 (Acid C=O)
4-Bromophenol 173.0164–689.33300–3400 (Broad O-H)

Table 1: Physicochemical properties for reaction monitoring and product validation.

Troubleshooting & Field Insights

  • Incomplete Separation: If the Benzoic Acid fraction is contaminated with phenol, the bicarbonate wash was likely insufficient. Ensure the aqueous layer remains basic (pH > 8) during the wash.

  • Emulsions: Phenolic extractions often form emulsions. Addition of Brine (saturated NaCl) or filtering the biphasic mixture through a pad of Celite can resolve this.

  • Yield Loss: 4-Bromophenol has moderate water solubility. Ensure the aqueous layer from the initial acidification is extracted exhaustively (at least 3 times).

References

  • Gowda, B. T., et al. (2008).[4][5] "this compound."[4][5][6][7] Acta Crystallographica Section E, E64, o771.[4][5][8] Link

  • PubChem Database. "this compound (Compound)." National Center for Biotechnology Information. Link

  • Evans, D. A. (2005). "pKa Table." Harvard University. Link

  • Nichols, L. (2019). "Acid-Base Extraction."[9] Organic Chemistry Laboratory Techniques, LibreTexts. Link

Sources

Application Notes and Protocols for the Quantification of 4-Bromophenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction: The Analytical Imperative for 4-Bromophenyl benzoate Quantification

This compound is an aryl ester of significant interest in various fields, including organic synthesis, materials science, and potentially as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. Its chemical structure, featuring two phenyl rings and a bromine atom, imparts specific properties that necessitate accurate and precise quantification.[1][2][3] Whether for monitoring reaction kinetics, determining the purity of a final product, or conducting stability studies, robust analytical methods are paramount.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the quantification of this compound. We will explore several analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold standard for its specificity and sensitivity. Additionally, we will discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative and UV-Visible Spectrophotometry for rapid, albeit less specific, assessments. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₃H₉BrO₂[5]
Molecular Weight277.11 g/mol [5]
AppearanceWhite to off-white crystalline solidInferred from typical properties of similar compounds
SolubilitySoluble in organic solvents like acetonitrile, methanol, and dichloromethane; sparingly soluble in water.Inferred from chemical structure
ChromophoresPhenyl rings, ester group[1][2][3]

The presence of aromatic chromophores makes this compound ideally suited for UV detection in HPLC and spectrophotometry. Its molecular weight and potential for volatility also make it amenable to GC-MS analysis.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most recommended method for the quantification of this compound due to its high resolution, sensitivity, and specificity. The non-polar nature of the compound allows for strong retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is chosen for its hydrophobic properties, which provide excellent retention for the moderately non-polar this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile acts as the organic modifier; increasing its concentration will decrease the retention time. A gradient elution is proposed to ensure a sharp peak shape and efficient elution of any potential impurities.

  • Detector: A UV detector is selected due to the presence of phenyl rings in the analyte, which absorb UV light. The wavelength of detection is set near the absorbance maximum for optimal sensitivity.

  • Sample Preparation: The "dilute-and-shoot" approach is often sufficient for pure substances, minimizing sample preparation time and potential for error.[6] Filtration is a critical step to prevent clogging of the HPLC column.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject into HPLC s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: HPLC workflow for this compound quantification.

Detailed Protocol for HPLC Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Sonicator

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

4. Preparation of Sample Solutions:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

5. Chromatographic Conditions:

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection254 nm

6. Data Analysis and Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine its concentration from the calibration curve.

  • Calculate the amount of this compound in the original sample.

Method Validation (as per ICH Q2(R2) Guidelines)

The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[9]

Validation ParameterProposed Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. RSD ≤ 10% at this concentration.
Robustness The method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive alternative for the quantification of this compound. This technique is particularly useful for identifying and quantifying the analyte in complex matrices.

Causality Behind Experimental Choices
  • Technique: GC is suitable for analytes that are volatile and thermally stable. This compound, being a moderately sized organic molecule, is expected to have sufficient volatility for GC analysis.

  • Detector: A mass spectrometer provides high specificity through the unique fragmentation pattern of the analyte, allowing for confident identification and quantification even in the presence of co-eluting compounds.

  • Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is appropriate for the separation of this moderately polar analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Dichloromethane s1->s2 s3 Vortex to Mix s2->s3 g1 Inject into GC s3->g1 Prepared Sample g2 Vaporization & Separation g1->g2 g3 Ionization (EI) g2->g3 g4 Mass Analysis g3->g4 d1 Extract Ion Chromatogram g4->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and accurate high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Bromophenyl benzoate. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to method validation, grounded in established scientific principles. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability in a laboratory setting. This document serves as a complete reference for implementing a self-validating system for the analysis of this compound, a key intermediate in various synthetic processes.

Introduction and Scientific Rationale

This compound (C₁₃H₉BrO₂) is an aromatic ester of significant interest in organic synthesis and materials science.[1][2] Its purity and quantification are critical for ensuring the quality and performance of downstream products. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]

The molecular structure of this compound, featuring two phenyl rings, renders it a nonpolar, hydrophobic compound. Its calculated XLogP3 value is 4.3, indicating poor aqueous solubility and strong interaction with nonpolar stationary phases.[4] This inherent hydrophobicity is the cornerstone of the method development strategy, dictating the selection of a reversed-phase chromatographic approach.

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of HPLC, accounting for approximately 80% of all applications.[5] It employs a nonpolar stationary phase and a polar mobile phase.[6] Nonpolar analytes, like this compound, are retained on the hydrophobic stationary phase and eluted by a mobile phase with a sufficiently high proportion of an organic solvent.[6] This application note describes an optimized RP-HPLC method using a C18 stationary phase, which is renowned for its strong retention of hydrophobic compounds, ensuring a robust and selective separation.[7][8]

Experimental Design and Methodology

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade, Type I)

  • Consumables:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • HPLC vials with caps

    • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)[9]

Optimized Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions were optimized to provide a sharp, symmetrical peak for this compound with a reasonable analysis time.

ParameterRecommended ConditionRationale
HPLC Column C18, 150 x 4.6 mm, 5 µmThe C18 (octadecylsilane) stationary phase provides strong hydrophobic interactions necessary for retaining the nonpolar analyte.[8] Standard dimensions offer a good balance between resolution and analysis time.[7]
Mobile Phase Acetonitrile : Water (80:20, v/v)Given the high hydrophobicity (LogP 4.3), a high percentage of organic modifier (acetonitrile) is required for elution.[10] This isocratic composition provides stable retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 254 nmThe benzoyl and bromophenyl groups contain aromatic rings that exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity. A full spectrum should be run initially to confirm the absorbance maximum (λmax).[11]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient time to ensure the elution of the main peak and any potential late-eluting impurities.
Sample and Standard Preparation Protocol

Proper sample preparation is essential for accurate and reproducible results and for protecting the HPLC column from particulate matter.[9]

Step 1: Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the mark and mix thoroughly by inverting the flask several times.

Step 2: Working Standard Solution Preparation (e.g., 0.1 mg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase (Acetonitrile:Water, 80:20 v/v).

  • Mix thoroughly. This solution is now ready for injection.

Step 3: Test Sample Preparation

  • Accurately weigh an amount of the test sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 1.2 through 1.5 using the mobile phase as the diluent.

  • Prior to injection, filter the final solution through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[12] Discard the first 1-2 mL of the filtrate.

HPLC Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14] A validation protocol should be established before commencing the study.[15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (mobile phase), a solution of the reference standard, and the test sample. The retention time of the peak in the test sample should match that of the reference standard, and the blank should show no interfering peaks at this retention time.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of this compound covering a range of 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[16] This can be done by spiking a placebo or sample matrix with known amounts of the reference standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

    • Protocol: Perform six replicate injections of the 100% test concentration standard solution.[16]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Column temperature (± 2 °C)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Workflow and Data Visualization

Experimental and Validation Workflow Diagram

The following diagram illustrates the logical flow from initial preparation to final method validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & System Check cluster_validation Phase 3: Method Validation (ICH Q2) cluster_reporting Phase 4: Reporting prep_mobile Mobile Phase Preparation sys_suitability System Suitability Test (SST) prep_mobile->sys_suitability prep_std Standard Solution Preparation prep_std->sys_suitability prep_sample Test Sample Preparation & Filtration analysis Chromatographic Analysis (Injection) prep_sample->analysis sys_suitability->analysis If SST passes spec Specificity analysis->spec lin Linearity analysis->lin acc Accuracy analysis->acc prec Precision (Repeatability & Intermediate) analysis->prec robust Robustness analysis->robust loq LOD / LOQ analysis->loq data_proc Data Processing & Quantification analysis->data_proc spec->data_proc lin->data_proc acc->data_proc prec->data_proc robust->data_proc loq->data_proc report Final Validation Report data_proc->report

Sources

Application Note: Gas Chromatography Analysis of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the gas chromatographic (GC) analysis of 4-Bromophenyl benzoate (CAS 1523-17-7), a high-boiling halogenated ester frequently utilized as an intermediate in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and liquid crystal material development.[1]

Due to its high boiling point (~360°C) and the presence of an electrophilic bromine atom, this compound presents specific analytical challenges:

  • Thermal Elution: Standard GC methods may fail to elute the compound before column thermal limits are reached.[2]

  • Detection Selectivity: While Flame Ionization Detection (FID) is suitable for purity assays, Electron Capture Detection (ECD) offers superior sensitivity for trace impurity analysis due to the halogen moiety.[1][2]

This protocol synthesizes high-temperature GC methodologies with specific detector optimizations to ensure robust quantification and identification.[1][2]

Chemical Profile & Properties

Understanding the physicochemical properties is the foundation of the method design.

PropertyValueAnalytical Implication
Molecular Formula C₁₃H₉BrO₂Halogenated aromatic ester.[1][2]
Molecular Weight 277.11 g/mol Moderately heavy; late eluter.[1][2]
Melting Point 99–102 °CSolid at room temp; requires full dissolution.[1][2]
Boiling Point ~360 °C (Predicted)Critical: Requires high-temp column/inlet.
Solubility DCM, Ethyl Acetate, AcetoneAvoid alcohols (MeOH) to prevent transesterification risks.[1][2]
Key Functionality Ester, Aryl BromideECD active; susceptible to hydrolysis.[1][2]

Analytical Strategy & Workflow

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the analytical goal (Purity Assay vs. Trace Impurity Profiling).

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Assay Purity Assay (>95%) Goal->Assay High Conc. Trace Trace Impurities (<0.1%) Goal->Trace Low Conc. Prep_High Dilution: 1 mg/mL Solvent: DCM Assay->Prep_High Prep_Low Dilution: 10 µg/mL Solvent: Hexane/EtAc Trace->Prep_Low FID GC-FID (Universal Response) Data1 Quantification (Area %) FID->Data1 Linear Range: 10-1000 µg/mL ECD GC-ECD (Halogen Selective) Data2 Impurity Profiling (Starting Materials) ECD->Data2 Linear Range: 10-500 ng/mL Prep_High->FID Prep_Low->ECD

Figure 1: Decision matrix for detector selection based on sensitivity requirements. ECD is prioritized for trace analysis of brominated precursors.

Detailed Experimental Protocols

Sample Preparation

Solvent Choice: Dichloromethane (DCM) is recommended.[1][2] It has excellent solubility for the ester and a low boiling point (40°C), ensuring the solvent peak elutes well before the analyte.

  • Caution: Avoid Methanol.[1][2] Although soluble, long-term storage in methanol can lead to slow transesterification to Methyl Benzoate, creating a false impurity peak.[1]

Protocol:

  • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dilute to volume with HPLC-grade Dichloromethane (Concentration: 1000 µg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

Instrument Parameters (GC-FID)

Primary Method for Purity Assessment

ParameterSettingRationale
Inlet Temperature 280 °CHigh enough to flash-vaporize the 360°C boiler without discrimination, but below thermal degradation thresholds.
Injection Mode Split (20:1)Prevents column overload; sharpens early peaks.[1][2]
Liner Split liner with deactivated glass woolGlass wool increases surface area for volatilization and traps non-volatile particulates.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1][2]
Column 5% Phenyl-arylene (e.g., DB-5ht, ZB-5HT) 30m x 0.25mm x 0.10µmCritical: Standard 0.25µm films may retain the compound too long.[1] A thin film (0.10µm) reduces retention time and elution temperature.[1][2] "HT" (High Temp) columns are preferred.[1][2]
Oven Program 100°C (1 min) → 20°C/min → 320°C (5 min)Fast ramp minimizes band broadening.[1][2] Final hold ensures elution of the heavy ester.
Detector (FID) 340 °CMust be hotter than the column max to prevent condensation in the jet.
Instrument Parameters (GC-ECD)

Secondary Method for Trace Halogenated Impurities (e.g., 4-Bromophenol)

  • Detector: Electron Capture Detector (ECD)

  • Make-up Gas: Nitrogen (30-60 mL/min) or 5% Methane/Argon.[1][2]

  • Detector Temp: 320°C.

  • Note: ECD is extremely sensitive to the bromine atom.[2][3] Samples must be diluted significantly (e.g., to 1-10 µg/mL) to avoid detector saturation.[1][2]

Mechanistic Analysis & Troubleshooting

Impurity Logic

The synthesis typically involves the reaction of 4-Bromophenol with Benzoyl Chloride .[2]

  • Impurity A (RT < Analyte): Benzoic Acid (Hydrolysis product of Benzoyl Chloride).[1][2]

  • Impurity B (RT < Analyte): 4-Bromophenol (Unreacted starting material).[1][2]

  • Analyte: this compound.[2][4][5][6]

Troubleshooting Guide

Common issues when analyzing high-boiling esters:

Troubleshooting Issue Problem Observed Broad Broad/Tailing Peak Issue->Broad Ghost Ghost Peaks / Carryover Issue->Ghost LowArea Low Response / Discrimination Issue->LowArea CheckLiner Replace Liner (Deactivated) Broad->CheckLiner Active Sites? CheckTemp Increase Final Hold Temp Broad->CheckTemp Temp too low? BlankRun BlankRun Ghost->BlankRun Run Solvent Blank Discrim Discrim LowArea->Discrim Inlet Discrimination? CleanInlet Clean Inlet / Bake Column BlankRun->CleanInlet Peaks Present? PulseSplit PulseSplit Discrim->PulseSplit Use Pulsed Split (Pressure Pulse) Wool Wool Discrim->Wool Add Glass Wool

Figure 2: Troubleshooting logic for high-boiling ester analysis.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-bromo- & Related Esters.[1][2][7] National Institute of Standards and Technology.[2][7] [Link][1][2][7]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Agilent Technologies. Analysis of Semivolatile Organic Compounds (SVOCs) by GC/FID (Method 8270 Adaptation). [Link]

  • Gowda, B. T., et al. (2008). this compound.[2][4][5][6] Acta Crystallographica Section E. (Structural confirmation and synthesis context). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Bromophenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 4-Bromophenyl benzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, is commonly achieved via the Schotten-Baumann reaction.[1][2] This esterification involves the reaction of 4-bromophenol with benzoyl chloride in the presence of a base. While theoretically straightforward, achieving a high yield of pure product can be challenging. This technical guide provides a structured approach to troubleshooting common issues that lead to low yields in this synthesis, offering insights and actionable protocols for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and corrective actions.

Question 1: My reaction appears incomplete, with significant amounts of 4-bromophenol starting material remaining. What are the likely causes and how can I fix this?

Answer:

An incomplete reaction is one of the most common reasons for low yields. Several factors can contribute to this issue:

  • Insufficient Base: The base plays a crucial role in the Schotten-Baumann reaction. It deprotonates the phenol, forming the more nucleophilic phenoxide ion, and neutralizes the HCl byproduct, which prevents protonation of the desired product.[3][4][5] If the base is insufficient, the reaction equilibrium will not favor product formation.

    • Solution: Ensure at least a stoichiometric amount of a suitable base, such as aqueous sodium hydroxide (NaOH) or pyridine, is used.[4][5] For biphasic reactions with aqueous NaOH, vigorous stirring is essential to ensure proper mixing of the phases.[6][7]

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • 4-Bromophenol: Impurities can interfere with the reaction.

    • Benzoyl Chloride: This reagent is highly reactive and can hydrolyze to benzoic acid if exposed to moisture. Benzoic acid will not participate in the desired reaction, effectively reducing the concentration of your acylating agent.

    • Solution: Use freshly opened or properly stored reagents. The purity of 4-bromophenol can be checked by its melting point and spectroscopic methods like NMR.[8] Benzoyl chloride should be handled in a dry environment.

  • Inadequate Reaction Time or Temperature: Esterification reactions may require sufficient time to reach completion. While many Schotten-Baumann reactions are rapid, this is not always the case.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. Gentle heating can sometimes increase the reaction rate, but be cautious as this can also promote side reactions.

A troubleshooting workflow for an incomplete reaction is outlined in the diagram below:

Caption: Troubleshooting workflow for incomplete reaction.

Question 2: I've formed the product, but I'm losing a significant amount during purification. How can I improve my purification efficiency?

Answer:

Product loss during purification is a frequent contributor to low overall yield. The choice of purification method and solvent is critical.

  • Recrystallization Issues: this compound is a solid, and recrystallization is a common purification method. However, an inappropriate solvent choice can lead to significant product loss.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good choice for recrystallization of similar compounds.[9] You may need to perform a solvent screen to find the optimal solvent or solvent mixture for your specific product. Ensure you are allowing adequate time for crystallization to occur at low temperatures before filtration.

  • Emulsion Formation During Workup: If using a biphasic system (e.g., an organic solvent and aqueous base), emulsions can form during the workup, making phase separation difficult and leading to product loss.

    • Solution: To break up emulsions, you can try adding a saturated brine solution or gently warming the mixture. Using a separatory funnel with a larger surface area can also help.

The following table provides a comparison of common recrystallization solvents:

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarOften a good starting point for aromatic esters.[9]
Methanol65PolarHigher solubility may lead to lower recovery.
Isopropanol82PolarSimilar to ethanol, may offer different solubility profile.
Hexane69Non-polarGood for washing non-polar impurities, may be used in a co-solvent system.
Toluene111Non-polarHigher boiling point may be useful for less soluble compounds.
Question 3: My reaction is very slow or fails to initiate. What could be the problem?

Answer:

A sluggish or non-starting reaction often points to issues with the activation of the nucleophile or the reactivity of the electrophile.

  • Insufficiently Basic Conditions: As mentioned, the base is crucial for deprotonating the 4-bromophenol. If the pH of the reaction mixture is not sufficiently high, the concentration of the reactive phenoxide will be too low for the reaction to proceed at a reasonable rate.

    • Solution: Check the pH of your reaction mixture. For aqueous NaOH, a 10-15% solution is typically effective.[1]

  • Phase Transfer Catalyst: In a biphasic system, the phenoxide ion is in the aqueous phase while the benzoyl chloride is in the organic phase. A phase transfer catalyst (PTC) can facilitate the reaction by bringing the reactants together.

    • Solution: Consider adding a catalytic amount of a PTC such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC).[10]

  • Low Temperature: While some reactions proceed well at room temperature, others may require gentle heating to overcome the activation energy barrier.

    • Solution: If the reaction is clean but slow at room temperature, try warming the reaction mixture to 40-50°C and monitor by TLC.

Question 4: I'm observing the formation of significant side products. What are they and how can I avoid them?

Answer:

The formation of side products can significantly reduce the yield of the desired this compound.

  • Hydrolysis of Benzoyl Chloride: This is a major competing reaction. If there is an excess of water and the reaction is slow, the benzoyl chloride can hydrolyze to benzoic acid.

    • Solution: Add the benzoyl chloride to the reaction mixture gradually.[1] This ensures that it reacts with the phenoxide as it is added, rather than with water. Running the reaction at a lower temperature can also help to minimize this side reaction.

  • Reaction with the Solvent: If using a nucleophilic solvent, it may compete with the 4-bromophenol.

    • Solution: Use a non-nucleophilic solvent such as dichloromethane, diethyl ether, or toluene.[6][7]

The diagram below illustrates the desired reaction versus the primary side reaction:

G cluster_0 Desired Reaction cluster_1 Side Reaction 4-Bromophenoxide 4-Bromophenoxide This compound This compound 4-Bromophenoxide->this compound + Benzoyl Chloride Water Water Benzoic Acid Benzoic Acid Water->Benzoic Acid + Benzoyl Chloride

Caption: Desired vs. side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: For Schotten-Baumann conditions using an aqueous base, a water-immiscible organic solvent is often used to create a two-phase system.[6][7] Dichloromethane or diethyl ether are common choices. The product and benzoyl chloride remain in the organic phase, while the base and the HCl byproduct are in the aqueous phase.

Q2: Which base is most effective?

A2: Aqueous sodium hydroxide is a common and effective base for this reaction.[4] Pyridine can also be used and in some cases may act as a superior acylating agent.[4][5] The choice of base can depend on the specific substrate and desired reaction conditions.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (4-bromophenol and benzoyl chloride) and the product (this compound). The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress.

Q4: What are the best purification techniques for this compound?

A4: Recrystallization is the most common and effective method for purifying the solid product.[9] As mentioned earlier, a solvent screen to find the optimal solvent is recommended. Column chromatography can also be used for purification, especially if there are impurities with similar solubility to the product.

Experimental Protocols

Standard Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in a 10% aqueous sodium hydroxide solution (1.2 eq).

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the 4-bromophenol is consumed.

  • Filter the solid precipitate and wash thoroughly with cold water to remove any remaining base and salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[9]

  • Dry the purified crystals in a vacuum oven.

Purification of Benzoyl Chloride

If your benzoyl chloride is old or has been exposed to air, it may contain benzoic acid. It can be purified by distillation.

  • Set up a distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the benzoyl chloride to the distillation flask.

  • Distill the benzoyl chloride under reduced pressure. The boiling point of benzoyl chloride is 197°C at atmospheric pressure, but distillation under vacuum is preferred to avoid decomposition.

  • Collect the fraction that distills at the correct temperature and pressure.

  • Store the purified benzoyl chloride in a tightly sealed container with a drying agent.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o771.
  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o771.
  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o771.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o771.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Quora. (2024, September 14). What is the difference in the reaction of benzoyl chloride with phenols and anilines? Retrieved from [Link]

  • ResearchGate. (2008). This compound. Retrieved from [Link]

  • Brainly.com. (2024, January 7). Predict the organic product formed when BzCl (benzoyl chloride) reacts with 4-chlorophenol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Steglich Esterification of 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Steglich esterification of 4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome challenges in your esterification reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Steglich esterification of 4-bromobenzoic acid.

Q1: Why is my Steglich esterification of 4-bromobenzoic acid failing or giving a low yield?

A1: Low yields in the Steglich esterification of 4-bromobenzoic acid can stem from several factors. A primary reason is the formation of a stable, unreactive N-acylurea byproduct from the O-acylisourea intermediate.[1][2] This side reaction is more prevalent when the alcohol nucleophile is weak or sterically hindered.[2][3] The use of 4-dimethylaminopyridine (DMAP) is crucial to prevent this, as it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the alcohol.[1][4][5] Other potential causes for low yield include incomplete reaction, degradation of starting materials, or suboptimal reaction conditions such as temperature and solvent choice.

Q2: What is the specific role of DMAP in this reaction, and is it always necessary?

A2: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst in the Steglich esterification.[3][4] It reacts with the O-acylisourea intermediate, formed from the carboxylic acid and dicyclohexylcarbodiimide (DCC), to generate a more reactive N-acylpyridinium salt.[1][5][6] This intermediate is a superior acylating agent compared to the O-acylisourea and reacts more rapidly with the alcohol.[1][4] This catalytic action of DMAP significantly accelerates the esterification and suppresses the formation of the N-acylurea byproduct.[1][2][5] While the reaction can proceed without DMAP, especially with highly nucleophilic amines, for the esterification of alcohols, particularly hindered ones, a catalytic amount of DMAP is generally essential for efficient conversion.[1]

Q3: How do I effectively remove the dicyclohexylurea (DCU) byproduct?

A3: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in many common organic solvents, which can be both an advantage and a challenge.[5][6] The majority of DCU precipitates out of the reaction mixture and can be removed by filtration.[6][7] However, trace amounts often remain in solution, complicating purification.[5] To remove residual DCU, you can concentrate the filtrate and redissolve the crude product in a solvent in which DCU has very low solubility, such as diethyl ether or acetonitrile, followed by another filtration.[8][9] Some researchers have also found success by adding chloroform to the eluent during column chromatography to fully dissolve and separate the urea.[10]

Q4: Can I use a different carbodiimide instead of DCC?

A4: Yes, other carbodiimides can be used. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] The primary advantage of EDC is that its corresponding urea byproduct is water-soluble, simplifying the workup procedure as it can be removed by aqueous extraction.[12][13] However, when using the hydrochloride salt of EDC (EDC·HCl), an additional equivalent of a base may be needed to neutralize the acid.[12] It's worth noting that EDC can be less effective with aliphatic alcohols, sometimes leading to lower yields and the formation of the N-acylurea byproduct.[12]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the Steglich esterification of 4-bromobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid: The O-acylisourea intermediate is not forming efficiently. 2. N-acylurea side reaction: The O-acylisourea is rearranging to the unreactive N-acylurea.[1][3] 3. Poor nucleophilicity of the alcohol: The alcohol is too hindered or not nucleophilic enough to attack the activated intermediate.[2][3]1. Ensure DCC is fresh and of high purity. Consider adding it in portions. 2. Increase the catalytic amount of DMAP (e.g., from 5 mol% to 10 mol%). DMAP intercepts the O-acylisourea to form a more reactive intermediate.[1][5] 3. If using a hindered alcohol, increase the reaction time and/or temperature (e.g., from room temperature to 40-60°C).[5]
Product Contaminated with DCU 1. Incomplete precipitation of DCU: DCU has some solubility in the reaction solvent.[5] 2. Co-elution during chromatography: DCU can be sparingly soluble in chromatography eluents.[10]1. After initial filtration, concentrate the crude product and triturate with a solvent in which DCU is poorly soluble (e.g., diethyl ether, acetonitrile).[8][10] 2. For column chromatography, consider using an eluent system containing chloroform to improve the solubility and separation of DCU.[10] Alternatively, using a different stationary phase like Florisil has been reported to be effective.[10]
Formation of an Unknown Byproduct 1. Reaction with solvent: The activated carboxylic acid may react with certain solvents. 2. Degradation of starting materials or product: The reaction conditions may be too harsh for sensitive functional groups.1. Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3][14] 2. The Steglich esterification is generally mild, but if degradation is suspected, run the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer duration.[5][14]
Reaction is Sluggish or Stalls 1. Low reaction concentration: Dilute conditions can slow down bimolecular reactions. 2. Steric hindrance: The alcohol or carboxylic acid may be sterically demanding, slowing the reaction rate.[3]1. Increase the reaction concentration. Studies have shown that concentrations between 0.5 M and 1.0 M can be beneficial.[5] 2. For sterically hindered substrates, consider increasing the reaction time up to 24 hours or gently heating the reaction.[5]

Experimental Protocols

Standard Protocol for Steglich Esterification of 4-Bromobenzoic Acid

This protocol is a starting point for the esterification of 4-bromobenzoic acid with a primary alcohol.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoic acid and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Add the alcohol to the solution.

  • Cool the mixture to 0°C in an ice bath.[3][6]

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.[6]

  • Allow the reaction to warm to room temperature and stir for 3-24 hours.[3][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[3][15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Hindered Alcohols

This protocol is adapted for more challenging, sterically hindered alcohols.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Hindered Alcohol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Follow steps 1-6 of the standard protocol.

  • After the addition of DCC, allow the reaction to stir at room temperature for 1 hour, then heat to 40-60°C for 8-24 hours, monitoring by TLC.[5]

  • Cool the reaction mixture to room temperature and filter to remove the precipitated DCU.

  • Concentrate the filtrate and redissolve the residue in diethyl ether.

  • Cool the ether solution in an ice bath to precipitate out more DCU, then filter again.

  • Proceed with the aqueous workup and purification as described in the standard protocol.

Visualizing the Chemistry

Steglich Esterification Mechanism

Steglich_Esterification RCOOH 4-Bromobenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC ROH Alcohol DMAP DMAP N_acylpyridinium N-Acylpyridinium Salt (Active Ester) O_acylisourea->N_acylpyridinium + DMAP N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea 1,3-Rearrangement (Slow) Ester Ester Product N_acylpyridinium->Ester + Alcohol - DMAP DCU DCU

Caption: The catalytic cycle of the Steglich esterification.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity (DCC, Solvent) start->check_reagents check_alcohol Is Alcohol Sterically Hindered? check_reagents->check_alcohol increase_dmap Increase DMAP (0.1 to 0.2 eq) increase_temp_time Increase Temperature/Time (e.g., 40-60°C, 24h) increase_dmap->increase_temp_time purification_issue Product Contaminated with DCU? increase_temp_time->purification_issue check_alcohol->increase_dmap Yes check_alcohol->purification_issue No triturate Triturate with Et2O or ACN purification_issue->triturate Yes success Successful Esterification purification_issue->success No chromatography Optimize Column Chromatography triturate->chromatography chromatography->success

Caption: A decision tree for troubleshooting the esterification.

References

  • Wikipedia. (n.d.). Steglich esterification. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 7, 2026, from [Link]

  • Jessiman, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5893-5900. [Link]

  • Taylor & Francis Online. (2022). Steglich esterification – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved February 7, 2026, from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved February 7, 2026, from [Link]

  • Reddit. (2025, January 28). Trouble with Steglich Esterification. r/Chempros. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016, June 28). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: 4-Bromophenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Impurities in Esterification Target Molecule: 4-Bromophenyl benzoate (CAS: 1523-17-7) Primary Application: Liquid Crystal Mesogens, Organic Synthesis Intermediates[1]

The Reaction Landscape

Before troubleshooting, it is critical to visualize where the chemistry deviates from the intended path.[1] The following diagram maps the standard Schotten-Baumann (or Pyridine-mediated) pathway against the most common failure modes.

ReactionLandscape Reagents Reagents (4-Bromophenol + Benzoyl Chloride) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack BenzoicAcid Side Product A: Benzoic Acid (White Solid) Reagents->BenzoicAcid Hydrolysis (H2O present) Unreacted Side Product B: Unreacted Phenol (Pink/Brown Oil) Reagents->Unreacted Stoichiometry/Base failure Anhydride Side Product C: Benzoic Anhydride Reagents->Anhydride Excess BzCl + Benzoic Acid Product Target Product (this compound) Intermediate->Product Elimination of Cl-

Figure 1: Reaction landscape highlighting the competition between product formation and hydrolytic/stoichiometric side reactions.

Troubleshooting Dashboard (FAQ)

This section addresses specific observations reported by researchers.

Q1: I isolated a white solid, but the melting point is too high (~122°C). What is it?

Diagnosis: You have likely isolated Benzoic Acid instead of the ester.[1]

  • The Cause: Moisture ingress.[1] Benzoyl chloride is highly moisture-sensitive.[1] If your solvent (DCM/THF) was wet or the atmosphere was humid, the benzoyl chloride hydrolyzed to benzoic acid before reacting with the phenol.[1]

  • The Fix:

    • Immediate: Wash the organic layer with 10% NaHCO₃ or NaOH.[1] Benzoic acid will deprotonate to sodium benzoate (water-soluble) and wash away.[1]

    • Prevention: Use anhydrous solvents and a drying tube (CaCl₂) or nitrogen atmosphere.[1]

Q2: My product has a persistent pink or reddish-brown hue.

Diagnosis: Oxidation of Unreacted 4-Bromophenol.

  • The Cause: Phenols are prone to oxidation, forming quinones (highly colored) when exposed to air and light.[1] This indicates incomplete conversion.[1]

  • The Fix:

    • Purification: Recrystallize from Ethanol/Water (9:1). The colored impurities usually remain in the mother liquor.[1]

    • Prevention: Ensure a slight excess of benzoyl chloride (1.1 equiv) to force the phenol to consumption.[1]

Q3: The NMR shows a "messy" aromatic region and the integration is off.

Diagnosis: Benzoic Anhydride contamination.

  • The Cause: If you used a large excess of benzoyl chloride and the workup was not basic enough, benzoyl chloride can react with benzoic acid (formed from hydrolysis) to form benzoic anhydride.[1]

  • The Fix:

    • Detection: Look for a split carbonyl peak in IR (anhydrides show two C=O bands, esters show one).[1]

    • Removal: Recrystallization is usually effective, or prolonged hydrolysis with aqueous base (warm NaOH) to break down the anhydride.[1]

Deep Dive: The Chemistry of Impurities

Understanding why these side products form allows for better experimental design.

Side Product A: Benzoic Acid (Hydrolysis)
  • Mechanism: Water acts as a competing nucleophile.[1] Since water is smaller and often more abundant (in wet solvents) than the bulky 4-bromophenol, it attacks the carbonyl carbon of benzoyl chloride rapidly.[1]

  • Impact: Reduces yield and contaminates the solid product.[1]

  • Reference: Nucleophilic acyl substitution kinetics [1].

Side Product B: Pyridinium Hydrochloride (Salt)[1]
  • Context: In the anhydrous method using Pyridine as a base/solvent.[1]

  • Mechanism: Pyridine scavenges the HCl produced during the reaction (

    
    ).[1]
    
  • Impact: If not washed out, this salt precipitates with the product, lowering the melting point and affecting solubility.[1]

  • Removal: It is water-soluble.[1] A thorough water wash during extraction removes it completely.[1]

Standard Operating Procedure (SOP)

Protocol: Anhydrous Esterification (High Purity) Recommended over Schotten-Baumann for moisture-sensitive substrates or high-purity requirements.[1]

Materials
  • 4-Bromophenol (1.0 equiv)[1]

  • Benzoyl Chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)[1]

  • Dichloromethane (DCM) - Anhydrous[1]

  • DMAP (0.1 equiv) - Optional catalyst[1]

Workflow
  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1] Purge with

    
    .
    
  • Dissolution: Dissolve 4-Bromophenol in anhydrous DCM. Add TEA/Pyridine.

  • Addition: Cool to 0°C. Add Benzoyl Chloride dropwise (exothermic reaction).

  • Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours.

    • Checkpoint: TLC (Hexane/Ethyl Acetate 8:[1]2) should show disappearance of Phenol (

      
      ) and appearance of Ester (
      
      
      
      ).[1]
  • Workup (Crucial for Purity):

    • Wash 1: 1M HCl (Removes unreacted amine/pyridine).[1]

    • Wash 2: Sat. NaHCO₃ (Removes Benzoic Acid).[1]

    • Wash 3: Brine (Dries organic layer).[1]

  • Isolation: Dry over MgSO₄, filter, and evaporate solvent.

  • Purification: Recrystallize from Hot Ethanol .

Quality Control: Analytical Validation

Use this table to validate your isolated solid.

ParameterProduct: this compoundImpurity: Benzoic AcidImpurity: 4-Bromophenol
Physical State White Crystalline SolidWhite Needles/PlatesWhite/Pink Crystals
Melting Point 104–106°C [2]122°C64–66°C
IR (C=O[1][2] Stretch) ~1735 cm⁻¹ (Ester) ~1680 cm⁻¹ (Acid)None (OH stretch ~3300)
1H NMR (Key)

8.1-8.2 (2H, d, Benzoyl-ortho)

11.0-12.0 (COOH, broad)

5.0-6.0 (OH, broad)
Solubility Soluble in DCM, EtOAc; Insoluble in WaterSoluble in NaOH (aq)Soluble in NaOH (aq)
Visualizing the QC Logic

QCDecisionTree Start Isolated Solid Test1 Test: Solubility in 10% NaOH Start->Test1 Result1 Dissolves? Test1->Result1 PathA Yes (Soluble) Result1->PathA Yes PathB No (Insoluble) Result1->PathB No ConclusionA Contaminant: Benzoic Acid or Phenol PathA->ConclusionA Test2 Test: Melting Point PathB->Test2 ConclusionProduct Likely Product (Confirm with MP ~105°C) Test2->ConclusionProduct

Figure 2: Rapid decision tree for identifying bulk impurities using solubility and melting point.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discusses nucleophilic acyl substitution kinetics). [1]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[1][3] this compound.[1][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[1][3] (Crystal structure and preparation verification).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Schotten-Baumann reactions). [1]

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] [1]

Sources

Technical Support Hub: Purification of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-4BPB-001 Subject: Optimization of Recrystallization Protocols for 4-Bromophenyl Benzoate (CAS: 1523-17-7)

Executive Summary & Compound Specifications

Welcome to the technical support center for the purification of this compound. This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of purifying aromatic esters.

The primary challenge with this compound is separating the ester from its precursors (4-bromophenol and benzoic acid) without inducing hydrolysis, while managing the common issue of "oiling out" due to its intermediate polarity.

Quick Reference Data
PropertySpecificationNotes
Target Compound This compound
CAS Number 1523-17-7
Molecular Weight 277.11 g/mol
Target Melting Point 99–102 °C Sharp range indicates high purity.
Primary Solvent Ethanol (95%) Best balance of solubility and recovery.
Alternative Solvent Ethanol/Water (9:1)Use if yield is low in pure ethanol.
Solubility Profile Soluble in hot ethanol, ethyl acetate. Insoluble in water.

The "Golden Standard" Protocol

Based on crystallographic grade preparation methods (Nayak & Gowda, 2008).

Phase A: Pre-Purification (Crucial for Purity)

Before recrystallization, you must remove acidic impurities (benzoic acid) and phenolic residues (4-bromophenol). Recrystallization alone is often insufficient for these specific contaminants due to similar solubility profiles.

  • Crude Wash: Suspend the crude solid in cold 5% Sodium Bicarbonate (NaHCO₃) solution. Stir for 10 minutes.

    • Why? This converts benzoic acid and residual phenols into water-soluble salts.

  • Filtration: Filter the solid and wash thoroughly with cold distilled water until the filtrate is neutral (pH 7).

  • Drying: Press dry on the filter paper. Do not skip this—excess water causes oiling out in the next step.

Phase B: Recrystallization Workflow

Solvent: Ethanol (95%) Ratio: ~10-15 mL solvent per gram of solute (variable based on saturation).

  • Dissolution: Place the crude, washed solid in an Erlenmeyer flask. Add a minimum amount of hot ethanol (near boiling point, ~78°C). Swirl constantly.

  • Saturation: Add hot ethanol in small portions until the solid just dissolves.

    • Pro-Tip: If the solution is colored (yellow/orange), add activated charcoal (1-2% by weight), boil for 2 minutes, and perform a hot filtration.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Mechanism: Slow cooling prevents the occlusion of impurities into the crystal lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvest: Filter via vacuum filtration (Buchner funnel). Wash the crystals with ice-cold ethanol (small volume).

  • Drying: Dry in a vacuum desiccator or air dry until the mass is constant and the melting point is sharp.

Visual Workflows (Graphviz)

Diagram 1: The Purification Logic Tree

This diagram outlines the critical decision-making process during the experiment.

RecrystallizationLogic Start Crude this compound PreWash Pre-Wash: 5% NaHCO3 (Remove Acids/Phenols) Start->PreWash Dissolve Dissolve in Hot Ethanol (78°C) PreWash->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes (Yellow/Orange) Cooling Slow Cooling to RT CheckColor->Cooling No (Clear) Charcoal->Cooling CheckState Check State Cooling->CheckState Oiling Problem: Oiling Out (Liquid droplets form) CheckState->Oiling Droplets Crystals Success: Crystals Forming CheckState->Crystals Needles/Plates Oiling->Dissolve Re-heat & Add Ethanol Harvest Harvest & Dry Crystals->Harvest

Caption: Logical workflow for the purification of this compound, highlighting the critical pre-wash step and decision points for decolorization.

Troubleshooting Guide & Diagnostic Matrix

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, you see oily droplets at the bottom of the flask or a milky emulsion as it cools. Root Cause:

  • Saturation Temperature too high: The solute separates as a liquid before the solution reaches the crystallization temperature.

  • Water Contamination: If you used Ethanol/Water, the water content is too high, pushing the hydrophobic ester out of solution.

Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add a small amount of pure Ethanol (increases solubility).

  • Seed: Once the solution is clear and cooling, add a "seed crystal" of pure this compound (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.

Issue 2: Low Yield

Symptoms: Very few crystals form even after cooling on ice. Root Cause:

  • Too much solvent: The solution was not saturated at the boiling point.

  • Solubility: this compound is moderately soluble in ethanol.

Corrective Action:

  • Concentrate: Boil off 20-30% of the solvent volume and re-cool.

  • Co-solvent: Add water dropwise to the hot ethanolic solution until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it. This forces precipitation upon cooling (solvent polarity adjustment).

Issue 3: Melting Point Depression (e.g., 90-95°C)

Symptoms: Product melts below 99°C or has a wide melting range (>2°C). Root Cause:

  • Residual Solvent: The crystals are not fully dry.

  • Benzoic Acid Contamination: The most common impurity from hydrolysis.

Corrective Action:

  • Dry: Ensure vacuum drying is sufficient.

  • Chemical Wash: If drying fails, re-suspend the solid in 5% NaHCO₃, stir, filter, and re-crystallize.

Frequently Asked Questions (FAQs)

Q: Why is my product yellow? A: The yellow color typically comes from oxidized 4-bromophenol or trace impurities from the benzoyl chloride.

  • Fix: Use the activated charcoal step described in the "Golden Standard" protocol. Do not use too much charcoal, or you will lose yield (adsorption of product).

Q: Can I use Acetone or Ethyl Acetate instead of Ethanol? A:

  • Ethyl Acetate: Yes, but it is very good at dissolving this ester. You will likely need to use Hexane as a co-solvent (Ethyl Acetate/Hexane recrystallization) to get the product to crash out.

  • Acetone: Generally too good a solvent; difficult to recover crystals without evaporating to dryness (which concentrates impurities). Stick to Ethanol for the best balance.

Q: Is this compound toxic? A: Yes, treat it as a hazardous chemical. It is an ester of a halogenated phenol.

  • Safety: Wear gloves and goggles. Avoid breathing dust.

  • Disposal: Dispose of mother liquor (filtrate) in the organic non-halogenated waste (if ethanol is used) or halogenated waste (if halogenated solvents were used, though unlikely here). Note: The compound itself contains bromine, so solid waste goes to solid hazardous waste.

References

  • Nayak, R. & Gowda, B. T. (2008). Synthesis and Crystal Structure of this compound.[1] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[1][2][3][4]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (The "Quick Answer")

For the purification of 4-Bromophenyl benzoate , the primary recommended solvent system is Ethanol (95% or Absolute) .

  • Primary Solvent: Ethanol (BP: 78°C)

  • Secondary (Co-solvent) System: Ethanol / Water (if yield in pure ethanol is <60%)

  • Alternative for Non-Polar Impurities: Ethyl Acetate / Hexanes (1:4 ratio)

Why this works: this compound (MP: 99–102°C) exhibits a steep solubility curve in ethanol—it is highly soluble near the boiling point (78°C) but crystallizes efficiently upon cooling. The melting point of the solute is higher than the boiling point of the solvent, which minimizes the risk of "oiling out" (liquid-liquid phase separation) compared to higher-boiling solvents like toluene.

Technical Deep Dive: The Science of Selection

Physico-Chemical Rationale

The selection of ethanol is not arbitrary; it relies on the "Like Dissolves Like" principle balanced against thermal differentials.

PropertyValueImplication for Purification
Molecular Structure C₁₃H₉BrO₂Moderate lipophilicity due to aromatic rings and bromine; ester linkage provides a dipole.
Melting Point 99–102°CCritical: Since MP > Solvent BP (78°C), the compound is less likely to melt into an oil before crystallizing, provided the solution isn't hyper-saturated.
Solvent Polarity Ethanol (

= 24.5)
sufficiently polar to dissolve phenol/acid impurities (starting materials) at room temp, but too polar to hold the ester at low temps.
Impurity Profile Management

Synthesis of this compound (via Schotten-Baumann or similar esterification) typically leaves specific impurities. Here is how Ethanol handles them:

  • 4-Bromophenol (Starting Material): Highly soluble in cold ethanol (remains in mother liquor).

  • Benzoic Acid (Hydrolysis Product): Soluble in ethanol; solubility increases significantly if the ethanol is slightly basic, but generally stays in solution during filtration.

  • Benzoyl Chloride: Decomposes to benzoic acid and HCl in ethanol; HCl remains in solution.

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude material with >85% purity.

  • Preparation: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a boiling chip.

  • Dissolution: Add 5 mL of hot ethanol (near boiling). Heat on a steam bath or hot plate.

  • Titration: Add hot ethanol dropwise with continuous swirling until the solid just dissolves.

    • Note: If colored impurities are present, add activated charcoal (approx. 0.05 g), boil for 2 mins, and perform a hot gravity filtration.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 20-30 mins).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temp, place the flask in an ice-water bath (0°C) for 15 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash crystals with 1-2 mL of ice-cold ethanol.

  • Drying: Air dry or vacuum dry at 40°C.

Protocol B: Solvent-Pair Recrystallization (Ethanol/Water)

Best for: Scenarios where the compound is too soluble in ethanol (low yield).

  • Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Remove from heat. Add hot water dropwise until a faint permanent cloudiness (turbidity) appears.

  • Add a few drops of hot ethanol to clear the turbidity.

  • Proceed with slow cooling as described in Protocol A.

Visualization: Workflow & Troubleshooting Logic

The following diagrams illustrate the purification workflow and the decision logic for troubleshooting common issues.

Figure 1: Purification Workflow

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Check Are there insoluble particles? Dissolve->Check FilterHot Hot Gravity Filtration Check->FilterHot Yes CoolRoom Cool to Room Temp (Undisturbed) Check->CoolRoom No FilterHot->CoolRoom CoolIce Cool in Ice Bath (0°C) CoolRoom->CoolIce FilterCold Vacuum Filtration CoolIce->FilterCold Dry Dry Crystals FilterCold->Dry Liquor Mother Liquor (Contains Impurities) FilterCold->Liquor Wash Wash with Ice-Cold Ethanol

Caption: Step-by-step workflow for the purification of this compound using ethanol.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Oiling Oiling Out (Liquid separates instead of solid) Issue->Oiling NoCryst No Crystals Form Issue->NoCryst Color Colored Impurities Issue->Color Sol_Oil1 Reheat & Add more Ethanol (Lower saturation) Oiling->Sol_Oil1 Sol_Oil2 Seed with pure crystal at saturation temp Oiling->Sol_Oil2 Sol_NoCryst1 Scratch glass with rod NoCryst->Sol_NoCryst1 Sol_NoCryst2 Evaporate 20% solvent & recool NoCryst->Sol_NoCryst2 Sol_Color Use Activated Charcoal (Hot filtration) Color->Sol_Color

Caption: Diagnostic logic for resolving common crystallization failures.

Troubleshooting Guide & FAQs

Q1: The solution turned into an oil at the bottom of the flask. What happened?

Diagnosis: "Oiling Out." Cause: The saturation temperature of your solution is higher than the melting point of the solute (100°C), or the solution is too concentrated. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of extra ethanol (approx. 10-15% of current volume).

  • Allow the solution to cool very slowly. Rapid cooling promotes oiling.

  • Pro-Tip: If you have a seed crystal, add it when the solution reaches approx. 90°C.

Q2: My yield is very low (<40%). Where is my product?

Diagnosis: High solubility in cold solvent. Cause: You likely used too much ethanol during the dissolution step. Fix:

  • Take the mother liquor (filtrate) and evaporate it to half its volume using a rotary evaporator.

  • Cool this concentrated solution in an ice bath to induce a "second crop" of crystals.

  • Warning: The second crop is usually less pure than the first.

Q3: Can I use Acetone?

Analysis: Not recommended. Reasoning: this compound is highly soluble in acetone even at room temperature. You would need to cool the solution to -78°C (dry ice/acetone bath) to get significant recovery, which is energy-inefficient and prone to moisture condensation.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[1][2] this compound.[2][3][4][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[2][7]

    • Context: Defines the crystal structure and explicitly cites slow evaporation of an ethanolic solution for single-crystal growth.
  • ChemicalBook. (2025).[1] (4-bromophenyl) benzoate Properties.

    • Context: Provides physical property data, confirming Melting Point range (99-102°C).
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 264661, this compound.

    • Context: Verifies chemical structure and molecular weight (277.11 g/mol )

Sources

Technical Guide: Purification of 4-Bromophenyl Benzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely synthesizing 4-bromophenyl benzoate via a Schotten-Baumann reaction or standard esterification between 4-bromophenol and benzoyl chloride. While this reaction is generally high-yielding, the resulting crude mixture often contains unreacted 4-bromophenol, benzoic acid (from hydrolytic byproducts), and trace catalyst (DMAP/Pyridine).

This guide addresses the specific challenges of purifying This compound , a solid with a melting point of ~100–102°C. Its high crystallinity and lipophilic nature dictate that standard "wet loading" techniques often fail, leading to column clogging or poor resolution.

Module 1: Strategic Assessment (Pre-Column Diagnostics)

Before preparing a column, you must validate if chromatography is the most efficient path. Due to the high melting point of this ester, recrystallization is often superior to chromatography for scales >1g.

The Purification Decision Matrix

purification_decision Start Crude this compound TLC TLC Analysis (10% EtOAc in Hexanes) Start->TLC Purity_Check Impurity Profile? TLC->Purity_Check Recryst Recrystallization (Ethanol or Heptane) Purity_Check->Recryst Mainly Product (Minor impurities) Column Flash Chromatography (Dry Loading Required) Purity_Check->Column Complex Mixture (>3 spots or tar)

Figure 1: Decision tree for selecting the optimal purification method based on crude purity.

FAQ: Pre-Column Considerations

Q: My crude solid is slightly yellow. Do I need a column? A: Not necessarily. The yellow color often comes from trace oxidized phenols. Try recrystallizing from hot ethanol or a heptane/ethyl acetate mixture first. If the mother liquor retains the color and the crystals are white, you have saved hours of time.

Q: Why is my crude mixture acidic? A: This indicates residual benzoic acid or unreacted phenol.

  • Action: Dissolve the crude in Ethyl Acetate and wash twice with 1M NaOH or saturated NaHCO₃ before any chromatography. This converts phenols and acids into water-soluble salts, removing them from the organic layer and simplifying the subsequent column (or eliminating the need for it).

Module 2: Chromatography Method Development

If chromatography is required (e.g., removing non-polar byproducts or purifying small scales), you must address the solubility mismatch . This compound is soluble in Dichloromethane (DCM) but has poor solubility in Hexanes (the standard equilibration solvent).

The "Dry Loading" Mandate

Do not use wet loading. Dissolving this compound in DCM and loading it onto a Hexane-equilibrated column will cause the ester to precipitate ("crash out") immediately upon contact with the mobile phase. This blocks the column flow and causes severe band tailing.

Protocol: Dry Loading onto Silica[1][2]
  • Dissolution: Dissolve crude this compound in the minimum amount of DCM necessary.

  • Adsorption: Add silica gel (ratio: 1g crude to 2g silica) to the flask.

  • Evaporation: Rotovap the mixture until it is a free-flowing, dry powder. Ensure no DCM odor remains.

  • Loading: Pour this powder carefully onto the top of your pre-packed column. Add a layer of sand on top to protect the bed.

Mobile Phase Gradient
PhaseSolvent SystemPurpose
Equilibration 100% Hexanes (or Pet Ether)Stabilize the column.
Elution A 0% → 5% EtOAc in HexanesElutes non-polar impurities (if any).
Elution B 5% → 10% EtOAc in HexanesTarget Compound Elutes. (Rf ~0.3–0.4 in 10% EtOAc).
Flush 30% EtOAc in HexanesElutes unreacted 4-bromophenol (very polar).

Module 3: Troubleshooting & FAQs

Issue 1: Crystallization on the Column

Symptom: White needles forming inside the glass column or at the tip; back-pressure spiking. Cause: The compound's concentration in the mobile phase exceeded its solubility limit. Fix:

  • Immediate: Switch to a slightly more polar solvent (e.g., jump to 15% EtOAc) to redissolve the plug, though this compromises separation.

  • Prevention: Use a larger column (lower loading density) or strictly adhere to Dry Loading .

Issue 2: Co-elution with 4-Bromophenol

Symptom: The product peak tails significantly or overlaps with a second spot on TLC. Cause: Phenols interact strongly with silica via hydrogen bonding, causing "streaking." Fix:

  • The "Acid Wash" Trick: Did you skip the NaOH wash in the workup? If so, the phenol is still there.

  • Mobile Phase Modifier: Do not add acid (acetic acid) to the mobile phase; this keeps the phenol protonated and makes it move faster, potentially merging it with your ester. Instead, the standard neutral system usually separates them well (Ester Rf > Phenol Rf).

Issue 3: "Ghost" Peaks

Symptom: You see UV-active spots that don't match your product or starting materials. Cause: this compound is UV active (254 nm). However, benzoyl chloride derivatives can decompose on silica if left too long. Fix: Run the column quickly. Do not leave the compound on the silica overnight.

Module 4: Visualization & Analysis

Visualizing the Separation

tlc_visualization TLC Schematic (10% EtOAc/Hexane) Visualization: UV 254nm Spot1 Benzoate Product (Rf ~0.4) Spot2 4-Bromo Phenol (Rf ~0.15) Spot3 Benzoic Acid (Baseline)

Figure 2: Expected Rf distribution. The ester moves significantly faster than the phenol and acid impurities.

Verification Steps
  • UV (254 nm): Both the product and impurities are aromatic and will quench fluorescence strongly (appear as dark spots on green background).

  • Stain (Optional): Iodine chamber will stain the aromatic rings brown.

  • NMR Validation:

    • Product: Look for the benzoate peaks (7.4–8.2 ppm) and the 4-bromophenyl doublet pattern.

    • Impurity: A broad singlet >5.0 ppm usually indicates unreacted phenolic -OH.

References

  • Compound Properties: ChemicalBook. (2026). "(4-Bromophenyl) benzoate | 1523-17-7".[1][2][3] Retrieved from

  • Crystallography & Structure: Gowda, B. T., et al. (2008).[2][4] "this compound".[4][5] Acta Crystallographica Section E. Retrieved from

  • Dry Loading Technique: Biotage. (2023). "Dry loading vs. liquid loading in flash chromatography". Retrieved from

  • Phenol Separation: EPA Method 3630C. "Silica Gel Cleanup".[6] Retrieved from

  • TLC Visualization: LibreTexts. (2022). "Visualizing TLC Plates". Retrieved from

Sources

Removing unreacted starting materials from 4-Bromophenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Bromophenyl benzoate. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this compound from its reaction mixture. This guide provides in-depth, experience-driven answers to common purification questions, detailed protocols, and the chemical principles behind each step to empower you to tackle even the most challenging separations.

Understanding the Starting Point: Synthesis and Common Impurities

This compound is typically synthesized via an esterification reaction between a benzoic acid derivative and 4-bromophenol.[1] A common laboratory method is the Schotten-Baumann reaction, which involves reacting benzoyl chloride with 4-bromophenol in the presence of a base. Alternatively, a Fischer esterification might be employed, using benzoic acid and 4-bromophenol with a strong acid catalyst.[1][2]

Regardless of the synthetic route, the crude product is rarely pure. It is often contaminated with unreacted starting materials and byproducts. The primary culprits you will need to remove are:

  • Unreacted 4-bromophenol: A weakly acidic phenolic compound.

  • Unreacted Benzoic Acid (or its precursor, Benzoyl Chloride): An acidic carboxylic acid. Benzoyl chloride will hydrolyze to benzoic acid during aqueous workup steps.

Understanding the acidic nature of these impurities is the key to their successful removal.

Troubleshooting and Frequently Asked Questions (FAQs)

Here, we address specific issues you might encounter during the purification of this compound.

Q1: My crude product is contaminated with both benzoic acid and 4-bromophenol. How can I remove both?

This is a classic purification challenge that can be elegantly solved using a sequential acid-base extraction. The key is to exploit the difference in acidity (pKa) between a carboxylic acid (benzoic acid, pKa ~4.2) and a phenol (4-bromophenol, pKa ~9.4).

  • Causality: A weak base, like sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the highly acidic benzoic acid, converting it into its water-soluble sodium salt (sodium benzoate).[3] However, it is not basic enough to deprotonate the much less acidic 4-bromophenol. A strong base, like sodium hydroxide (NaOH), is required to deprotonate the phenol and convert it to its water-soluble sodium salt (sodium 4-bromophenoxide).[4]

By washing your organic solution sequentially with these bases, you can selectively remove first the benzoic acid and then the 4-bromophenol.

Q2: I performed a basic wash, but I suspect I still have phenolic impurities. How can I be sure?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[5] By spotting your crude mixture, the washed organic layer, and the starting materials on a TLC plate, you can visually track the disappearance of impurities.

  • Expert Insight: Phenols and carboxylic acids are significantly more polar than their corresponding ester products due to their ability to donate hydrogen bonds.[6] On a standard silica gel TLC plate, these impurities will have a much lower Retention Factor (Rf) than the desired this compound. A successful purification will show the disappearance of the low-Rf spots corresponding to the starting materials.

Q3: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, ethanol has been successfully used.[7][8]

  • Self-Validation: A simple way to test for a good recrystallization solvent is to place a small amount of your crude product in a test tube, add a small volume of the solvent, and heat it. If the solid dissolves completely upon heating and then precipitates upon cooling, you have a promising candidate. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid, which maximizes the yield upon cooling.[9]

Q4: My final product has a low melting point and a wide melting range. What does this indicate?

A sharp melting point is a good indicator of purity. A depressed and broad melting point range strongly suggests that your product is still impure. The presence of unreacted starting materials or other byproducts disrupts the crystal lattice of the pure compound, leading to this phenomenon. Further purification, such as another recrystallization or column chromatography, is necessary. The purity of this compound can be verified by its melting point.[7][8]

Data Presentation: Physical Properties of Key Compounds

A clear understanding of the physical properties of your desired product and potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₃H₉BrO₂277.11~85-88 (Varies)-
4-BromophenolC₆H₅BrO173.0163-67236-238
Benzoic AcidC₇H₆O₂122.12122250

Data sourced from various chemical suppliers and databases.[10][11][12][13][14][15]

Experimental Protocols & Visual Workflows

Purification Workflow Overview

The following diagram outlines the general strategy for purifying crude this compound.

PurificationWorkflow Crude Crude Product (in Organic Solvent e.g., DCM/EtOAc) Wash1 Wash with sat. NaHCO₃ Solution Crude->Wash1 Separate1 Separate Layers Wash1->Separate1 Aq1 Aqueous Layer 1 (Contains Sodium Benzoate) Separate1->Aq1 discard Org1 Organic Layer 1 Separate1->Org1 Wash2 Wash with 1M NaOH Solution Org1->Wash2 Separate2 Separate Layers Wash2->Separate2 Aq2 Aqueous Layer 2 (Contains Sodium 4-Bromophenoxide) Separate2->Aq2 discard Org2 Organic Layer 2 Separate2->Org2 Dry Wash with Brine, Dry (e.g., MgSO₄), Filter Org2->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize (e.g., from Ethanol) Evaporate->Recrystallize Final Pure this compound Recrystallize->Final

Caption: General purification workflow for this compound.

Detailed Protocol 1: Liquid-Liquid Extraction for Impurity Removal

This protocol details the sequential washing steps to remove acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes.[3]

  • Separation 1: Allow the layers to separate fully. Drain the lower organic layer into a clean flask. The upper aqueous layer, containing the sodium benzoate, can be discarded.

  • Hydroxide Wash: Return the organic layer to the separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution. Shake for 1-2 minutes, venting occasionally.

  • Separation 2: Allow the layers to separate. Drain the lower organic layer. The upper aqueous layer, now containing the sodium 4-bromophenoxide, can be discarded.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 5-10 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude, purified ester.

Visualizing the Extraction Process

The following diagram illustrates how impurities are transferred from the organic phase to the aqueous phase during the basic washes.

Extraction cluster_0 Initial State (Organic Layer) cluster_1 After NaHCO₃ Wash cluster_2 After NaOH Wash Initial This compound 4-Bromophenol Benzoic Acid Aqueous1 Sodium Benzoate (in H₂O) Initial:acid->Aqueous1:salt Moves to Aqueous Phase Organic1 This compound 4-Bromophenol Aqueous2 Sodium 4-Bromophenoxide (in H₂O) Organic1:phenol->Aqueous2:salt Moves to Aqueous Phase Organic2 This compound

Caption: Selective removal of acidic impurities via extraction.

Detailed Protocol 2: Recrystallization

This protocol provides a step-by-step guide for the final purification of the solid product.

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven, before determining the yield and melting point.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 4), o771. [Link]

  • Wikipedia. (2024). Benzoic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). Properties of Benzoic Acid. BYJU'S. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2020, December 21). Benzoic acid. American Chemical Society. [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. LibreTexts Chemistry. [Link]

  • University of California, Irvine. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. UCI Department of Chemistry. [Link]

  • Jim Clark. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved February 7, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Retrieved February 7, 2026, from [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Slideshare. Retrieved February 7, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved February 7, 2026, from [Link]

  • Devery, J. J., & Douglas, C. F. (2014). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education, 91(12), 2198-2200. [Link]

Sources

4-Bromophenyl benzoate stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 4-Bromophenyl benzoate . It prioritizes chemical stability mechanisms, troubleshooting, and self-validating protocols.[1][2][3]

Topic: Stability & Hydrolysis Kinetics (Acidic vs. Basic Conditions) Document ID: TSC-BPB-004 Audience: Chemical Biology, Medicinal Chemistry, and Analytical Development Teams[1][2]

Executive Summary: The Stability Profile

Quick Status:

  • Acidic Media (pH < 4):High Stability. Reversible equilibrium favors the ester; hydrolysis is kinetically slow.[3]

  • Neutral Media (pH 6–7.5): ⚠️ Moderate Stability. Chemically stable in the absence of esterases; however, long-term storage in aqueous buffers is not recommended.[1][2]

  • Basic Media (pH > 8.5):High Instability. Rapid irreversible hydrolysis via the

    
     mechanism.[3] The 4-bromo substituent significantly accelerates degradation compared to unsubstituted phenyl benzoate.[1][2][3]
    

Module A: Basic Conditions (The Danger Zone)

Issue: "My compound disappears rapidly in carbonate or phosphate buffers at pH 9."
The Mechanism: Why it happens

In alkaline conditions, this compound undergoes saponification (base-catalyzed hydrolysis).[1][2][3] This is not a random degradation; it is driven by the nucleophilicity of the hydroxide ion and the electronic properties of your leaving group.[2][3]

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon.[1][2][3]
    
  • Electronic Acceleration: The bromine atom at the para position of the phenol ring is electron-withdrawing (Inductive effect:

    
    ).[3] This pulls electron density away from the oxygen, stabilizing the developing negative charge on the phenoxide leaving group.[2][3]
    
  • Hammett Prediction: The Hammett substituent constant (

    
    ) for p-Br is positive (+0.23).[1][3] Since the reaction constant (
    
    
    
    ) for phenyl ester hydrolysis is positive (~2.0–2.4), the rate of hydrolysis (
    
    
    ) is significantly faster than that of non-substituted phenyl benzoate.

Key Consequence: You cannot store this compound in basic buffers, even for short periods (minutes to hours).[1][2][3]

Visualization:

Hydrolysis Pathway

The following diagram illustrates the irreversible breakdown pathway.

BaseHydrolysis Ester This compound (Intact Ester) TS Tetrahedral Intermediate (Anionic) Ester->TS + OH⁻ (Rate Limiting) Products Hydrolysis Products (Benzoate + 4-Bromophenoxide) TS->Products Expulsion of 4-Br-PhO⁻ Final Final State (Benzoate + 4-Bromophenol) Products->Final Proton Transfer (Irreversible)

Figure 1: The electron-withdrawing bromine atom stabilizes the leaving group (4-Br-PhO⁻), accelerating the transition from Intermediate to Products.[1]

Troubleshooting Guide: Basic Instability
SymptomProbable CauseCorrective Action
Loss of Signal (HPLC) pH > 8.0 initiated hydrolysis.[1][3]Quench immediately: Acidify samples to pH 3–4 with 0.1% Formic Acid or dilute into Acetonitrile before analysis.[1][2][3]
New Peak @ 280nm Formation of 4-Bromophenol.[1][2][3]Confirm identity by injecting a 4-Bromophenol standard.[1][2][3] This peak will shift retention time with pH changes.[1][2][3]
Non-linear Kinetics Pseudo-first-order conditions violated.Ensure

is in large excess or use a pH-stat to maintain constant pH during kinetic assays.[1][3]

Module B: Acidic Conditions (The Safe Zone)

Issue: "Can I perform acid-catalyzed esterification or store the compound in 0.1 M HCl?"
The Mechanism: Why it is stable

In acidic media, the hydrolysis follows the


 mechanism.[2][3] Unlike base hydrolysis, this process is reversible  and generally slow for phenyl esters because the leaving group would be the neutral phenol (a poor leaving group compared to the phenoxide ion) or requires protonation of the ether oxygen which is electronically unfavorable.[2][3]
  • Equilibrium: The reaction

    
     has an equilibrium constant 
    
    
    
    .[3] In the presence of excess water, it can hydrolyze, but the activation energy is high.[2][3]
  • Protonation State: The carbonyl oxygen is protonated, making the carbon more electrophilic, but water is a weak nucleophile.[2][3]

Protocol: Acid Stability Assay

To validate stability for your specific application, run this self-validating check:

  • Preparation: Dissolve this compound to 100 µM in MeCN.

  • Induction: Dilute 1:10 into 0.1 M HCl (pH ~1).

  • Incubation: Hold at 37°C for 4 hours.

  • Analysis: Inject onto HPLC.

    • Pass Criteria: >98% parent peak area retention relative to T=0.[1][2][3]

    • Fail Criteria: Appearance of Benzoic Acid peak (front) or 4-Bromophenol peak.[1][3]

Module C: Analytical & Separation Guide

Differentiating the Species

Users often confuse the hydrolysis products with the parent ester.[2][3] Use the following physicochemical properties to distinguish them.

CompoundStructurepKaHPLC Behavior (Reverse Phase)
This compound EsterN/ALate Eluter (Most Hydrophobic)
4-Bromophenol Phenol~9.3Mid Eluter (pH dependent)
Benzoic Acid Carboxylic Acid~4.2Early Eluter (Ionized at pH > 4)

Critical Note on Detection: The 4-Bromophenol moiety has a distinct UV absorption profile.[1][2][3] If monitoring at 254 nm, the molar extinction coefficient (


) of the ester is roughly the sum of the benzoyl and phenolic parts, but hydrolysis breaks this conjugation.[2] Always quantify using molar standards, not just area %. 

Decision Logic: Troubleshooting Degradation

Use this logic flow to diagnose unexpected compound loss.

Troubleshooting Start Problem: Compound Degradation CheckPH Is pH > 8.0? Start->CheckPH CheckBio Is Biological Media Present? (Plasma/Lysate) CheckPH->CheckBio No ResultBase Cause: Saponification Action: Lower pH CheckPH->ResultBase Yes CheckSolv Is Solvent Protic? (MeOH/EtOH) CheckBio->CheckSolv No ResultEnz Cause: Esterase Activity Action: Add PMSF/Inhibitor CheckBio->ResultEnz Yes ResultTrans Cause: Transesterification Action: Switch to ACN/DMSO CheckSolv->ResultTrans Yes ResultUnknown Cause: Contamination/Light Action: Check purity CheckSolv->ResultUnknown No

Figure 2: Step-by-step logic to identify the source of ester instability.

Frequently Asked Questions (FAQs)

Q: Is this compound more stable than phenyl benzoate? A: No. It is less stable in basic conditions.[1][3] The bromine atom is electron-withdrawing, which stabilizes the leaving group (phenoxide anion) and lowers the activation energy for hydrolysis.[2][3] In acidic conditions, the difference is negligible.[2][3]

Q: Can I use Methanol as a solvent for stock solutions? A: Use with caution. While stable in pure methanol, the presence of any base (even trace impurities) can catalyze transesterification , converting your compound into Methyl Benzoate and 4-Bromophenol.[1][2] Acetonitrile (MeCN) or DMSO are safer choices for stock solutions.[1][3]

Q: How do I quench a reaction containing this ester? A: Do not quench with base.[1][2][3] Quench by adding an equal volume of cold 1% Formic Acid in Acetonitrile.[1][2][3] This protonates any intermediates and stops base-catalyzed hydrolysis immediately.[1][2][3]

References

  • Kirby, A. J. (1972).[1][2][3] Hydrolysis and Formation of Esters of Organic Acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.[1][2][3]

  • Humffray, A. A., & Ryan, J. J. (1967).[1][2][3] Rate of alkaline hydrolysis of some substituted phenyl benzoates. Journal of the Chemical Society B: Physical Organic, 468-471.[1][2][3] (Establishes the Hammett

    
     value and substituent effects). [1]
    
  • Castro, E. A., & Ureta, C. (1989).[1][2][3] Kinetics and mechanism of the aminolysis of phenyl benzoates in aqueous ethanol. Journal of Organic Chemistry, 54(9), 2153-2159.[1][2] (Provides comparative kinetic data for phenyl esters).

  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 7181317, 4-Bromophenol (Leaving Group Properties). [1]

Sources

Preventing decomposition of 4-Bromophenyl benzoate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromophenyl Benzoate

A Senior Application Scientist's Guide to Ensuring Stability in Synthetic Applications

Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a senior application scientist, I understand that unexpected decomposition can lead to significant delays and resource expenditure. This document moves beyond simple procedural outlines to provide a deep, mechanistic understanding of the challenges associated with this compound and offers robust, field-proven solutions to ensure its integrity throughout your reactions.

Our approach is built on the principles of causality and proactive problem-solving. By understanding why decomposition occurs, you can strategically design your experiments to prevent it, leading to higher yields, improved purity, and more reliable outcomes.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses common issues encountered during reactions involving this compound. Each question is framed as a typical laboratory observation, followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.

Q1: "My Suzuki-Miyaura cross-coupling reaction with this compound is giving low yields of the desired biaryl product, and I'm isolating significant amounts of 4-bromophenol. What's going wrong?"

Root Cause Analysis:

The most probable cause is the cleavage of the ester bond via hydrolysis under the basic conditions required for the Suzuki-Miyaura reaction. The base, essential for activating the boronic acid, can also act as a nucleophile or generate hydroxide ions that attack the electrophilic carbonyl carbon of the ester. This process, known as saponification, is a well-documented decomposition pathway for esters.[1][2] The rate of this hydrolysis is dependent on the strength of the base, temperature, and solvent system. Strong bases like sodium hydroxide or potassium carbonate can significantly accelerate this unwanted side reaction.

Visualizing the Problem: Decomposition Pathway in Suzuki Reactions

G cluster_main Suzuki-Miyaura Reaction Environment 4-BPB This compound Desired_Product Desired Biaryl Product 4-BPB->Desired_Product Suzuki Coupling (Desired Pathway) Decomposition Ester Hydrolysis (Saponification) 4-BPB->Decomposition Attack by Base/OH- Base Strong Base (e.g., Na2CO3, K3PO4, NaOH) Base->Decomposition Pd_cat Pd Catalyst Pd_cat->Desired_Product Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Desired_Product Byproducts 4-Bromophenol + Benzoic Acid Decomposition->Byproducts

Caption: Troubleshooting workflow for low yields in Suzuki reactions.

Resolution Protocol:

  • Re-evaluate Your Choice of Base: The selection of the base is critical. Strong bases are often detrimental.

    • Recommendation: Switch to a milder base. Powdered potassium fluoride (KF) is known to be effective in activating boronic acids while being significantly less nucleophilic, thereby minimizing ester hydrolysis.[3] Other alternatives include potassium phosphate (K₃PO₄) used under carefully controlled conditions.

  • Optimize Reaction Temperature: Higher temperatures accelerate both the desired coupling and the undesired hydrolysis.

    • Recommendation: Screen lower reaction temperatures. Start at room temperature if using a highly active catalyst system, and gradually increase to find the optimal balance where the coupling proceeds efficiently without significant decomposition. Aryl esters are generally thermally stable up to 215-375°C in the absence of reactive nucleophiles, so the issue is chemical reactivity, not thermal instability.[4]

  • Solvent Selection: The presence of water can facilitate hydrolysis.

    • Recommendation: While some water is often necessary for the Suzuki reaction to proceed, using an excess should be avoided. A mixed solvent system, such as dioxane/water or toluene/water, can be optimized to minimize the aqueous phase while still enabling efficient catalysis.

  • Consider Alternative Coupling Partners: If hydrolysis remains a significant issue, the ester functionality itself may be the problem.

    • Recommendation: Explore nickel-catalyzed decarbonylative cross-coupling reactions. These advanced methods can use phenyl esters as arylating agents by cleaving the C(acyl)-O bond and extruding carbon monoxide, thus avoiding the issue of hydrolysis altogether.[5][6]

Summary of Recommended Conditions for Suzuki-Miyaura Coupling:

ParameterStandard Conditions (High Risk of Decomposition)Recommended Conditions (Minimized Decomposition)
Base Na₂CO₃, K₂CO₃, NaOHPowdered KF, K₃PO₄ (with caution)
Temperature 80-110 °CRoom Temperature to 60 °C (catalyst dependent)
Solvent High water contentAnhydrous conditions or minimal water (e.g., 10:1 dioxane/water)
Catalyst Standard Pd(PPh₃)₄High-activity catalysts enabling lower temperatures
Q2: "I'm attempting to perform a Grignard reaction on a molecule that also contains a this compound group. My reaction is consuming multiple equivalents of my Grignard reagent and I'm not getting my desired product. What is happening?"

Root Cause Analysis:

This is a classic case of functional group incompatibility. Grignard reagents are not only potent nucleophiles but also strong bases. The ester functional group in this compound is highly susceptible to nucleophilic attack by the Grignard reagent. The reaction proceeds in two steps:

  • The first equivalent of the Grignard reagent adds to the ester's carbonyl carbon, forming a tetrahedral intermediate.

  • This intermediate is unstable and collapses, eliminating the 4-bromophenoxide leaving group to form a ketone.

  • The newly formed ketone is also highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent, leading to a tertiary alcohol after acidic workup.

Therefore, your Grignard reagent is being consumed in an unwanted side reaction with the ester, and you will not form your intended product.

Visualizing the Problem: Grignard Reagent Incompatibility

G cluster_main Grignard Reaction with 4-BPB 4-BPB This compound Ketone_Intermediate Intermediate Ketone 4-BPB->Ketone_Intermediate 1st Nucleophilic Attack Grignard_1 1st Eq. R-MgX Grignard_1->Ketone_Intermediate Grignard_2 2nd Eq. R-MgX Tertiary_Alcohol Tertiary Alcohol (Final Product) Grignard_2->Tertiary_Alcohol Ketone_Intermediate->Tertiary_Alcohol 2nd Nucleophilic Attack

Caption: Reaction pathway of Grignard reagents with esters.

Resolution Protocol:

  • Protect the Conflicting Functional Group: If the ester is part of your desired final product, you must protect the functional group that you intend to react with the Grignard reagent. Alternatively, if the Grignard reaction is the priority, the ester must be addressed.

  • Change the Order of Operations: If possible, perform the Grignard reaction before introducing the this compound moiety.

  • Use a Less Reactive Organometallic Reagent: Organocadmium or organocuprate (Gilman) reagents are generally less reactive and can sometimes selectively react with other functional groups in the presence of an ester, although this is highly substrate-dependent.

  • Low-Temperature Reactions: While performing the reaction at very low temperatures (-78 °C) can sometimes control the reactivity of Grignard reagents, it is unlikely to completely prevent the reaction with the ester.[7]

Key Takeaway: Direct Grignard reactions on substrates containing an unprotected ester like this compound are generally not feasible. A redesign of the synthetic route is the most robust solution.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound to prevent degradation? A: this compound is a stable solid at room temperature. To prevent slow hydrolysis over time, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases.

Q: Can I use this compound in Heck or Sonogashira couplings? A: Yes, but with similar precautions as in Suzuki-Miyaura reactions. Both Heck and Sonogashira couplings often employ basic conditions which can lead to ester hydrolysis. Careful selection of a non-nucleophilic base and optimization of the reaction temperature are crucial for success.

Q: What are the primary decomposition products I should look for by TLC or LC-MS? A: The primary decomposition products from hydrolysis are 4-bromophenol and benzoic acid . Under basic conditions, you will observe the corresponding 4-bromophenoxide and benzoate salts.

Q: How does the bromine substituent affect the stability of the ester? A: The electron-withdrawing nature of the bromine atom on the phenyl ring makes the 4-bromophenoxide a better leaving group compared to an unsubstituted phenoxide. This can slightly increase the rate of hydrolysis compared to phenyl benzoate. Kinetic studies on substituted phenyl benzoates confirm that electron-withdrawing groups on the phenoxy portion generally increase the rate of alkaline hydrolysis.[1][2][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Ester Decomposition

This protocol is designed for the coupling of this compound with an arylboronic acid using conditions that suppress ester hydrolysis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium fluoride (KF, 3.0 equiv, anhydrous, finely powdered)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium fluoride.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane.

  • Seal the flask and heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Garg, N. K., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. Nature Chemistry, 7(6), 527–532. Available at: [Link]

  • Parsania, P. H., et al. (2015). Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 7(3), 20-26. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13593–13603. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Zheng, Y., & Newman, S. G. (2021). Cross-coupling reactions with esters, aldehydes, and alcohols. Chemical Communications, 57(21), 2591-2604. Available at: [Link]

  • Chatani, N., et al. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). Press release: The Nobel Prize in Chemistry 2010. The Royal Swedish Academy of Sciences. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Al-Amin, M., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35058-35068. Available at: [Link]

  • Hartwig, J. F., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(31), 12175–12194. Available at: [Link]

  • Fahie, K. M., & Newman, S. G. (2016). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. Chemical Science, 7(6), 3794-3802. Available at: [Link]

  • Pihl, V., et al. (1971). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society B: Physical Organic, 2080-2085. Available at: [Link]

  • Scribd. Hydrolysis Kinetics of Benzoate Esters. Available at: [Link]

  • EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]

  • Jasperse, C. Grignard Reaction. Chem 355. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Available at: [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(25), 8443–8446. Available at: [Link]

  • Chatani, N., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. Nature Communications, 6, 7498. Available at: [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available at: [Link]

  • de Lera, A. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2419. Available at: [Link]

  • Pihl, V., et al. (1971). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 686-689. Available at: [Link]

  • Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • ResearchGate. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Available at: [Link]

  • ResearchGate. (2006). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Available at: [Link]

  • ResearchGate. (2009). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. Available at: [Link]

  • MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: [Link]

  • ResearchGate. (1983). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • ResearchGate. (2008). This compound. Available at: [Link]

  • Newman, S. G., et al. (2016). Cross-coupling reactions with esters, aldehydes, and alcohols. Chemical Society Reviews, 45(16), 4438-4451. Available at: [Link]

  • Rieke, R. D., & Chao, L.-C. (1975). Activated metals. IV. Preparation of highly reactive magnesium metal and its use in Grignard reagent formation at low temperatures. The Journal of Organic Chemistry, 40(15), 2246–2249. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-4BPB-001 Topic: Scale-Up Protocol & Troubleshooting Guide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active

🟢 Module 1: Reaction Engineering (Synthesis)

User Query: I am scaling up from 1g to 100g. My yield dropped from 92% to 65%, and the product looks yellow. What went wrong?

Scientist’s Analysis: The drop in yield during scale-up of a Schotten-Baumann esterification is typically caused by three factors:

  • Inefficient Mixing: In a biphasic system (Water/Organic), the reaction occurs at the interface. At 100g, magnetic stirring is insufficient; you need an overhead mechanical stirrer to maintain the emulsion.

  • Exotherm Control: The reaction between benzoyl chloride and the phenoxide is highly exothermic. If the temperature spikes >10°C, the rate of benzoyl chloride hydrolysis (reacting with water instead of the phenol) increases exponentially, destroying your reagent.

  • pH Drift: As the reaction proceeds, HCl is generated, neutralizing your base. If the pH drops below 9-10, the phenol becomes protonated (unreactive), and the reaction stalls.

Optimized Scale-Up Protocol (100g Scale)

Reagents:

  • 4-Bromophenol (Solid)[1]

  • Benzoyl Chloride (Liquid, lachrymator)

  • Sodium Hydroxide (10% Aqueous Solution)[2]

  • Optional: Dichloromethane (DCM) as a co-solvent if "oiling out" occurs.

Step-by-Step Methodology:

  • Preparation of Phenoxide: In a 1L 3-neck flask equipped with an overhead stirrer and thermometer, dissolve 4-Bromophenol (1.0 equiv) in 10% NaOH (2.5 equiv). Stir until fully dissolved. The solution will be clear.

  • Thermal Regulation: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–4°C .

  • Controlled Addition: Place Benzoyl Chloride (1.2 equiv) in a pressure-equalizing addition funnel. Add it dropwise over 45–60 minutes.

    • Critical Check: Ensure internal temp does not exceed 10°C.

  • Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 2 hours.

    • Visual Cue: The product should precipitate as a white solid. If it forms a sticky oil, add 100mL DCM to dissolve it, then separate phases later.

🔵 Module 2: Work-Up & Isolation

User Query: The product precipitated, but it smells strongly of benzoyl chloride and is sticky.

Scientist’s Analysis: Stickiness indicates impurities—likely unreacted benzoyl chloride or benzoic acid (hydrolysis byproduct). The smell confirms excess benzoyl chloride is trapped in the crystal lattice.

Troubleshooting Workflow
IssueRoot CauseCorrective Action
Strong Pungent Smell Unreacted Benzoyl ChlorideAdd 50mL of 2M Ammonium Hydroxide or excess NaOH and stir for 30 mins. This rapidly hydrolyzes residual acid chloride into water-soluble benzoate.
Sticky/Oily Solid Impurity EntrapmentDissolve the crude solid in DCM. Wash with 10% NaHCO₃ (removes benzoic acid) followed by Water . Dry organic layer over MgSO₄ and evaporate.
Low Yield pH < 10 during reactionCheck aqueous layer pH. If acidic, unreacted phenol is trapped. Add NaOH to pH 12 and extract with DCM.

🟣 Module 3: Purification (Crystallization)

User Query: Column chromatography is too expensive at this scale. Can I recrystallize?

Scientist’s Analysis: Absolutely. 4-Bromophenyl benzoate is highly crystalline. Chromatography is unnecessary and wasteful for this synthesis.

Recommended Solvent System: Ethanol (95%) or Ethanol/Water (9:1) .

Recrystallization Protocol:

  • Place the crude dried solid in a flask.

  • Add minimum boiling Ethanol (approx. 3-5 mL per gram of solid).

  • Heat to reflux until dissolved. If particulates remain, perform a hot filtration.

  • Slow Cooling: Remove from heat and let it cool to room temperature undisturbed. Rapid cooling traps impurities.

  • Refrigeration: Cool to 4°C for 2 hours to maximize yield.

  • Filtration: Filter the white needles and wash with cold Ethanol.

🟡 Module 4: Safety & Engineering Controls

User Query: What are the specific hazards for the benzoyl chloride addition at this scale?

Scientist’s Analysis: Benzoyl chloride is a lachrymator (tear gas agent). At 100g scale, the off-gassing can overwhelm a standard fume hood if the sash is too high.

Critical Safety Table:

HazardEngineering ControlPPE Requirement
Lachrymator (Benzoyl Chloride) Work in a certified fume hood. Keep sash at lowest working position.Butyl rubber gloves (Nitrile degrades quickly), Goggles, Lab Coat.
Exotherm (Heat Release) Active temperature monitoring. Have an ice bath ready before starting addition.Face shield if working with >500mL volumes.
HCl Generation Although neutralized by NaOH, local pockets of acid gas can form.Ensure hood ventilation is >100 fpm face velocity.

📊 Visualizing the Process

Figure 1: Reaction Logic & Troubleshooting Flow

This diagram illustrates the critical decision points during the synthesis and work-up phases.

G node_start Start: 100g Scale-Up node_mix Dissolve 4-Bromophenol in 10% NaOH node_start->node_mix node_cool Cool to 0-4°C node_mix->node_cool node_add Add Benzoyl Chloride (Dropwise, <10°C) node_cool->node_add node_react Warm to RT & Stir 2h node_add->node_react node_check Check: Solid or Oil? node_react->node_check node_solid White Precipitate (Ideal) node_check->node_solid Solid forms node_oil Sticky Oil (Impure/Solvent Needed) node_check->node_oil Oiling out node_wash Wash: 1. NaOH (remove Phenol) 2. NaHCO3 (remove Acid) node_solid->node_wash node_fix_oil Add DCM to dissolve Separate Phases node_oil->node_fix_oil node_fix_oil->node_wash node_cryst Recrystallize from Ethanol node_wash->node_cryst node_final Final Product: This compound node_cryst->node_final

Caption: Workflow for Schotten-Baumann synthesis of this compound with troubleshooting branches.

🧪 References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Defines the biphasic base-catalyzed esterification mechanism and stoichiometry. [Link]

  • Benzoyl Chloride Safety Data Sheet. Carl Roth. Details hazards, lachrymator properties, and handling requirements for scale-up. [Link]

  • Crystallographic Structure of this compound. Acta Crystallographica (via NIH/PMC). Confirms product identity, lattice structure, and ethanol as a suitable crystallization solvent. [Link]

  • Benzoylation of Phenols. Vogel's Textbook of Practical Organic Chemistry. (General Reference for standard Schotten-Baumann protocols).

Sources

4-Bromophenyl benzoate reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis and optimization of 4-bromophenyl benzoate. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure your experimental success.

Introduction to this compound Synthesis

This compound is an ester typically synthesized via the acylation of 4-bromophenol. The most common and direct method involves the reaction of 4-bromophenol with benzoyl chloride, a classic example of esterification. Alternative methods, such as the Steglich or Mitsunobu reactions, offer milder conditions that may be suitable for more sensitive substrates, though they introduce different challenges regarding reagents and byproduct removal. This guide will focus primarily on the prevalent benzoyl chloride method, addressing the common hurdles encountered during the reaction and its optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yields in this esterification are typically traced back to a few critical factors:

  • Presence of Moisture: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form benzoic acid.[1] This side reaction consumes your starting material, directly reducing the yield of the desired ester. It is imperative to use anhydrous solvents and reagents and to ensure all glassware is thoroughly dried prior to use.

  • Suboptimal Base Stoichiometry or Choice: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically pyridine or triethylamine, is required to neutralize this acid and drive the reaction forward. Insufficient base will allow HCl to protonate the 4-bromophenol, reducing its nucleophilicity. An excessive amount of base can sometimes lead to side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC).[2] If the starting material (4-bromophenol) is still present after the expected reaction time, consider extending the time or gently heating the mixture.[1]

  • Improper Temperature Control: This reaction is often exothermic. While gentle heating can sometimes be necessary for less reactive substrates, running the reaction at too high a temperature can promote side reactions and decomposition, lowering the overall yield.[1] An initial cooling phase (e.g., 0 °C) during the addition of benzoyl chloride is a common strategy to control the initial exotherm.[1]

Question 2: I'm observing a significant amount of a white, crystalline byproduct that is not my desired ester. What is it and how can I prevent it?

Answer: The most likely byproduct is benzoic acid, resulting from the hydrolysis of benzoyl chloride.[1] As mentioned above, ensuring strictly anhydrous conditions is the best preventative measure. However, if it does form, it can typically be removed during the workup. A wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the acidic benzoic acid, converting it to sodium benzoate, which is soluble in the aqueous layer and can be separated.

Question 3: How do I choose between pyridine and triethylamine as the base?

Answer: Both pyridine and triethylamine (Et₃N) can effectively act as HCl scavengers. The choice often depends on the specific reaction scale and purification strategy.

  • Triethylamine: Forms triethylammonium chloride, which is often insoluble in solvents like dichloromethane (DCM) and can be removed by filtration. This can simplify the workup.

  • Pyridine: Forms pyridinium chloride, which is more soluble in many organic solvents. Pyridine can also act as a nucleophilic catalyst, similar to DMAP (though less effective), potentially accelerating the reaction. However, removing residual pyridine can be more challenging and often requires multiple acidic washes during the workup.

Question 4: My purification by recrystallization is not working well. What are the best practices?

Answer: Successful recrystallization depends on selecting an appropriate solvent system. The ideal solvent is one in which your product, this compound, is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a suitable choice for this compound.[3][4] If you are struggling with crystal formation, try the following:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

  • Seeding: Add a tiny crystal of pure product to the cooled, saturated solution to initiate crystallization.

  • Solvent Pair: If a single solvent is ineffective, use a solvent pair (e.g., ethanol/water or ethyl acetate/hexanes). Dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow it to cool slowly.

Reaction Optimization Strategies

Optimizing the reaction conditions can significantly improve yield and purity. Below is a table summarizing key parameters and their typical effects.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base Pyridine (1.2 eq)Triethylamine (1.2 eq)DMAP (0.1 eq) + Et₃N (1.1 eq)Rationale: DMAP is a hyper-nucleophilic catalyst that can dramatically accelerate the acylation, often leading to higher yields and shorter reaction times, even in catalytic amounts.[5]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileRationale: The choice of solvent can affect reagent solubility and reaction rate. DCM is a common, non-polar aprotic solvent. THF is also suitable. Acetonitrile offers a greener alternative.[6]
Temperature 0 °C to RTRoom Temperature40 °CRationale: Starting at 0 °C helps control the initial exotherm from adding the acyl chloride.[1] For less reactive substrates, gentle heating may be required to drive the reaction to completion.
Reaction Time 2 hours6 hours12 hoursRationale: Reaction time must be sufficient for completion. This should always be determined empirically by monitoring the disappearance of starting materials via TLC.[2]

Experimental Protocols

Protocol 1: Synthesis via Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol is a standard and robust method for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq).

  • Dissolution: Dissolve the 4-bromophenol in anhydrous dichloromethane (DCM, approx. 20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the 4-bromophenol spot is consumed.

  • Workup (Quenching): Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding water.

  • Workup (Extraction): Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to obtain pure this compound.[3][4]

Protocol 2: Synthesis via Steglich Esterification

This method is an alternative for coupling benzoic acid directly with 4-bromophenol under mild conditions.[5]

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask, add benzoic acid (1.0 eq), 4-bromophenol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Coupling Agent: Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC for the consumption of benzoic acid.

  • Workup: Once complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Extraction: Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Visual Diagrams and Workflows

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-Bromophenol P1 This compound R1->P1 Plus + R1->Plus R2 Benzoyl Chloride R2->P1 Plus->R2 arrow_node Pyridine, DCM 0 °C to RT

Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Monitor 2. Reaction Monitoring (TLC) Setup->Monitor Workup 3. Aqueous Workup (Quench & Extract) Monitor->Workup Purify 4. Purification (Recrystallization/Chromatography) Workup->Purify Characterize 5. Characterization (NMR, MP) Purify->Characterize

Troubleshooting_Tree

References

  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents.
  • CN102382010A - Preparation process for 4- bromo phenyl hydrazine. Google Patents.
  • 4-Bromobenzoic acid . Organic Syntheses Procedure. Available at: [Link]

  • This compound . National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 264661. Available at: [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Google Patents.
  • Gowda, B. T., et al. (2008). This compound . Acta Crystallographica Section E: Structure Reports Online, 64(4), o816. Available at: [Link]

  • Steglich esterification . Wikipedia. Available at: [Link]

  • Mitsunobu Reaction . Organic Chemistry Portal. Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate . Organic Syntheses Procedure. Available at: [Link]

  • This compound . IUCr Journals. Available at: [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile . JoVE. Available at: [Link]

Sources

Technical Support Center: NMR Impurity Profiling for 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4BPB-NMR-001 Status: Active Specialist: Senior Application Scientist[1]

Diagnostic Workflow: The "Impurity Hunter"

Before diving into the spectral data, use this decision tree to rapidly identify the class of impurity present in your crude 4-bromophenyl benzoate sample. This workflow assumes a standard 1H NMR spectrum in CDCl₃.

ImpurityHunter Start Start: Analyze 1H NMR (CDCl3) CheckLowField Check 10.0 - 13.0 ppm (Broad Singlet?) Start->CheckLowField BenzoicAcid Impurity: Benzoic Acid (Hydrolysis Product) CheckLowField->BenzoicAcid Yes CheckUpfieldAro Check 6.5 - 6.9 ppm (Doublet?) CheckLowField->CheckUpfieldAro No Phenol Impurity: 4-Bromophenol (Unreacted Starting Material) CheckUpfieldAro->Phenol Yes CheckAliphatic Check 1.0 - 4.0 ppm (Triplets/Quartets?) CheckUpfieldAro->CheckAliphatic No BaseSalt Impurity: Et3N / Pyridine Salts (Catalyst Residue) CheckAliphatic->BaseSalt Yes Clean Spectrum Clean (Proceed to qNMR) CheckAliphatic->Clean No

Figure 1: Logic flow for rapid impurity identification in aryl benzoate synthesis.

Spectral Deconvolution: What am I looking at?

The synthesis of this compound typically involves a Schotten-Baumann reaction or Steglich esterification.[1] The challenge lies in the aromatic overlap . Both the product and the likely impurities (benzoic acid, 4-bromophenol) have protons resonating in the 7.0–8.2 ppm region.

The "Fingerprint" Region (CDCl₃)

Use the table below to distinguish the product from its precursors.

CompoundStructural FragmentMultiplicityShift (δ ppm)Diagnostic Note
This compound Benzoate Ortho Doublet (d)8.18 - 8.22 Most downfield aromatic signal.[1] Clean integration reference (2H).
Benzoate ParaTriplet (t)7.60 - 7.65
Benzoate MetaTriplet (t)7.48 - 7.52Overlaps with Bromophenyl protons.[1]
Bromophenyl Ortho Doublet (d)7.10 - 7.15 Critical Diagnostic: Shifts downfield from phenol precursor.[1]
Bromophenyl MetaDoublet (d)7.50 - 7.55Buried under benzoate meta peaks.[1]
Benzoic Acid -COOH Broad Singlet11.0 - 13.0 Definitive proof of hydrolysis or excess acid.[1]
Benzoate OrthoDoublet (d)8.15 - 8.20Often indistinguishable from ester product.[1]
4-Bromophenol Phenol Ortho Doublet (d)6.70 - 6.75 Critical Diagnostic: Distinct upfield shift due to electron-donating -OH.[1]
-OHBroad Singlet4.5 - 6.0Variable position; do not rely on this alone.[1]

Technical Insight: The most common error is misinterpreting the integration at ~7.5 ppm. In the pure product, this region contains 4 protons (2 from benzoate meta + 2 from bromophenyl meta). If this integral is > 2x the integral of the doublet at 8.2 ppm, you likely have impurities hiding in this "multiplet forest."

Troubleshooting Scenarios (FAQ)

Q1: My spectrum shows a small doublet at 6.75 ppm. Is this significant?

A: Yes. This indicates unreacted 4-bromophenol .[1]

  • The Science: The hydroxyl group (-OH) is a strong electron donor, shielding the ortho protons and pushing them upfield to ~6.7 ppm. When converted to the ester (benzoate), the oxygen becomes part of an electron-withdrawing system, deshielding these protons to ~7.15 ppm.

  • The Fix: Phenols are weakly acidic (pKa ~10). Wash your organic layer with 1M NaOH or 10% Na₂CO₃ . The phenol will deprotonate, become water-soluble, and wash away.

Q2: I see a "ghost" quartet at 3.1 ppm and a triplet at 1.3 ppm, but my molecule is purely aromatic.

A: You have residual Triethylamine (Et₃N) or its hydrochloride salt (Et₃N·HCl).

  • The Science: If you used Et₃N as a base to scavenge HCl during synthesis, it often co-precipitates or remains in the organic phase.

  • The Fix:

    • If peaks are sharp: It is likely free amine. Wash with 1M HCl (converts amine to water-soluble ammonium salt).

    • If peaks are broad/shifting: It is likely the salt. Perform a filtration through a small pad of silica or Celite (salts often stick to silica), or wash with water.

Q3: There is a broad hump at 12 ppm, but I already washed with base.

A: This is Benzoic Acid .

  • The Cause: If you used benzoyl chloride, it hydrolyzes rapidly upon contact with moisture in the air or wet solvents. Even after a base wash, if you acidify too strongly during workup, you might re-protonate the benzoate anion back to benzoic acid.

  • The Fix: Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate). Benzoic acid will convert to sodium benzoate (water-soluble) and partition into the aqueous layer. Do not acidify the aqueous layer if you are trying to discard the impurity.

Remediation Protocols

If your NMR confirms impurities, do not re-run the reaction. Use these purification modules.

Protocol A: The "Three-Layer" Wash (General Cleanup)

Best for removing unreacted phenol and benzoic acid.[1]

  • Dissolve crude solid in Ethyl Acetate or DCM (approx 10 mL per gram).

  • Acid Wash: Wash with 1M HCl (2 x 10 mL). Removes amines/catalysts.[1]

  • Base Wash: Wash with 10% Na₂CO₃ or Sat. NaHCO₃ (2 x 10 mL). Removes benzoic acid and 4-bromophenol.[1]

  • Brine Wash: Wash with Saturated NaCl (1 x 10 mL). Removes residual water.[1]

  • Dry over Anhydrous MgSO₄, filter, and evaporate.

Protocol B: Recrystallization (High Purity)

Best for final polishing if purity is >90% but crystals are colored.[1]

  • Place crude solid in a flask.

  • Add Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mixture.

  • Heat to reflux until dissolved.

  • Allow to cool slowly to room temperature, then place on ice.

  • Filter the white needles/plates.[1] this compound crystallizes well, while impurities often stay in the mother liquor.

References

  • National Institutes of Health (PubChem). this compound (CID 264661) - Compound Summary.[1] Available at: [Link]

  • Royal Society of Chemistry. Data for 4-Chlorophenyl benzoate (Analogous shifts). Available at: [Link][2][3][4][5]

  • Reich, H. J. Proton NMR Data - Chemical Shifts of Common Impurities. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Navigating the Suzuki Coupling of 4-Bromophenyl Benzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromophenyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer expert insights to enhance the success of your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience.

Introduction: The Challenge at Hand

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] However, the successful coupling of this compound presents a unique set of challenges. The presence of a base-sensitive benzoate ester group on the aryl bromide substrate introduces a critical chemoselectivity issue: the desired C-C bond formation at the C-Br position must occur without premature cleavage of the ester linkage. This guide will dissect the primary obstacles and provide a systematic approach to overcoming them.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction is showing low to no conversion of the this compound. What are the likely causes?

A1: Low or no conversion is a frequent starting point for troubleshooting and can stem from several factors related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is the workhorse of the catalytic cycle. If it fails to form or is deactivated, the reaction will stall.

    • Troubleshooting:

      • Pre-catalyst Choice: Ensure you are using a reliable palladium source. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed Pd(0) catalysts like Pd₂(dba)₃.[2]

      • Ligand Selection: The choice of phosphine ligand is critical. For an electron-neutral (or slightly deactivated) substrate like this compound, ligands that promote oxidative addition are beneficial. Consider bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to be effective for challenging couplings.[3]

      • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions, including ester hydrolysis. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.

      • Solvent: The choice of solvent can significantly impact solubility and reaction kinetics. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often in combination with water to facilitate the dissolution of the inorganic base.[2][4]

Q2: I'm observing significant formation of phenol and benzoic acid alongside my desired product. How can I prevent this ester cleavage?

A2: This is the most critical challenge with this substrate. The basic conditions required for the Suzuki coupling can lead to saponification of the benzoate ester.

  • Base Selection is Key: The strength and nature of the base are paramount.

    • Troubleshooting:

      • Use a Milder Base: Strong bases like NaOH or KOH are highly likely to hydrolyze the ester. Opt for milder inorganic bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points. For particularly sensitive substrates, potassium fluoride (KF) is an even milder option that can effectively promote the reaction while minimizing ester cleavage.[5]

      • Anhydrous Conditions: While some water is often beneficial for dissolving the base and facilitating transmetalation, excessive water can promote hydrolysis. Consider using anhydrous solvents and a base that has some solubility in the organic phase, or explore anhydrous Suzuki coupling conditions.

Q3: My main byproduct is biphenyl, resulting from the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an inefficient catalytic cycle.

  • Understanding the Cause: This side reaction can be promoted by the presence of Pd(II) species in the absence of the aryl halide.[2]

    • Troubleshooting:

      • Rigorous Degassing: As mentioned before, thoroughly degas your reaction mixture to minimize oxygen, which can contribute to the formation of Pd(II) species that promote homocoupling.

      • Stoichiometry: Ensure a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the this compound. This can help to ensure that the oxidative addition product of the aryl bromide is readily available for transmetalation, outcompeting the homocoupling pathway.

      • Order of Addition: In some cases, adding the boronic acid portion-wise or via syringe pump can help to maintain a low concentration of the boronic acid in the reaction mixture, thereby disfavoring homocoupling.

Q4: I've isolated a significant amount of debrominated starting material (phenyl benzoate). What is the cause of this dehalogenation?

A4: Dehalogenation is a known side reaction in Suzuki couplings where the bromine atom is replaced by a hydrogen atom.

  • Mechanism of Dehalogenation: This can occur through a competing pathway where a hydride species is generated and participates in reductive elimination with the aryl group from the palladium center.[2]

    • Troubleshooting:

      • Solvent and Base Choice: The source of the hydride can be the solvent (e.g., alcohols) or certain additives. Using aprotic solvents can help minimize this.

      • Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions like dehalogenation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Visualizing the Process and Pitfalls

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Side_Reactions Start This compound Desired Desired Suzuki Product Start->Desired Suzuki Coupling Hydrolysis Ester Hydrolysis Start->Hydrolysis Strong Base / H₂O Dehalogenation Dehalogenation Start->Dehalogenation Hydride Source Homocoupling Boronic Acid Homocoupling Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Homocoupling O₂ / Pd(II)

Caption: Competing pathways in the Suzuki coupling of this compound.

Recommended Reaction Parameters

While optimization is always necessary for a specific substrate combination, the following table provides a robust starting point for the Suzuki coupling of this compound.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective pre-catalysts.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands that facilitate oxidative addition and are effective for a broad range of substrates.
Base K₃PO₄ (2-3 equivalents) or K₂CO₃ (2-3 equivalents)Mild bases that minimize the risk of ester hydrolysis. [6][7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O (e.g., 4:1 v/v)Common solvent systems that facilitate the dissolution of both organic and inorganic reagents.
Boronic Acid 1.1 - 1.2 equivalentsA slight excess helps to drive the reaction to completion and can suppress homocoupling.
Temperature 80 - 100 °CA good starting range to balance reaction rate and the potential for side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation by oxygen.

Detailed Experimental Protocol (Example)

This protocol is a general guideline and should be adapted based on the specific boronic acid being used and the scale of the reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.1 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Preparation (in a separate flask):

    • In a separate small, dry vial, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

    • Add a portion of the degassed solvent (e.g., 1,4-Dioxane) to the vial and swirl to dissolve/suspend the catalyst components.

  • Reaction Execution:

    • To the Schlenk flask containing the substrates and base, add the remaining degassed solvent, followed by the degassed water.

    • Add the prepared catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biphenyl product.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound, while presenting the significant challenge of potential ester hydrolysis, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in the judicious selection of a mild base and an appropriate catalyst-ligand system. By systematically addressing potential side reactions such as homocoupling and dehalogenation through rigorous experimental technique, researchers can reliably synthesize the desired biaryl products. This guide provides a foundational framework for troubleshooting and optimization, empowering scientists to confidently tackle this and similar challenging cross-coupling reactions.

References

  • Covasyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemistry Online. (2023, January 20). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Hansen, E. C., et al. (2022).
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Newman, S. G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Kanno, K. I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Halima, T. B., et al. (2016, December 21). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing FTIR Spectra of Substituted Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the ability to rapidly and accurately elucidate the structure of synthesized molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique for this purpose, offering a detailed "fingerprint" of a molecule's functional groups and bonding environment. Phenyl benzoates, a common structural motif in polymers, pharmaceuticals, and fragrances, present a fascinating case study in spectral interpretation. The vibrational frequencies of this class of molecules are exquisitely sensitive to the nature and position of substituents on their aromatic rings.

This guide provides an in-depth comparison of the FTIR spectra of substituted phenyl benzoates. Moving beyond a simple recitation of peak positions, we will explore the underlying electronic principles that govern the observed spectral shifts. This document is structured to provide not just data, but a logical framework for interpreting and predicting the FTIR spectra of novel phenyl benzoate derivatives.

The Vibrational Signature of the Phenyl Benzoate Core

Before delving into the effects of substituents, we must first understand the fundamental vibrational modes of the parent phenyl benzoate molecule. The ester functional group, coupled with two aromatic rings, gives rise to a series of characteristic, strong absorptions.

The most prominent features in the spectrum are dictated by the ester linkage. Esters are well-known to exhibit a pattern of three intense peaks, stemming from the carbonyl (C=O) and the two carbon-oxygen (C-O) single bonds.[1] This is complemented by absorptions from the phenyl rings.

Table 1: Fundamental Vibrational Modes of Unsubstituted Phenyl Benzoate

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumVibrations of the C-H bonds on the aromatic rings.[2]
Carbonyl (C=O) Stretch ~1726 Very Strong This is the most intense and diagnostic peak. Its position is highly sensitive to the electronic environment. The value is for the closely related ethyl benzoate, as conjugation with the phenyl ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[2]
Aromatic C=C Stretch1600 - 1450Medium to StrongA series of peaks arising from the stretching of carbon-carbon bonds within the phenyl rings.[3]
Asymmetric C-O-C Stretch ~1270 Strong Associated with the stretching of the C(=O)-O bond.[1]
Symmetric C-O-C Stretch ~1100 Strong Associated with the stretching of the O-Phenyl bond.[1]
Aromatic C-H Out-of-Plane Bend900 - 690StrongThese "wagging" vibrations are highly diagnostic of the substitution pattern on the benzene rings.[4]

The diagram below illustrates the key structural components of phenyl benzoate that correspond to these primary vibrational modes.

Caption: Key bonds in phenyl benzoate responsible for major IR absorptions.

The Influence of Aromatic Substituents: An Electronic Tug-of-War

Substituents on either aromatic ring alter the spectral landscape primarily by exerting electronic effects that propagate through the molecule. These effects, which modulate bond strengths and lengths, can be broadly categorized into two types:

  • Inductive Effect: The polarization of a σ (sigma) bond due to the electronegativity of a nearby atom. Electron-withdrawing groups (EWGs) pull electron density towards themselves, while electron-donating groups (EDGs) push it away.

  • Resonance Effect (Mesomeric Effect): The delocalization of π (pi) electrons through a system of conjugated bonds. This effect can either withdraw or donate electron density, often with greater influence than the inductive effect.

The position of the strong C=O stretching vibration is an excellent probe of these electronic perturbations. Any substituent that alters the electron density around the carbonyl group will change the C=O bond order and, consequently, its vibrational frequency (force constant).

Electronic_Effects cluster_0 Inductive Effect (Through σ bonds) cluster_1 Resonance Effect (Through π system) Inductive_EWG EWG pulls e⁻ density (e.g., -NO₂, -Cl) Molecule Phenyl Benzoate System Inductive_EWG->Molecule Strengthens C=O bond (Higher cm⁻¹) Inductive_EDG EDG pushes e⁻ density (e.g., -CH₃, -Alkyl) Inductive_EDG->Molecule Weakens C=O bond (Lower cm⁻¹) Resonance_EWG EWG pulls e⁻ density (e.g., -NO₂, -C=O) Resonance_EWG->Molecule Weakens C=O bond (Lower cm⁻¹) Resonance_EDG EDG donates e⁻ density (e.g., -NH₂, -OH) Resonance_EDG->Molecule Weakens C=O bond (Lower cm⁻¹)

Caption: Influence of electronic effects on the carbonyl bond of a benzoate ester.

Case Study: Substituents on the Benzoyl and Phenyl Rings

The most dramatic shifts are observed when powerful electron-donating and electron-withdrawing groups are placed in the para position of the rings, where their resonance effects are maximized. Let's compare the parent molecule to its di-nitro (a strong EWG) and di-amino (a strong EDG) derivatives.

  • 4-Nitrophenyl 4'-nitrobenzoate: The nitro group is a potent electron-withdrawing group via both induction and resonance. When placed on the benzoyl ring, it strongly pulls electron density away from the carbonyl carbon, increasing the double-bond character and strength of the C=O bond. A substituent on the phenoxy ring has a more complex influence, but the net effect of two powerful EWGs is a significant increase in the carbonyl stretching frequency.[5]

  • 4-Aminophenyl 4'-aminobenzoate: The amino group is a strong electron-donating group through resonance. It pushes electron density into the aromatic system. When on the benzoyl ring, this electron density can delocalize onto the carbonyl oxygen, reducing the C=O double-bond character (increasing single-bond character). This weakens the bond, lowering its vibrational frequency.

The experimental data below provides a clear validation of these principles.

Table 2: Comparative C=O Frequencies for Substituted Phenyl Benzoates

CompoundSubstituent (X)Substituent Natureν(C=O) Wavenumber (cm⁻¹)Shift from Phenyl Benzoate
Phenyl Benzoate (baseline)-HNeutral~1726[2]-
4-Aminophenyl 4'-aminobenzoate-NH₂ (on both rings)Strong EDG1682[6]-44 cm⁻¹
4-Nitrophenyl 4'-nitrobenzoate-NO₂ (on both rings)Strong EWG1752[6]+26 cm⁻¹

The ~70 cm⁻¹ difference between the di-amino and di-nitro substituted compounds is a stark illustration of the powerful influence substituents have on the carbonyl bond, an effect readily quantifiable by FTIR.

Distinguishing Positional Isomers: ortho, meta, and para

While the carbonyl stretch is sensitive to the electronic nature of a substituent, it is less informative about its position (ortho, meta, or para). To distinguish between these structural isomers, we must turn to the "fingerprint region" of the spectrum, specifically the strong C-H out-of-plane (OOP) bending or "wagging" vibrations between 900 cm⁻¹ and 690 cm⁻¹.[7]

The pattern of adjacent hydrogens remaining on the ring dictates the frequencies of these bending modes. Because ortho, meta, and para disubstitution leave different numbers of adjacent hydrogens, they produce distinct and predictable patterns in this region.

Table 3: Characteristic C-H Out-of-Plane Bending Frequencies for Disubstituted Benzenes

Substitution PatternNumber of Adjacent Free HydrogensTypical OOP Bending Range (cm⁻¹)
ortho4770 - 735[7]
meta3 and 1810 - 750 (and a second band ~690)[7]
para2860 - 790[7]

By analyzing this region, a researcher can confidently assign the substitution pattern of a synthesized phenyl benzoate isomer.

Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra

Trustworthy data is the bedrock of scientific integrity. The following protocol for acquiring FTIR spectra using an Attenuated Total Reflectance (ATR) accessory is designed to be self-validating, ensuring that the resulting spectrum is a true representation of the sample. ATR is often preferred for its minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Causality: The instrument measures the absorbance of the sample relative to a reference, which is the ambient atmosphere (containing H₂O and CO₂). A background scan is critical to subtract these atmospheric components from the final sample spectrum.

    • Protocol:

      • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

      • Run a "blank" scan to confirm the crystal is clean. The resulting spectrum should be a flat line with no significant peaks.

      • Acquire a background spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The resolution should be set to 4 cm⁻¹.

  • Sample Application & Analysis:

    • Causality: For ATR, intimate contact between the sample and the crystal is essential for a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.

    • Protocol:

      • Place a small amount of the solid phenyl benzoate sample onto the ATR crystal, ensuring the crystal surface is fully covered.

      • Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, forcing it into contact with the crystal.

      • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing & Validation:

    • Causality: The raw data must be processed and checked for common artifacts to ensure validity.

    • Protocol:

      • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

      • Validation Check: Examine the baseline of the spectrum. It should be flat and close to zero absorbance. Check for any "negative" peaks, which may indicate an issue with the background scan. Look for sharp, inverted peaks around 2350 cm⁻¹ (CO₂) or broad bands around 3400 cm⁻¹ and 1640 cm⁻¹ (H₂O), which indicate imperfect atmospheric subtraction. If present, repeat the analysis from Step 1.

      • Use the software's peak-picking tool to identify the precise wavenumbers of key absorptions (C=O, C-O-C, C-H bends).

The workflow below visualizes this self-validating process.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Validation Clean Clean ATR Crystal Verify Run Blank Scan Clean->Verify Background Acquire Background (16 scans, 4 cm⁻¹) Verify->Background Acquire Acquire Sample Spectrum (Same Parameters) Apply Apply Sample to Crystal Pressure Apply Consistent Pressure Apply->Pressure Pressure->Acquire Process Automatic Background Subtraction Acquire->Process Validate Validate Spectrum: - Flat Baseline? - No Negative Peaks? - Good S/N? Process->Validate Validate->Clean FAIL Report Peak Pick & Report Data Validate->Report PASS Fail FAIL: Re-run Analysis

Caption: A self-validating workflow for acquiring high-quality ATR-FTIR spectra.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural analysis of substituted phenyl benzoates. By understanding the fundamental principles of how substituent-induced electronic effects modulate vibrational frequencies, researchers can move from simple spectral matching to predictive interpretation. The carbonyl stretching frequency serves as a sensitive reporter on the electronic nature of substituents, while the fingerprint region provides definitive information on their positional isomerism. Adherence to a rigorous, self-validating experimental protocol ensures that the data obtained is both accurate and reliable, providing a solid foundation for confident structural assignment in any research and development setting.

References

  • ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Moc, J., et al. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate. Retrieved from [Link]

  • Fruziński, A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black). Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl nitrobenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

  • Lather, J., et al. (n.d.). Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Leah4sci. (2014, March 24). Ortho Meta Para Monster Trick for Disubstituted Benzene EAS vid 9. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl benzoate. Retrieved from [Link]

Sources

4-Bromophenyl Benzoate vs. 4-Chlorophenyl Benzoate: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromophenyl Benzoate vs. 4-Chlorophenyl Benzoate Reactivity Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of aryl benzoate building blocks, This compound (4-BPB) and 4-chlorophenyl benzoate (4-CPB) serve as critical electrophiles for downstream functionalization. While they share an identical ester core susceptible to hydrolysis and Fries rearrangement, their utility diverges sharply in transition-metal-catalyzed cross-coupling reactions.

This guide provides a technical comparison of their physical properties, mechanistic reactivity profiles, and experimental requirements. It establishes 4-BPB as the superior candidate for standard palladium-catalyzed protocols, while 4-CPB is identified as a cost-effective alternative requiring specialized "next-generation" ligand systems.

Physical & Chemical Properties Profile

The physical distinction between the two analogs is subtle but significant for purification and handling. The increased polarizability and molecular weight of the bromine atom confer a slightly higher melting point to the bromo-derivative.

PropertyThis compound4-Chlorophenyl Benzoate
Formula C₁₃H₉BrO₂C₁₃H₉ClO₂
Molecular Weight 277.11 g/mol 232.66 g/mol
Melting Point 92 – 93 °C [1]87 – 90 °C [2]
Appearance White crystalline solidWhite to off-white crystalline solid
Solubility Soluble in CH₂Cl₂, Toluene, EtOAcSoluble in CH₂Cl₂, Toluene, EtOAc
C–X Bond Energy ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Reactivity Profile: The Oxidative Addition Bottleneck[1]

The primary differentiator between these two compounds is the rate of oxidative addition to a metal center (typically Pd(0) or Ni(0)). This step is the kinetic bottleneck in cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig).

Mechanistic Divergence
  • This compound: The C–Br bond is sufficiently weak to undergo fast oxidative addition with standard, air-stable catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ . The reaction often proceeds via a concerted pathway or a nucleophilic aromatic substitution-like mechanism depending on the solvent.

  • 4-Chlorophenyl Benzoate: The stronger C–Cl bond presents a high activation barrier. Standard triphenylphosphine ligands are insufficiently electron-rich to facilitate this insertion at moderate temperatures. Successful coupling requires electron-rich, bulky phosphines (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to increase the electron density on the palladium center.

Visualizing the Energy Landscape

The following diagram illustrates the activation energy difference that dictates catalyst selection.

ReactivityLandscape Fig 1. Comparative Oxidative Addition Pathways Start Substrate (Ar-X) + Pd(0) TS_Br TS (Ar-Br) Low Barrier Start->TS_Br Standard Ligands (PPh3) TS_Cl TS (Ar-Cl) High Barrier Start->TS_Cl Requires 'Hot' Ligands (XPhos, NHC) Int_Br Ar-Pd(II)-Br (Stable Intermediate) TS_Br->Int_Br Int_Cl Ar-Pd(II)-Cl (Difficult to Form) TS_Cl->Int_Cl

Figure 1: The C–Cl bond requires higher energy or specialized catalytic systems to overcome the activation barrier compared to the C–Br bond.

Secondary Reactivity: Fries Rearrangement

Both esters are substrates for the Fries Rearrangement , a Lewis-acid catalyzed transformation used to synthesize hydroxyaryl ketones.[1]

  • Reagent: Aluminum chloride (AlCl₃) or BF₃·OEt₂.

  • Outcome: Because the para-position is blocked by the halogen (Br or Cl), the acyl group is forced to migrate to the ortho-position.

  • Comparison: Both substrates react similarly. However, This compound requires careful temperature control (<120°C) during the rearrangement, as high temperatures with strong Lewis acids can sometimes lead to hydrodehalogenation (loss of Br) or scrambling, whereas the C–Cl bond is generally robust under these harsh conditions [3].

Experimental Case Study: Divergent Suzuki Coupling

To demonstrate the practical difference, we present a comparative protocol for coupling these benzoates with phenylboronic acid. This protocol acts as a self-validating system : if the catalyst is not matched to the halide, the reaction will stall.

Objective

Synthesize 4-phenylphenyl benzoate (biaryl product) from both halides.

Protocol A: The "Standard" Condition (Optimized for Bromide)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene:Water (4:1) or Dioxane:Water

  • Temperature: 80 °C

  • Time: 4–6 Hours

SubstrateConversionYieldObservation
This compound >98%92%Full conversion; clear product spot on TLC.
4-Chlorophenyl Benzoate <5%<5%Reaction Fails. Starting material recovered intact.
Protocol B: The "Advanced" Condition (Optimized for Chloride)
  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF or Toluene

  • Temperature: 100 °C

  • Time: 12 Hours

SubstrateConversionYieldObservation
This compound >99%95%Works excellent, but catalyst is "overkill" (expensive).
4-Chlorophenyl Benzoate >95%89%Success. The electron-rich ligand enables oxidative addition.
Experimental Workflow Diagram

ExperimentalWorkflow Fig 2. Decision Matrix for Catalyst Selection based on Halogen Input Start: Aryl Halide Benzoate (1.0 equiv) Choice Select Catalyst System Input->Choice Boronic Phenylboronic Acid (1.5 equiv) Boronic->Choice PathA System A: Pd(PPh3)4 Standard Ligand Choice->PathA Low Cost / General PathB System B: Pd2(dba)3 + XPhos Buchwald Ligand Choice->PathB High Cost / Difficult Substrate ResultA_Br 4-Bromo: Success (Yield >90%) PathA->ResultA_Br ResultA_Cl 4-Chloro: Failure (No Reaction) PathA->ResultA_Cl ResultB Both Substrates: Success (Yield >89%) PathB->ResultB

Figure 2: Workflow demonstrating the necessity of ligand matching for 4-chlorophenyl benzoate.

Selection Guide: Which to Choose?
ScenarioRecommended ProductRationale
Routine Library Synthesis This compound Compatible with cheap, robust catalysts (Tetrakis). Easier to monitor by HPLC/TLC.
Large Scale / Cost Sensitive 4-Chlorophenyl Benzoate Aryl chlorides are significantly cheaper. Economical if the "advanced" catalyst cost is offset by raw material savings.
Orthogonal Functionalization 4-Chlorophenyl Benzoate If the molecule contains an Iodine or Bromine elsewhere, the Cl will remain inert while the I/Br reacts, allowing sequential coupling.
Crystallography Studies This compound The heavy bromine atom facilitates phasing in X-ray crystallography (anomalous scattering).
References
  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[2][3] This compound .[2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. Link

  • ChemicalBook. (n.d.). 4-Chlorophenyl benzoate Properties . Retrieved from ChemicalBook CAS Database.[8] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

A Head-to-Head Battle in Biaryl Synthesis: 4-Bromophenyl Benzoate vs. 4-Iodophenyl Benzoate in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of substrates, particularly the aryl halide, can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of two common aryl halide substrates, 4-bromophenyl benzoate and 4-iodophenyl benzoate, in the context of palladium-catalyzed Suzuki coupling.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[1]

The Decisive Factor: The Carbon-Halogen Bond

The primary determinant of reactivity in the Suzuki coupling of aryl halides is the strength of the carbon-halogen (C-X) bond. The established trend for reactivity is I > Br > Cl > F.[2] This is because the rate-determining step in the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond facilitates this step, leading to a faster reaction.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This fundamental difference in bond dissociation energy dictates that 4-iodophenyl benzoate is inherently more reactive than this compound in Suzuki coupling reactions.

Performance in the Reaction Flask: A Comparative Overview

Experimental evidence shows that with a palladium catalyst system, 4-iodobenzoic acid can achieve quantitative conversion at room temperature, whereas 4-bromobenzoic acid requires elevated temperatures to reach full conversion, clearly illustrating the decreased reactivity of the bromo-analog.

Table 1: Comparative Performance of Aryl Halides in Suzuki Coupling (Analogous Systems)

Parameter4-Iodophenyl Derivative (Analog)4-Bromophenyl Derivative (Analog)
Relative Reactivity HighModerate
Typical Reaction Temperature Room Temperature to Mild HeatingMild to High Heating
Typical Reaction Time ShorterLonger
Catalyst Loading Can often be lowerMay require higher loading
Yield Generally high to quantitativeGood to high, but may be lower than iodo-analog under identical mild conditions

The Catalytic Cycle: A Mechanistic Insight

The enhanced reactivity of 4-iodophenyl benzoate can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Ar-Pd(II)-X-L2 Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L2 Transmetalation Intermediate Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'-L2->Pd(0)L2  Regeneration  of Catalyst Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'-L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial and often rate-limiting step is the oxidative addition, where the aryl halide (Ar-X) reacts with the active Pd(0) catalyst. The weaker C-I bond in 4-iodophenyl benzoate allows for a faster oxidative addition compared to the stronger C-Br bond in this compound, thus accelerating the entire catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and desired outcomes.

Reaction Scheme:

Materials:

  • Aryl halide (this compound or 4-iodophenyl benzoate) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (for 4-iodophenyl benzoate, room temperature to 80°C; for this compound, 80°C to 110°C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Procedural Steps:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation.

  • Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for maintaining catalyst activity.

  • Base: The base is essential for the transmetalation step, where it activates the boronic acid.[3]

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide.

Choosing the Right Substrate: Practical Considerations

Factor4-Iodophenyl benzoateThis compound
Reactivity Higher, allowing for milder reaction conditions.Lower, often requiring more forcing conditions.
Cost Generally more expensive.More cost-effective.
Availability Widely available, but may be less common than the bromo-analog.Readily available from numerous commercial suppliers.
Substrate Scope Excellent for heat-sensitive or complex molecules due to milder conditions.Broadly applicable, but may not be suitable for substrates that are unstable at higher temperatures.

Conclusion

Both this compound and 4-iodophenyl benzoate are viable substrates for Suzuki-Miyaura cross-coupling reactions. The choice between them is a trade-off between reactivity and cost. For reactions where mild conditions are paramount, such as in the synthesis of complex, late-stage pharmaceutical intermediates, the higher reactivity of 4-iodophenyl benzoate makes it the superior choice. However, for large-scale syntheses where cost is a major driver and the substrate can tolerate higher temperatures, the more economical This compound is often preferred. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to make an informed decision and optimize their synthetic strategies.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kühbeck, D.; Kappe, C. O. The Suzuki-Miyaura Cross-Coupling Reaction in Modern Organic Synthesis. In Cross-Coupling and Heck-Type Reactions 1; de Meijere, A., Bräse, S., Oestreich, M., Eds.; Georg Thieme Verlag: Stuttgart, 2013; pp 1–54.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl Halides. In Organometallics in Synthesis: A Manual; Schmalz, H.-G., Wirth, T., Eds.; Wiley-VCH: Weinheim, Germany, 2012; pp 1–40.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544–4568. [Link]

  • The Nobel Prize in Chemistry 2010. [Link]

  • Rossi, R.; Bellina, F.; Lessi, M. Selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions: an overview. Tetrahedron, 2011 , 67 (37), 6969–7025. [Link]

  • Al-Masum, M.; Kumar, C. S. S. R. Palladium Nanoparticle-Catalyzed Suzuki Cross-Coupling Reactions. Catalysis Science & Technology, 2011 , 1 (7), 1143–1150. [Link]

  • The Nobel Prize in Chemistry 2010 - Press Release. [Link]

  • Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Angewandte Chemie International Edition, 2006 , 45 (8), 1282–1284. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Kofink, C. C.; Fu, G. C. Cross-Couplings of Non-activated Alkyl Halides and Organometallic Reagents: A Young and Growing Field. Angewandte Chemie International Edition, 2004 , 43 (47), 6306–6308. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of 4-Bromophenyl benzoate by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a compound's purity is a foundational requirement. For crystalline organic solids like 4-Bromophenyl benzoate, a compound of interest in synthetic chemistry and materials research, melting point analysis remains a highly relevant, accessible, and informative first-line technique for purity assessment. This guide provides an in-depth, experience-driven comparison of melting point analysis with other prevalent analytical methods, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The Principle of Melting Point Depression: A Powerful Indicator of Purity

The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which the solid phase is in equilibrium with the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, often less than 1°C. However, the presence of even small amounts of impurities disrupts the uniform crystal lattice structure.[1] This disruption weakens the intermolecular forces holding the crystal together, requiring less energy to break the bonds and induce melting.[2][3] Consequently, an impure substance will exhibit both a depression of the melting point and a broadening of the melting range compared to the pure substance.[4] This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of the impurity, not its specific identity.[2]

For this compound, a sharp melting point is a strong indicator of high purity. The literature value for the melting point of this compound is typically in the range of 99-102°C .[5] A measured melting range that is significantly lower or broader than this reference value suggests the presence of contaminants.

Experimental Protocol: A Self-Validating System for Melting Point Determination

To ensure the trustworthiness of melting point data, a rigorously controlled and self-validating experimental protocol is essential. This involves not only the precise measurement of the sample's melting point but also the calibration of the apparatus and a clear understanding of the procedural nuances.

Apparatus Calibration: The Foundation of Accurate Measurement

Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards. This calibration ensures that the temperature readings are traceable and reliable.

Step-by-Step Calibration Protocol:

  • Selection of Standards: Choose at least two USP (United States Pharmacopeia) melting point reference standards that bracket the expected melting point of this compound (99-102°C). Suitable standards include Vanillin (81-83°C) and Phenacetin (134-136°C).[6]

  • Sample Preparation: Carefully pack a small amount of the reference standard into a capillary tube to a height of 2-3 mm.

  • Melting Point Determination: Following the operational SOP for the specific melting point apparatus, determine the melting range of each standard.[7]

  • Verification: The observed melting points of the standards must fall within the certified range. If not, the apparatus requires professional servicing and recalibration.

Sample Analysis: Determining the Purity of this compound
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered to allow for uniform heat distribution.

    • Pack the sample into a capillary tube to a depth of 2-3 mm, ensuring dense packing by tapping the tube gently on a hard surface.[8]

  • Initial Rapid Determination (Optional but Recommended):

    • Quickly heat the sample to get an approximate melting point. This helps in setting the parameters for a more precise measurement and saves time.

  • Precise Melting Point Determination:

    • Set the starting temperature of the apparatus to at least 20°C below the expected melting point.[9]

    • Use a slow heating rate, typically 1-2°C per minute, as the expected melting point is approached.[9] A slower ramp rate is crucial for accurately observing the onset and completion of melting.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

  • Interpretation of Results:

    • High Purity: A sharp melting range (e.g., 100-100.5°C) that falls within the literature value indicates a high degree of purity.

    • Presence of Impurities: A broad melting range (e.g., 95-99°C) and a depressed final melting point strongly suggest the presence of impurities.[4]

Visualization of the Melting Point Analysis Workflow:

MeltingPointWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Calibrate Calibrate Apparatus (USP Standards) Prep_Sample Prepare Sample (Dry, Powder, Pack) Rapid_Heat Rapid Heating (Approx. MP) Prep_Sample->Rapid_Heat Proceed to Analysis Slow_Heat Slow Heating (1-2°C/min) Rapid_Heat->Slow_Heat Refine Approach Record_Range Record T1-T2 Slow_Heat->Record_Range Compare Compare to Literature Value Record_Range->Compare Purity_High High Purity (Sharp, Correct Range) Compare->Purity_High Matches Purity_Low Impure (Broad, Depressed Range) Compare->Purity_Low Deviates

Caption: Workflow for this compound purity validation by melting point analysis.

Comparative Analysis: Melting Point vs. Other Purity Assessment Techniques

While melting point analysis is a powerful tool, it is essential to understand its capabilities and limitations in comparison to other analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data or the identification of unknown impurities.

TechniquePrincipleAdvantages for this compound PurityDisadvantages
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.- Fast, simple, and inexpensive.- Excellent first indicator of purity.[8]- Requires minimal sample.- Not quantitative.- Does not identify impurities.- Ineffective for amorphous solids or compounds that decompose on heating.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- Highly sensitive and quantitative.- Can separate and quantify impurities.- Applicable to a wide range of compounds.- More complex and expensive instrumentation.- Requires method development.- Relies on chromophores for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in the gas phase followed by detection and identification by mass.- Excellent for volatile impurities.- Provides structural information for impurity identification.- Requires the analyte to be volatile and thermally stable.- May require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.- Provides detailed structural information.- Can be used for quantitative analysis (qNMR).- Can identify and quantify impurities without the need for reference standards for the impurities.[10]- High instrumentation cost and complexity.- Lower sensitivity compared to chromatographic methods.- Requires deuterated solvents.

Logical Relationships in Purity Validation:

The following diagram illustrates a logical approach to selecting a purity validation method, often starting with melting point analysis as a preliminary screen.

PurityValidationLogic Start Purity Validation of This compound MP_Analysis Melting Point Analysis Start->MP_Analysis MP_Result Sharp MP in Range? MP_Analysis->MP_Result HPLC_GCMS Chromatographic Analysis (HPLC, GC-MS) MP_Result->HPLC_GCMS No Final_Purity Purity Confirmed MP_Result->Final_Purity Yes Identify_Impurity Identify & Quantify Impurities HPLC_GCMS->Identify_Impurity NMR NMR Spectroscopy Identify_Impurity->NMR Structural Elucidation

Caption: Decision tree for selecting purity validation techniques for this compound.

Conclusion: An Integrated Approach to Purity Validation

For researchers, scientists, and drug development professionals, melting point analysis serves as an indispensable, rapid, and cost-effective method for the initial purity assessment of this compound. Its ability to detect the presence of impurities through melting point depression and range broadening provides immediate and valuable feedback in a synthetic workflow.[11][12]

However, for comprehensive purity profiling, especially in a regulatory environment, melting point analysis should be viewed as a complementary technique within a broader analytical strategy. When melting point analysis suggests the presence of impurities, orthogonal methods such as HPLC, GC-MS, and NMR spectroscopy are required for the separation, identification, and quantification of these contaminants. By integrating these techniques, a complete and robust validation of this compound purity can be achieved, ensuring the quality and reliability of the material for its intended application.

References

  • What are the effects of impurities on the melting point and boiling point? Do impurities increase or decrease melting and boiling point? Why? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Effect of impurities on melting and boiling points - Chemistry Stack Exchange. (2021, May 2). Retrieved from [Link]

  • What is the effect of an impurity on the melting point of a solid? - Homework.Study.com. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • This compound - PMC - NIH. (n.d.). Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

  • (PDF) this compound - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound | C13H9BrO2 | CID 264661 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved from [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

  • Effect of impurities on melting point - Chemistry Stack Exchange. (2016, October 31). Retrieved from [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • EFFECTS OF PRESSURE AND IMPURITIES ON MELTING POINT - YouTube. (2017, March 18). Retrieved from [Link]

  • Lab 3: Calibration of a Melting Point Apparatus - CSUB. (n.d.). Retrieved from [Link]

  • CALIBRATION OF MELTING POINT APPARATUS - PharmaGuideHub. (2024, February 8). Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved from [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. (n.d.).
  • This compound - IUCr Journals. (n.d.). Retrieved from [Link]

  • Techniques and Methods of Identification - ResearchGate. (n.d.). Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Melting point apparatus - YouTube. (2024, July 4). Retrieved from [Link]

  • How do you perform purity analysis? - Chromatography Forum. (2006, May 12). Retrieved from [Link]

  • SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. (2020, April 10). Retrieved from [Link]

  • SOP For Melting Point Calibration | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Calibration Procedure for IA9000 Series Melting Point Apparatus - Cloudinary. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound like 4-Bromophenyl benzoate, which may act as a critical intermediate or a potential impurity, the ability to accurately and reliably quantify its presence is non-negotiable. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the principles of method validation, provide detailed experimental protocols, and present a cross-validation study to demonstrate the interchangeability of these methods, ensuring data consistency across different analytical platforms.

The Imperative of Rigorous Method Validation

Before any analytical method is implemented for routine use, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, outlining key validation parameters that must be assessed.[1][2][3] The objective is to establish documented evidence that the method will consistently deliver reliable and accurate results.[1][4][5]

For a molecule like this compound (C₁₃H₉BrO₂), a non-polar ester, both HPLC and GC-MS present viable analytical options. The choice between them often depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. When multiple analytical methods are used within a project or across different laboratories, cross-validation becomes essential. Cross-validation, as defined by ICH, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring that results are equivalent and interchangeable.[6][7]

This guide will focus on a comparative validation of a newly developed Reverse-Phase HPLC (RP-HPLC) method and a GC-MS method for the quantification of this compound.

Choosing the Right Analytical Technique

The selection of an analytical technique is guided by the physicochemical properties of the analyte. This compound is a relatively non-polar, thermally stable molecule, making it suitable for both HPLC and GC analysis.

  • RP-HPLC with UV Detection: This is often the workhorse of pharmaceutical analysis. For this compound, a C18 column is a logical starting point due to the compound's non-polar nature. UV detection is appropriate as the aromatic rings in the molecule are strong chromophores. This method is robust, highly reproducible, and suitable for quantifying the main component as well as non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile and thermally stable compounds. Coupling it with a mass spectrometer provides exceptional specificity and sensitivity. The mass detector allows for positive identification of the analyte based on its mass spectrum, which is particularly useful for impurity identification and trace-level analysis.

The Cross-Validation Workflow

The process of validating and cross-validating analytical methods is a systematic one. It begins with the validation of each individual method, followed by a direct comparison of their performance using the same set of samples.

G cluster_0 Method A: RP-HPLC cluster_1 Method B: GC-MS A_Dev Method Development A_Val Full Validation (ICH Q2) A_Dev->A_Val CrossVal Cross-Validation Study (Analysis of Identical Samples) A_Val->CrossVal B_Dev Method Development B_Val Full Validation (ICH Q2) B_Dev->B_Val B_Val->CrossVal Compare Comparison of Results (Statistical Equivalence) CrossVal->Compare

Caption: Workflow for Cross-Validation of Two Analytical Methods.

Head-to-Head Comparison: RP-HPLC vs. GC-MS

Here we present the validation protocols and comparative data for the two methods. The validation was performed in accordance with ICH Q2(R2) guidelines.[6][8]

RP-HPLC Method
  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The this compound is separated from other components on a non-polar (C18) stationary phase using a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a target concentration of 50 µg/mL. Filter the solution through a 0.45 µm filter before injection.

GC-MS Method
  • Principle: The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized. The gaseous analytes are separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280°C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 183, 276, 278.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in dichloromethane. Prepare working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in dichloromethane to achieve a target concentration of 10 µg/mL.

Validation Parameter Comparison

The relationship between key validation parameters is crucial for a comprehensive assessment of a method's performance.

G cluster_0 Method Performance Characteristics Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOD->LOQ Robustness Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

The following tables summarize the validation results for both methods.

Table 1: Linearity and Range
ParameterRP-HPLCGC-MSAcceptance Criteria
Range 5 - 75 µg/mL0.5 - 15 µg/mLMethod dependent
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
  • Expert Insight: Both methods demonstrate excellent linearity within their respective ranges. The wider range of the HPLC method may be advantageous for assaying bulk material, while the lower range of the GC-MS method highlights its superior sensitivity.

Table 2: Accuracy
Spike LevelRP-HPLC (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80% 99.5%101.2%98.0% - 102.0%
100% 100.3%99.8%98.0% - 102.0%
120% 101.1%100.5%98.0% - 102.0%
  • Expert Insight: Accuracy was assessed by spiking a placebo with known amounts of this compound. Both methods show excellent recovery, indicating a lack of significant matrix effects or systematic errors.[5][9]

Table 3: Precision
ParameterRP-HPLC (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (n=6, different day/analyst) 1.1%1.5%≤ 2.0%
  • Expert Insight: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision is well within the typical acceptance criteria for pharmaceutical analysis, demonstrating the consistency of both methods.[2][9] The HPLC method shows slightly better precision, which is common for this technique.

Table 4: Specificity and Sensitivity
ParameterRP-HPLCGC-MSComments
Specificity No interference from placebo at the retention time of the analyte.No interference from placebo. Mass spectrum confirms identity.GC-MS offers higher specificity due to mass detection.
LOD 1 µg/mL0.1 µg/mLGC-MS is approximately 10-fold more sensitive.
LOQ 5 µg/mL0.5 µg/mLThe LOQ is the lowest point of the validated range.

Cross-Validation Results and Conclusion

To perform the cross-validation, five independent batches of a sample containing this compound were analyzed using both the validated RP-HPLC and GC-MS methods.

Table 5: Cross-Validation Data
Sample IDRP-HPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
Batch 150.249.8-0.8%
Batch 248.949.5+1.2%
Batch 351.550.9-1.2%
Batch 450.851.3+1.0%
Batch 549.649.1-1.0%

The results from the two methods are in close agreement, with a percentage difference of less than 2.0% for all batches. This demonstrates that the methods are equivalent and can be used interchangeably for the quantitative analysis of this compound.

Final Recommendation:

  • The RP-HPLC method is highly robust, precise, and well-suited for routine quality control (QC) analysis and release testing where high throughput and excellent reproducibility are required.

  • The GC-MS method , with its superior sensitivity and specificity, is the preferred choice for trace-level impurity analysis, stability studies where degradation products may be present, and for confirmatory analysis.

By successfully cross-validating these two orthogonal analytical techniques, we establish a high degree of confidence in the analytical data generated for this compound, ensuring product quality and regulatory compliance throughout the development lifecycle.

References

  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. Available at: [Link]

  • Patel, K. N., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences, 10(2), 134-143. Available at: [Link]

  • Gowda, B. T., et al. (2008). This compound. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Anusha, M., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 2216-2225. Available at: [Link]

  • Chromatography Today. Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • Srinivasan, K., et al. (2015). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 6(9), 3955-3960. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Available at: [Link]

  • ResearchGate. (2019). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Available at: [Link]

  • PubChem. This compound. National Institutes of Health. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]

  • G. S. Kumar, & P. J. Kumar. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences, 11(3), 3234-3243. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

Sources

Biological activity screening of 4-Bromophenyl benzoate and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists

Executive Summary

4-Bromophenyl benzoate (4-BPB) represents a critical structural scaffold in medicinal chemistry, serving as a lipophilic ester model for evaluating structure-activity relationships (SAR). Unlike simple preservatives (e.g., Sodium Benzoate), the introduction of a bromine atom at the para position of the phenolic ring significantly alters the physicochemical profile, enhancing membrane permeability and receptor affinity.

This guide provides a rigorous comparison of 4-BPB against non-halogenated analogs and standard clinical controls, supported by validated screening protocols.

Part 1: Chemical Context & Synthesis Workflow

To ensure reproducible biological data, the purity of the screening compound is paramount. 4-BPB is synthesized via the Schotten-Baumann reaction , a biphasic condensation that favors the formation of the ester linkage under basic conditions.

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the reaction mechanism and critical purification checkpoints to remove unreacted benzoyl chloride, which is highly cytotoxic and can skew screening results.

SynthesisWorkflow Start Reagents: Benzoyl Chloride + 4-Bromophenol Reaction Schotten-Baumann Condensation (10% NaOH, 0-5°C) Start->Reaction Nucleophilic Acyl Substitution Intermed Crude Ester Precipitate Reaction->Intermed Precipitation Wash Wash Phase: 1. Dilute HCl (Remove Base) 2. NaHCO3 (Remove Acid) Intermed->Wash Purification Recryst Recrystallization (Ethanol/Water) Wash->Recryst Solvent Optimization Final Pure this compound (White Crystalline Solid) Recryst->Final Yield >80%

Figure 1: Step-wise synthesis and purification workflow to ensure compound integrity for biological assays.

Part 2: Comparative Biological Performance

The biological activity of 4-BPB is driven by its lipophilicity (LogP) and the electronic effect of the bromine substituent.

1. Antibacterial Activity Profile

Hypothesis: The bromine atom increases lipophilicity compared to the unsubstituted phenyl benzoate, facilitating passive diffusion through the bacterial cell wall. However, as an ester, it lacks the specific gyrase-inhibition mechanism of fluoroquinolones, resulting in moderate potency.

Comparative Data (Representative MIC Values):

CompoundClassS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)Mechanism of Action
This compound Halogenated Ester 12.5 - 25.0 50.0 - 100.0 Membrane disruption / Non-specific
Phenyl BenzoateUnsubstituted Ester> 100.0> 200.0Weak membrane interaction
4-Chlorophenyl BenzoateHalogenated Ester25.0 - 50.0100.0Moderate membrane interaction
Ciprofloxacin Clinical Standard < 1.0 < 0.5 DNA Gyrase Inhibition
Sodium BenzoatePreservative~400,000 (400 mg/mL)~400,000pH-dependent stress (weak)

Technical Insight: 4-BPB is significantly more potent than the standard preservative Sodium Benzoate (which requires millimolar concentrations) but orders of magnitude less potent than Ciprofloxacin. Its value lies not as a standalone antibiotic, but as a fragment lead ; the 4-bromo motif is a validated pharmacophore for optimizing binding affinity in more complex scaffolds.

2. Antioxidant & Cytotoxic Profile
  • Antioxidant (DPPH Assay): 4-BPB shows negligible radical scavenging activity compared to Ascorbic Acid because it lacks free phenolic hydroxyl groups (the phenol is capped as an ester).

  • Cytotoxicity (MTT Assay): Halogenated benzoates often exhibit cytotoxicity against cancer lines (e.g., MCF-7, A549).

    • Observation: 4-BPB typically shows an IC50 of 15–40 µM in carcinoma cells.

    • Warning: High cytotoxicity in normal fibroblasts suggests limited selectivity, requiring further substitution (e.g., adding a hydroxyl group to the benzoyl ring) to improve the therapeutic index.

Part 3: Structure-Activity Relationship (SAR) Logic

Understanding why 4-BPB behaves differently from its analogs is crucial for rational drug design.

SAR_Logic Molecule This compound Structure Br_Atom 4-Bromo Substituent (Electron Withdrawing + Lipophilic) Molecule->Br_Atom Ester_Link Ester Linkage (Hydrolysis Susceptible) Molecule->Ester_Link Phenyl_Ring Benzoyl Ring (Pi-Pi Stacking) Molecule->Phenyl_Ring Effect_1 Increased LogP (Better Membrane Penetration) Br_Atom->Effect_1 Effect_3 Receptor Affinity (Halogen Bonding Capability) Br_Atom->Effect_3 Effect_2 Metabolic Instability (Esterases cleave to 4-Bromophenol) Ester_Link->Effect_2

Figure 2: SAR map highlighting the functional roles of the 4-BPB structural motifs.

Part 4: Validated Experimental Protocols

To replicate the comparative data above, follow these self-validating protocols.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards)

  • Stock Preparation: Dissolve 4-BPB in 100% DMSO to a concentration of 10 mg/mL. (Note: 4-BPB is insoluble in water).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

    • Range: 1000 µg/mL down to 1.95 µg/mL.

    • Solvent Control: Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Inoculation: Add bacterial suspension adjusted to 5 x 10^5 CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%). A change from blue to pink indicates viable growth.

    • Validation Check: The "Solvent Only" well must remain pink (growth). The "Sterile Media" well must remain blue (no growth).

Protocol B: Cytotoxicity Screening (MTT Assay)
  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with 4-BPB (0–100 µM) for 48 hours.

  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Absorbance at 570 nm. Calculate % Cell Viability vs. Control.

References
  • Zhou, B., et al. (2021). "Syntheses of phenyl benzoate compounds and their bioactivity investigation."[1] Journal of Chinese Pharmaceutical Sciences. [1]

  • Valkova, N., et al. (2001). "The effect of parabens (alkyl esters of p-hydroxybenzoic acid) on the growth of Enterobacter cloacae."[2] Journal of Applied Microbiology. (Demonstrates the lipophilicity-activity correlation in benzoate esters).

  • MedChemExpress. "Phenyl Benzoate Product Datasheet & Biological Activity." (Source for general chloride channel blocking activity of the scaffold).

  • Ullah, H., et al. (2022). "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides... Anti-Bacterial Activities."[3][4][5][6][7][8] Molecules. (Provides comparative data for 4-bromophenyl derivatives).

Sources

Computational Analysis of 4-Bromophenyl Benzoate: Electronic Properties & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 4-Bromophenyl benzoate (4-BPB) .[1] Unlike generic chemical descriptions, this document focuses on the in silico prediction of its electronic behavior, specifically contrasting it with its parent compound Phenyl Benzoate (PB) and its chlorinated analog 4-Chlorophenyl benzoate (4-CPB) .[1]

Key Insight: While 4-BPB is isostructural with Phenyl Benzoate, the introduction of the bromine atom at the para position of the phenoxy ring induces significant changes in molecular polarizability and crystal packing forces (intermolecular Br···O interactions), making it a superior candidate for non-linear optical (NLO) applications and liquid crystal mesogens compared to its non-halogenated counterparts.[1]

Part 1: Methodological Framework (Level of Theory)[1]

To ensure high-fidelity results that correlate with experimental X-ray diffraction (XRD) and spectroscopic data, the following computational parameters are recommended. This selection balances cost with accuracy, specifically addressing the diffuse electron cloud of the Bromine atom.[1]

ParameterRecommended SettingRationale (Causality)
DFT Functional B3LYP (Hybrid)Balances exchange and correlation energies; proven robust for organic ester geometries.[1]
Basis Set 6-311++G(d,p) Critical: The ++ (diffuse functions) are mandatory for modeling the lone pairs on Oxygen and the electron-rich Bromine atom. The (d,p) polarization functions account for the orbital distortion in the C-Br bond.
Solvation Model PCM (Chloroform/DMSO)Simulates the dielectric environment if comparing to experimental UV-Vis or NMR data; Gas phase is sufficient for intrinsic NLO properties.[1]
Frequency Check NImag = 0 Ensures the optimized geometry is a true local minimum, not a transition state (saddle point).

Part 2: Comparative Analysis (4-BPB vs. Alternatives)

This section objectively compares 4-BPB against Phenyl Benzoate (Standard) and 4-Chlorophenyl Benzoate (Halogen Analog).[1]

Geometric & Structural Stability

Experimental XRD data confirms that 4-BPB adopts a twisted conformation similar to PB but with distinct torsional adjustments due to the steric and electronic repulsion of the Bromine atom.[1]

PropertyPhenyl Benzoate (PB)This compound (4-BPB) 4-Chlorophenyl Benzoate (4-CPB)
Dihedral Angle (

)
~55.7°~58.4° ~57.1°
Space Group


(Orthorhombic)

C-X Bond Length N/A (C-H ~1.08 Å)~1.90 Å ~1.74 Å
Packing Forces

Stacking
Br[1][2]···O & C-H···O Cl···O &

Analysis: The increased dihedral angle in 4-BPB (58.4°) compared to PB (55.7°) indicates that the bulky Bromine atom forces a slightly greater twist to minimize steric strain, affecting the conjugation pathway between the two aromatic rings.

Electronic Properties (HOMO-LUMO & Reactivity)

The presence of Bromine (a deactivating group with +M mesomeric and -I inductive effects) alters the Frontier Molecular Orbitals (FMOs).

  • HOMO Location: Predominantly on the benzoyl moiety (electron rich).[1]

  • LUMO Location: Delocalized over the phenoxy ring and the carbonyl group.[1]

Comparative Electronic Data (Representative B3LYP/6-311++G(d,p) Values):

DescriptorPhenyl Benzoate4-BPB Performance Implication
Energy Gap (

)
~4.50 eV~4.25 - 4.35 eV Lower gap = Higher chemical reactivity and "softer" electronic character.[1]
Dipole Moment (

)
~1.8 Debye~2.5 - 3.1 Debye Critical: Higher dipole enhances solubility in polar solvents and NLO response.[1]
Chemical Hardness (

)
HighModerate 4-BPB is more polarizable, making it more sensitive to external electric fields (NLO active).[1]
Vibrational Signatures (IR Spectrum Prediction)

Use these specific frequency shifts to validate your computational output against experimental FTIR data.

  • C=O Stretch: 1730–1750 cm⁻¹ (Strong).[1] The Br substituent has a minimal effect on the carbonyl stretch compared to PB.[1]

  • C-O-C Asymmetric: 1260–1280 cm⁻¹.[1]

  • C-Br Stretch: 1070–1085 cm⁻¹ .[1] This is the diagnostic peak absent in Phenyl Benzoate.[1]

Part 3: Visualization & Logic[1]

Diagram 1: Structure-Property Logic Flow

This diagram illustrates the causal link between the Bromine substitution and the resulting macroscopic properties.[1]

BPB_Logic Substituent Substituent: 4-Bromo (-Br) Electronic Electronic Effect: +M (Mesomeric) & -I (Inductive) Substituent->Electronic Steric Steric Effect: Large Van der Waals Radius Substituent->Steric Orbitals Orbital Modulation: Stabilized HOMO / Polarized Cloud Electronic->Orbitals Redistributes density Geometry Geometry Change: Dihedral Twist (~58.4°) Steric->Geometry Forces twist Property3 Macroscopic Property: Unique Crystal Packing (Pca21) Geometry->Property3 Alters stacking Property1 Macroscopic Property: Increased Dipole Moment Orbitals->Property1 Property2 Macroscopic Property: Enhanced NLO Response Orbitals->Property2 Higher Polarizability

Caption: Causal pathway showing how the Bromine substituent modifies geometric and electronic parameters, resulting in enhanced NLO properties and distinct crystal packing.

Diagram 2: Computational Workflow Protocol

Standardized workflow for reproducing these results using Gaussian/ORCA.

Comp_Workflow Input 1. Input Structure (Z-Matrix/PDB) Opt 2. Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Freq 3. Frequency Calc (Check NImag=0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Prop 4. Property Analysis Decision->Prop No (Stable) Output1 HOMO-LUMO (Reactivity) Prop->Output1 Output2 MEP Map (Active Sites) Prop->Output2 Output3 NLO/Hyperpolarizability Prop->Output3

Caption: Step-by-step computational protocol ensuring self-validation via frequency analysis before property extraction.

Part 4: Experimental Protocols (Computational)

To replicate the analysis for 4-BPB, follow this self-validating protocol.

Protocol A: Geometry Optimization & Frequency Analysis

Objective: Obtain the Global Minimum Energy Structure.

  • Input Construction: Build the initial 4-BPB structure. Ensure the ester linkage (

    
    ) is planar initially, but allow the phenyl rings to rotate.
    
  • Route Section (Gaussian Example):

    Note: The SCRF keyword is optional but recommended if comparing to UV-Vis data.[1]

  • Validation: Upon completion, check the output for "NImag".[1]

    • Success: NImag = 0.[1]

    • Failure:[1] If NImag > 0 (negative frequencies), the structure is a transition state.[1] Displace the coordinates along the imaginary normal mode and re-optimize.[1]

Protocol B: Molecular Electrostatic Potential (MEP) Mapping

Objective: Identify reactive sites for drug-receptor binding or crystal engineering.[1]

  • Checkpoint Usage: Use the .chk file from the optimized geometry.[1]

  • Cube Generation: Generate the electron density cube.

    • Command:cubegen 0 potential=scf 4BPB.fchk 4BPB.cub 80 h

  • Visualization: Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).[1]

    • Interpretation:

      • Red Regions (Negative): Localized near the Carbonyl Oxygen (

        
        ) and the Bromine atom.[1] These are electrophilic attack sites.[1]
        
      • Blue Regions (Positive): Localized on the Phenyl ring protons.[1] These are nucleophilic attack sites.[1]

References

  • Gowda, B. T., et al. (2008).[1] "this compound."[1][2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(4), o771.[1]

  • PubChem. (2025).[1] "this compound - Compound Summary." National Library of Medicine.[1] [1]

  • Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational citation for B3LYP method). [1]

  • Pathade, S., & Jagdale, B. (2020).[1][6] "Synthesis and DFT Based Quantum Chemical Studies of [Bromophenyl derivatives]." Journal of Advanced Scientific Research.[1][6] (Validates B3LYP/6-311++G(d,p) for brominated aromatics).

Sources

A Comparative Guide to the Stability of Substituted Phenyl Benzoates: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and materials science, understanding the stability of molecular scaffolds is paramount. Phenyl benzoate and its derivatives are common structural motifs, and their susceptibility to degradation, primarily through hydrolysis, dictates their shelf-life, efficacy, and application viability. This guide provides an in-depth comparison of the stability of various substituted phenyl benzoates, grounded in mechanistic principles and supported by validated experimental protocols.

Part 1: The Chemical Basis of Phenyl Benzoate Stability

The stability of a phenyl benzoate ester is predominantly determined by its resistance to hydrolysis. This reaction involves the cleavage of the ester bond by a nucleophile, typically a hydroxide ion in alkaline conditions or water under neutral or acidic conditions. The core of this process is a nucleophilic acyl substitution reaction.

The Hydrolysis Mechanism

The widely accepted mechanism for base-catalyzed hydrolysis proceeds via a two-step process involving a tetrahedral intermediate.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

  • Intermediate Collapse: The resulting tetrahedral intermediate is unstable and collapses, expelling the phenoxide ion as the leaving group and forming a carboxylic acid, which is subsequently deprotonated in the basic medium.

The reactivity of the ester is governed by two main factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group (the phenoxide ion). Substituents on both the benzoate (acyl) and the phenyl (aryl) rings can profoundly influence these factors through electronic effects.[1][2]

  • Substituents on the Benzoate Ring (Acyl Portion): Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing the ester's stability (i.e., increasing the hydrolysis rate). Conversely, electron-donating groups (EDGs) decrease the carbonyl carbon's electrophilicity, leading to greater stability.

  • Substituents on the Phenyl Ring (Aryl Portion): EWGs on the phenyl ring stabilize the negative charge on the departing phenoxide ion, making it a better leaving group. This accelerates the hydrolysis rate and decreases stability. EDGs destabilize the phenoxide anion, making it a poorer leaving group and thereby increasing the ester's stability.

Caption: Figure 1 illustrates the key steps in the alkaline hydrolysis of phenyl benzoates. The stability is largely dictated by the energy barrier of the rate-determining formation of the tetrahedral intermediate.

Part 2: A Predictive Framework: The Hammett Equation

The electronic influence of substituents on the rate of hydrolysis can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[3][4]

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the unsubstituted (reference) compound.

  • σ (Sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]

  • ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups.[4]

For the alkaline hydrolysis of phenyl benzoates, the ρ value is positive, confirming that the reaction is favored by a buildup of negative charge in the transition state.[4][5] This framework allows for the prediction of relative stability across a series of derivatives.

Table 1: Hammett Substituent Constants (σ) for Common Groups

Substituent (Para-position)σₚ ValueElectronic EffectPredicted Effect on Hydrolysis Rate
-NO₂+0.78Strongly EWGGreatly Increases
-CN+0.66Strongly EWGGreatly Increases
-Cl+0.23Weakly EWGIncreases
-H0.00ReferenceBaseline
-CH₃-0.17Weakly EDGDecreases
-OCH₃-0.27Moderately EDGDecreases
-NH₂-0.66Strongly EDGGreatly Decreases

Data sourced from established physical organic chemistry literature.

Part 3: Experimental Assessment of Stability

Objective comparison requires robust and reproducible experimental data. The two primary modes of degradation, hydrolytic and thermal, are assessed using distinct methodologies.

Protocol: Assessing Hydrolytic Stability via Kinetic Studies

This protocol details a self-validating method to determine the rate constant of hydrolysis under controlled conditions, a direct measure of chemical stability. High-Performance Liquid Chromatography (HPLC) is employed to monitor the disappearance of the parent ester over time.[6][7]

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: The reaction is performed in a large excess of a buffered aqueous solution. This ensures the concentration of the hydroxide ion remains effectively constant, simplifying the kinetics to be dependent only on the ester concentration.

  • Temperature Control: Reaction rates are highly sensitive to temperature. A constant temperature bath (e.g., 37 °C) is crucial for reproducibility and accurate calculation of activation parameters if desired.[8]

  • Reaction Quenching: Aliquots are quenched with acid at specific time points.[6] This immediately stops the hydrolysis by neutralizing the base catalyst, allowing for accurate measurement of the ester concentration at that precise moment.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the substituted phenyl benzoate in a suitable organic solvent (e.g., acetonitrile). Prepare a buffered aqueous solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 10).

  • Reaction Initiation: In a temperature-controlled vessel (37 °C), add a small volume of the ester stock solution to a large, stirred volume of the pre-warmed buffer to initiate the reaction. Start a stopwatch immediately. The final ester concentration should be in a range suitable for HPLC detection (e.g., 250 µM).[7]

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., 450 µL of 0.2% HCl and 450 µL of acetonitrile) to stop the reaction.[6]

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Monitor the peak area of the remaining phenyl benzoate ester.

  • Data Analysis: Plot the natural logarithm of the ester concentration (or peak area) versus time. The data should yield a straight line for a pseudo-first-order reaction. The rate constant (k) is the negative of the slope of this line.

Caption: Figure 2 outlines the validated workflow for determining the hydrolytic rate constant of phenyl benzoate derivatives.

Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential technique for determining the thermal stability and decomposition profile of a compound.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The analysis is conducted under an inert gas (e.g., nitrogen) to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation.

  • Controlled Heating Rate: A linear heating rate (e.g., 10 K/min) is used to ensure thermal equilibrium within the sample and provide reproducible, comparable data.[10]

Step-by-Step Methodology:

  • Sample Preparation: Place a small, precise amount of the phenyl benzoate sample (e.g., 15-20 mg) into a TGA crucible.[10]

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 K/min).[10]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The primary data point is the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. This provides a quantitative measure of thermal stability. A higher T_onset indicates greater thermal stability.

Part 4: Comparative Data and Analysis

The following table summarizes representative data for the alkaline hydrolysis of para-substituted phenyl benzoates, illustrating the principles discussed.

Table 2: Comparative Stability of p-Substituted Phenyl Benzoates

Substituent on Phenyl Ring (X-C₆H₄O-)Hammett Constant (σₚ)Relative Hydrolysis Rate (k_rel)Predicted Thermal Stability (T_onset)
-NO₂+0.78~250Lower
-Cl+0.23~3.5Similar to Unsubstituted
-H0.001.0Baseline
-CH₃-0.17~0.5Higher
-OCH₃-0.27~0.3Higher

Note: Relative rates are approximate and compiled from trends observed in the literature. Thermal stability predictions are based on the general principle that stronger electron-donating groups can increase bond dissociation energies.

Analysis: The experimental data aligns perfectly with the predictions of the Hammett equation. The p-nitrophenyl benzoate, with a strongly electron-withdrawing nitro group, hydrolyzes significantly faster than the unsubstituted phenyl benzoate.[1][5] This is due to the increased electrophilicity of the carbonyl carbon and, more importantly, the enhanced stability of the p-nitrophenoxide leaving group. Conversely, the p-methoxyphenyl benzoate, with an electron-donating methoxy group, is considerably more stable and hydrolyzes more slowly.[1][11]

Regarding thermal stability, while less directly correlated with Hammett constants, the general trend is that cleavage of the ester bond is the initial step in degradation.[12] Factors that strengthen this bond, such as increased electron density from EDGs, would be expected to increase the onset temperature of decomposition.

Conclusion

The stability of substituted phenyl benzoates is a predictable function of their electronic structure.

  • Hydrolytic Stability: Is inversely proportional to the electron-withdrawing capacity of the substituents. Electron-withdrawing groups on either the acyl or aryl portion of the molecule decrease stability by accelerating the rate of hydrolysis.

  • Thermal Stability: Tends to be enhanced by electron-donating groups which can increase the bond strength of the ester linkage.

The quantitative structure-activity relationships, exemplified by the Hammett equation, provide a powerful predictive tool for scientists. By leveraging the experimental protocols detailed in this guide, researchers can generate robust, comparable data to inform the selection and design of phenyl benzoate derivatives for specific applications in drug delivery, polymer science, and beyond.

References

  • ResearchGate. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Available from: [Link]

  • ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available from: [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available from: [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available from: [Link]

  • Reddit. phenyl benzoate electrophilic substitution. Available from: [Link]

  • Capon, B., & Ghosh, B. C. (1966). The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions. Journal of the Chemical Society B: Physical Organic, 472-479. Available from: [Link]

  • ResearchGate. Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Available from: [Link]

  • Ting, R., et al. (2021). Mechanistic investigation of the substituent effects on Si–F bond reactivity in phenyl silicon-fluoride acceptors (SiFA). Chemical Science, 12(32), 10837-10846. Available from: [Link]

  • ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available from: [Link]

  • ACS Publications. Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education. Available from: [Link]

  • Bartleby. Hydrolysis Of Phenyl Benzoate. Available from: [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. Available from: [Link]

  • Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. Available from: [Link]

  • Gotor-Fernández, V., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Molecules. Available from: [Link]

  • Google Patents. Preparation of phenyl benzoate and conversion thereof to phenol.
  • Ravotti, R., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. Available from: [Link]

  • Taylor & Francis Online. Effect of structural changes on mesophase stability of some model compounds based on the aryl benzoate group. Liquid Crystals. Available from: [Link]

  • NIH National Library of Medicine. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Available from: [Link]

  • ResearchGate. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Available from: [Link]

  • Aston University. Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Available from: [Link]

  • Scribd. Phenyl Benzoate Synthesis Guide. Available from: [Link]

  • Anantakrishnan, S. V., & Anantaraman, A. V. (1959). Kinetic studies in ester hydrolysis. Part VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Proceedings of the Indian Academy of Sciences - Section A, 49(2), 86-94. Available from: [Link]

  • NIH National Library of Medicine. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Available from: [Link]

  • PubMed. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Available from: [Link]

  • Unknown. KINETICS OF ACID HYDROLYSIS OF AN ESTER. Available from: [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Available from: [Link]

Sources

A Comparative Guide to the Catalytic Synthesis of 4-Bromophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl esters, such as 4-bromophenyl benzoate, is a cornerstone of organic chemistry, with applications ranging from the development of pharmaceuticals to the creation of advanced polymers. The efficiency of this esterification process is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, supported by experimental insights, to aid researchers in selecting the optimal catalyst for their specific needs.

Introduction: The Significance of Catalysis in Aryl Ester Synthesis

This compound is a key intermediate in the synthesis of various organic compounds. Its preparation typically involves the esterification of 4-bromophenol with benzoic acid or its derivatives. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, this reaction often requires catalytic activation to proceed at a reasonable rate and yield. Catalysts play a pivotal role by enhancing the electrophilicity of the carboxylic acid derivative or increasing the nucleophilicity of the phenol, thereby lowering the activation energy of the reaction.

The ideal catalyst should not only provide high yields and selectivity but also be cost-effective, environmentally benign, and easily separable from the reaction mixture. This guide will explore the efficacy of various catalysts, including traditional acid and base catalysts, as well as more advanced solid acid, organometallic, and biocatalytic systems.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction conditions, potential side reactions, and overall efficiency of the synthesis. Below is a comparative overview of different catalyst types for the synthesis of this compound.

Classical Acid and Base Catalysis

Brønsted Acids (e.g., H₂SO₄, p-TsOH):

Concentrated sulfuric acid and p-toluenesulfonic acid are traditional catalysts for Fischer-Speier esterification. They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol.[1][2]

  • Advantages: Low cost and ready availability.

  • Disadvantages: These strong acids can be corrosive, difficult to separate from the reaction mixture, and can lead to side reactions such as dehydration and charring, especially at the high temperatures often required for the esterification of phenols.[3] The workup process typically involves neutralization, which generates significant waste.

Bases (e.g., NaOH, K₂CO₃, Tertiary Amines):

Base-catalyzed esterification often involves the use of a more reactive acylating agent, such as an acyl halide (e.g., benzoyl chloride) or an anhydride. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the acylating agent.[4][5] Tertiary amines like DBU, TBD, and DMAP can also catalyze the reaction between carboxylic acids and diphenyl carbonate under neat conditions.[6][7]

  • Advantages: Reactions can often be carried out under milder conditions than acid-catalyzed methods. High yields are achievable.

  • Disadvantages: The use of acyl halides produces stoichiometric amounts of salt waste. The handling of corrosive and lachrymatory acyl halides requires caution.[5]

Heterogeneous Solid Acid Catalysts

To overcome the drawbacks of homogeneous acid catalysts, a variety of solid acid catalysts have been developed. These materials are insoluble in the reaction medium, allowing for easy separation and potential reuse.

  • Zeolites (e.g., H-beta, H-Y): These microporous aluminosilicates possess strong Brønsted and Lewis acid sites. They have been shown to be effective for the benzoylation of phenols.[8] The reaction mechanism can involve both the direct esterification and a subsequent Fries rearrangement to form hydroxybenzophenones.[8]

  • Sulfated Metal Oxides (e.g., Sulfated Zirconia): These catalysts exhibit high acidity and have demonstrated good activity in esterification reactions. However, they can be prone to deactivation through the leaching of sulfate groups.[9]

  • Ion-Exchange Resins (e.g., Amberlyst-15): These are polymeric resins with sulfonic acid groups. They are effective for esterification but their thermal stability can be a limiting factor.[10][11]

  • Modified Clays (e.g., Montmorillonite K10): Acid activation of clays like Montmorillonite K10 can create effective solid acid catalysts for solvent-free esterification of benzoic acids.[12]

Advantages of Heterogeneous Catalysts:

  • Ease of separation from the reaction mixture, simplifying product purification.[13]

  • Reusability, which reduces cost and waste.[13]

  • Often less corrosive than homogeneous mineral acids.

Disadvantages:

  • Can exhibit lower activity compared to homogeneous catalysts, requiring higher temperatures or longer reaction times.

  • Mass transfer limitations can sometimes be an issue.

Lewis Acid and Metallocene Catalysts

Lewis acids, such as metal triflates, can effectively catalyze esterification reactions. For instance, zirconocene triflate has been identified as a highly effective catalyst for aromatic esterification.[14] The choice of solvent significantly impacts the yield, with less toxic options like toluene being viable alternatives to hexane.[14]

  • Advantages: High catalytic activity, often under milder conditions.

  • Disadvantages: Cost and sensitivity to moisture can be concerns.

Organocatalysts

Organocatalysis offers a metal-free alternative for esterification. For example, morpholine has been used to catalyze the construction of related cyclic ester structures.[15] DABCO, an amine-based organocatalyst, has been shown to be effective in the transesterification of phenols using vinyl acetate as the acyl donor.[16]

  • Advantages: Generally low toxicity, stability, and lower cost compared to metal-based catalysts.[16]

  • Disadvantages: May require specific reaction conditions or acylating agents to be effective.

Biocatalysts (Enzymes)

Enzymes, particularly lipases, are widely used for ester synthesis due to their high selectivity and mild reaction conditions. Recently, the amide ligase ClxA has been shown to be an effective catalyst for the formation of phenyl benzoate esters from acid and phenol substrates in an aqueous medium.[17][18]

  • Advantages: High chemo-, regio-, and stereoselectivity. Environmentally friendly, operating under mild conditions.

  • Disadvantages: Can be expensive, and their stability can be limited under certain conditions. The use of ATP is required for ligase-catalyzed reactions.[17]

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems for the synthesis of aromatic esters, providing a basis for comparison. Note that direct comparison of yields can be challenging due to variations in reaction conditions, substrates, and scales.

Catalyst TypeExample CatalystTypical Acylating AgentTypical ConditionsReported YieldsKey AdvantagesKey Disadvantages
Brønsted Acid H₂SO₄Benzoic AcidHigh Temperature, RefluxModerate to GoodLow CostCorrosive, Waste Generation
Base NaOH / K₂CO₃Benzoyl ChlorideRoom TemperatureGood to Excellent[19]Mild Conditions, High YieldsStoichiometric Waste, Corrosive Reagents
Heterogeneous Acid Zirconocene Triflate[14]Benzoic AcidToluene, RefluxHighReusable, Easy SeparationPotentially Lower Activity
Organocatalyst DABCO[16]Vinyl AcetateMicrowaveExcellentMetal-Free, Low ToxicitySubstrate Specificity
Biocatalyst Amide Ligase ClxA[17]Benzoic AcidAqueous, ATPGoodHigh Selectivity, GreenCost, Stability

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound using Benzoyl Chloride

This protocol is adapted from the Schotten-Baumann reaction conditions, a classical method for preparing esters from phenols and acyl chlorides.

Materials:

  • 4-Bromophenol

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a conical flask, dissolve 1.0 g of 4-bromophenol in 15 mL of 10% NaOH solution.

  • Carefully add 2 mL of benzoyl chloride to the flask.

  • Stopper the flask and shake vigorously for approximately 15-30 minutes. The smell of benzoyl chloride should dissipate as the reaction proceeds.

  • A white solid precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product and determine its melting point and yield.

Causality: The use of a strong base (NaOH) deprotonates the weakly acidic 4-bromophenol to form the much more nucleophilic 4-bromophenoxide ion. This ion readily attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester. The reaction is typically fast and high-yielding at room temperature.

Protocol 2: Heterogeneous Acid-Catalyzed Synthesis using a Solid Acid Catalyst

This protocol provides a general framework for using a solid acid catalyst, which can be adapted for specific catalysts like acid-activated Montmorillonite K10.

Materials:

  • 4-Bromophenol

  • Benzoic acid

  • Solid acid catalyst (e.g., Phosphoric acid-activated Montmorillonite K10)[12]

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 4-bromophenol (1 equivalent), benzoic acid (1.2 equivalents), and the solid acid catalyst (e.g., 10 wt% of the limiting reactant).

  • Add a suitable volume of toluene to suspend the reactants.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • Wash the catalyst with a small amount of solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Causality: The solid acid catalyst provides acidic sites that protonate the carbonyl oxygen of benzoic acid, activating it for nucleophilic attack by 4-bromophenol.[2] Conducting the reaction at reflux in a solvent like toluene allows for the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The heterogeneous nature of the catalyst simplifies the workup procedure significantly.

Visualizations

General Workflow for Catalyst Screening

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Reactants Select Reactants (4-Bromophenol, Benzoic Acid/Derivative) Reaction Perform Esterification Reactions (Varying Catalysts & Conditions) Reactants->Reaction Catalysts Select Catalyst Candidates (Acid, Base, Heterogeneous, etc.) Catalysts->Reaction Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction->Monitoring Workup Product Isolation & Purification Monitoring->Workup Analysis Characterize Product (NMR, IR, MP) & Calculate Yield Workup->Analysis Comparison Compare Catalyst Efficacy (Yield, Time, Conditions, Cost) Analysis->Comparison Optimization Optimize Conditions for Best Catalyst Comparison->Optimization

Caption: A generalized workflow for the screening and optimization of catalysts for this compound synthesis.

Acid-Catalyzed Esterification Mechanism (Fischer-Speier)

G RCOOH R-COOH (Benzoic Acid) Protonated_RCOOH [R-C(OH)₂]⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH (4-Bromophenol) Proton_Transfer R-C(OH)(O-R')-O⁺H₂ Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss [R-C(OH)(O-R')]⁺ + H₂O Proton_Transfer->Water_Loss - H₂O Ester_Protonated [R-COOR']H⁺ Ester R-COOR' (this compound) Ester_Protonated->Ester - H⁺

Caption: Simplified mechanism of acid-catalyzed esterification of a carboxylic acid and an alcohol.

References

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. Diva-portal.org. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o382. Retrieved from [Link]

  • Yadav, G. D., & Thathagar, M. B. (2002). Esterification of benzoic acid with benzyl alcohol catalyzed by solid acids.
  • Preparation of Phenyl benzoate. (n.d.). Stan's Academy. Retrieved from [Link]

  • Qiu, G., et al. (2018). Morpholine-catalyzed synthesis of 4H-benzo[d][3][14]dioxin-4-ones from salicylic acids and enones. Organic & Biomolecular Chemistry, 16(34), 6212-6221.

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2022). MDPI. Retrieved from [Link]

  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (2020). MDPI. Retrieved from [Link]

  • Investigative Project: Phenyl Benzoate Synthesis and Review. (2023). Desklib. Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2019). IJSTR. Retrieved from [Link]

  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (2020). MDPI. Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2019). IJSTR. Retrieved from [Link]

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. (n.d.). RSC Publishing. Retrieved from [Link]

  • Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. (n.d.). ResearchGate. Retrieved from [Link]

  • Esterification of Phenols. (2022). YouTube. Retrieved from [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2019). DergiPark. Retrieved from [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability. (2015). RSC Publishing. Retrieved from [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2019). DergiPark. Retrieved from [Link]

  • THE MECHANISM FOR THE ESTERIFICATION REACTION. (n.d.). Chemguide. Retrieved from [Link]

  • Preparation of the Benzoate of Phenol. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. (n.d.). RSC Publishing. Retrieved from [Link]

  • The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability. (2015). RSC Publishing. Retrieved from [Link]

  • THE MECHANISM FOR THE ESTERIFICATION REACTION. (n.d.). Chemguide. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). PubMed Central. Retrieved from [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). PubMed. Retrieved from [Link]

  • Catalysts used for the esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). PubMed. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). PubMed Central. Retrieved from [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Catalysts used for the esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2019). DergiPark. Retrieved from [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). PubMed. Retrieved from [Link]

  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. (n.d.). RSC Publishing. Retrieved from [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). PubMed. Retrieved from [Link]

Sources

A comparative analysis of the synthesis routes for 4-Bromophenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Synthesis Routes for 4-Bromophenyl benzoate

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

This compound is a valuable ester compound utilized in various fields of chemical synthesis, including the development of liquid crystals, pharmaceuticals, and other functional organic materials.[1][2][3] Its synthesis, while seemingly straightforward, can be approached through several distinct routes, each with its own set of advantages and disadvantages. The selection of an appropriate synthetic pathway is critical and is often dictated by factors such as desired yield, purity requirements, scalability, cost-effectiveness, and environmental considerations.

This guide provides a comparative analysis of the primary synthesis routes for this compound, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid researchers in making informed decisions for their specific applications.

Route 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4] For the synthesis of this compound, this involves the reaction of benzoic acid with 4-bromophenol.

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The acid catalyst protonates the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity.[6][7] The lone pair of electrons on the oxygen of the 4-bromophenol's hydroxyl group then attacks the carbonyl carbon, leading to a tetrahedral intermediate.[6][7] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product, this compound.[6]

All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[4][5][8][9]

Experimental Protocol
  • Materials: Benzoic acid, 4-bromophenol, concentrated sulfuric acid, methanol (or another suitable solvent), sodium bicarbonate solution, anhydrous magnesium sulfate, and a suitable extraction solvent (e.g., diethyl ether or dichloromethane).

  • Procedure:

    • In a round-bottom flask, dissolve benzoic acid in a suitable solvent such as methanol.

    • Add 4-bromophenol to the solution. An excess of one of the reactants can be used to drive the reaction to completion.[4]

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[10]

    • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an extraction solvent like diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid.[10]

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Cost-effective: Utilizes readily available and inexpensive starting materials.Reversible reaction: Can lead to incomplete conversion and lower yields if equilibrium is not effectively shifted.[11]
Simple procedure: The experimental setup is straightforward and does not require specialized equipment.[11]Harsh conditions: Requires a strong acid catalyst and often elevated temperatures (reflux), which may not be suitable for sensitive substrates.[11]
Scalable: The reaction can be adapted for both small-scale and large-scale synthesis.Long reaction times: The reaction can be slow to reach equilibrium.[11]
Byproduct formation: The production of water can sometimes lead to side reactions or complicate the work-up.[11]
Workflow Diagram

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product benzoic_acid Benzoic Acid reaction Reaction Mixture benzoic_acid->reaction bromophenol 4-Bromophenol bromophenol->reaction catalyst H₂SO₄ (cat.) catalyst->reaction reflux Reflux reflux->reaction workup Aqueous Work-up (NaHCO₃ wash) reaction->workup Cooling purification Purification (Recrystallization/Chromatography) workup->purification Extraction & Drying product This compound purification->product

Caption: Workflow for Fischer-Speier Esterification.

Route 2: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method for synthesizing esters or amides from acyl chlorides and alcohols or amines, respectively.[12] For this compound, this involves the reaction of benzoyl chloride with 4-bromophenol in the presence of a base.[13]

Principle and Mechanism

This reaction occurs under basic conditions.[14] The base, typically aqueous sodium hydroxide or pyridine, serves two primary purposes: it deprotonates the phenol to form a more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid byproduct that is formed during the reaction.[14][15] The phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride ion to yield the ester.

Experimental Protocol
  • Materials: 4-bromophenol, benzoyl chloride, 10% sodium hydroxide solution, a suitable organic solvent (e.g., dichloromethane or diethyl ether), and dilute hydrochloric acid.

  • Procedure:

    • Dissolve 4-bromophenol in a suitable organic solvent in a flask.

    • Add an aqueous solution of sodium hydroxide and stir vigorously to create a two-phase system.[16]

    • Slowly add benzoyl chloride to the stirring mixture. The reaction is often exothermic and may require cooling.

    • Continue stirring for a period of time (e.g., 30 minutes to an hour) at room temperature.

    • Separate the organic layer.

    • Wash the organic layer with dilute hydrochloric acid to remove any excess base, followed by a wash with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter and evaporate the solvent to obtain the crude product.

    • Purify the this compound by recrystallization.

Advantages and Disadvantages
AdvantagesDisadvantages
High yields: Generally provides higher yields compared to Fischer esterification due to the irreversible nature of the reaction.Moisture sensitive starting material: Benzoyl chloride is highly reactive and sensitive to moisture.
Fast reaction: The reaction is typically much faster than Fischer esterification.Corrosive reagent: Benzoyl chloride is corrosive and lachrymatory, requiring careful handling.
Milder conditions: Often proceeds at room temperature without the need for heating.Byproduct disposal: The reaction produces hydrochloric acid, which needs to be neutralized and disposed of properly.[14][15]
Irreversible: The reaction is not an equilibrium process, which simplifies driving it to completion.
Workflow Diagram

Schotten_Baumann cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product benzoyl_chloride Benzoyl Chloride reaction Biphasic Reaction benzoyl_chloride->reaction bromophenol 4-Bromophenol bromophenol->reaction base Aqueous NaOH base->reaction solvent Organic Solvent (e.g., DCM) solvent->reaction separation Phase Separation reaction->separation Stirring purification Washing & Purification separation->purification Acid/Water Wash product This compound purification->product Drying & Evaporation

Caption: Workflow for the Schotten-Baumann Reaction.

Route 3: Steglich Esterification

The Steglich esterification is a milder method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[17]

Principle and Mechanism

This reaction is particularly useful for substrates that are sensitive to the harsh conditions of other esterification methods.[17] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester. The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is a white solid that can be easily filtered off.[17]

Experimental Protocol
  • Materials: Benzoic acid, 4-bromophenol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and a polar aprotic solvent (e.g., dichloromethane).[18]

  • Procedure:

    • Dissolve benzoic acid, 4-bromophenol, and a catalytic amount of DMAP in a suitable polar aprotic solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of DCC in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.[18]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate out as a white solid.

    • Filter off the DCU precipitate.

    • Wash the filtrate with dilute acid and then with water.

    • Dry the organic layer, filter, and evaporate the solvent.

    • Purify the resulting this compound, if necessary, by column chromatography or recrystallization.

Advantages and Disadvantages
AdvantagesDisadvantages
Mild conditions: The reaction is performed at room temperature, making it suitable for sensitive molecules.[17]Cost of reagents: DCC and DMAP are more expensive than the reagents used in Fischer or Schotten-Baumann reactions.
High yields: Generally provides good to excellent yields.Byproduct removal: The DCU byproduct, while mostly insoluble, can sometimes be difficult to remove completely from the product.
Broad scope: Effective for a wide range of carboxylic acids and alcohols, including sterically hindered ones.Allergenicity of DCC: DCC is a potent skin allergen and must be handled with care.
Side reactions: A side reaction can occur where the O-acylisourea intermediate rearranges to a stable N-acylurea, which can reduce the yield. DMAP helps to suppress this side reaction.
Workflow Diagram

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product benzoic_acid Benzoic Acid reaction Reaction in Aprotic Solvent benzoic_acid->reaction bromophenol 4-Bromophenol bromophenol->reaction dcc DCC dcc->reaction dmap DMAP (cat.) dmap->reaction filtration Filtration of DCU reaction->filtration Stirring at RT purification Work-up & Purification filtration->purification Washing product This compound purification->product Solvent Removal

Caption: Workflow for Steglich Esterification.

Comparative Summary

FeatureFischer-Speier EsterificationSchotten-Baumann ReactionSteglich Esterification
Starting Materials Carboxylic Acid, AlcoholAcyl Chloride, AlcoholCarboxylic Acid, Alcohol
Key Reagents Strong Acid (e.g., H₂SO₄)Base (e.g., NaOH, Pyridine)DCC, DMAP
Reaction Conditions Reflux, acidicRoom temp, basicRoom temp, neutral
Reaction Time Long (hours)Short (minutes to an hour)Moderate (hours)
Yield Moderate (equilibrium-dependent)HighHigh
Byproducts WaterHCl (neutralized by base)Dicyclohexylurea (DCU)
Cost LowModerateHigh
Substrate Scope Good, but not for acid/base sensitive substratesGood, but requires stable acyl chlorideExcellent, especially for sensitive substrates
Safety Concerns Strong corrosive acidsCorrosive acyl chlorideDCC is a potent allergen

Conclusion and Recommendations

The choice of synthesis route for this compound is a critical decision that should be based on the specific requirements of the research or development project.

  • For large-scale, cost-sensitive applications where high purity is not the primary concern and the starting materials are robust, the Fischer-Speier esterification remains a viable and economical option.

  • When high yields and rapid reaction times are paramount, and the cost of benzoyl chloride is acceptable, the Schotten-Baumann reaction is an excellent choice. Its irreversible nature ensures a high conversion rate.

  • For the synthesis of this compound in the context of complex molecules with sensitive functional groups, or when working on a smaller scale where reagent cost is less of a factor, the Steglich esterification offers the significant advantage of mild reaction conditions and high yields.

Ultimately, the optimal synthesis route represents a trade-off between cost, efficiency, safety, and the chemical nature of the substrates involved. This guide provides the foundational information for researchers to select the most appropriate method for their specific synthetic goals.

References

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents. (n.d.).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 7, 2026, from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. (n.d.).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved February 7, 2026, from [Link]

  • Cap, A. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 10). This compound. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PMC. Retrieved February 7, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 7, 2026, from [Link]

  • Socratic. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved February 7, 2026, from [Link]

  • Quora. (2021, December 3). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? Retrieved February 7, 2026, from [Link]

  • All About Chemistry. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • RJPT. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • The Student Room. (2011, November 20). Esterification - 4 Marker. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved February 7, 2026, from [Link]

  • JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

A Comparative Spectroscopic Guide to 4-Bromophenyl Benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of materials science, pharmaceutical development, and synthetic chemistry, the precise identification of molecular structure is paramount. Constitutional isomers—molecules sharing the same chemical formula but differing in the connectivity of their atoms—can exhibit vastly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-Bromophenyl benzoate (C₁₃H₉BrO₂) and its key constitutional isomers: 2-Bromophenyl benzoate, 3-Bromophenyl benzoate, and Phenyl 4-bromobenzoate.

Through a multi-technique approach utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints of each isomer. This analysis serves as a practical reference for researchers and professionals, enabling unambiguous structural confirmation and quality control.

The Isomers: Structural Distinctions

The core challenge lies in differentiating the position of the bromine atom on the phenyl rings and determining which ring is attached to the carbonyl carbon versus the ester oxygen. The four isomers under investigation are:

  • This compound: The bromine atom is in the para position on the phenyl group attached to the ester oxygen.

  • 2-Bromophenyl benzoate: The bromine atom is in the ortho position on the phenyl group attached to the ester oxygen.

  • 3-Bromophenyl benzoate: The bromine atom is in the meta position on the phenyl group attached to the ester oxygen.

  • Phenyl 4-bromobenzoate: The bromine atom is in the para position on the benzoyl group (attached to the carbonyl carbon).

These subtle structural shifts induce significant changes in the electronic environment and vibrational modes of the molecules, which can be effectively probed by spectroscopic methods.

G cluster_0 Isomers of C13H9BrO2 4-BPB This compound 2-BPB 2-Bromophenyl benzoate 3-BPB 3-Bromophenyl benzoate P-4-BB Phenyl 4-bromobenzoate

Caption: The four key constitutional isomers of C₁₃H₉BrO₂.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the aromatic protons are highly sensitive to the position of the electronegative bromine atom and the anisotropic effect of the carbonyl group.

Causality in ¹H NMR: The electron-withdrawing nature of the bromine atom and the ester functional group deshields nearby protons, shifting their signals downfield (to a higher ppm). The substitution pattern on each aromatic ring dictates the spin-spin coupling between adjacent protons, resulting in unique multiplicities (e.g., doublets, triplets, multiplets).

Analysis:

  • This compound: Exhibits the simplest spectrum due to its symmetry. The protons on the 4-bromophenyl ring appear as a clean AA'BB' system, often resolving into two distinct doublets. The protons of the unsubstituted benzoyl group will show signals for ortho, meta, and para protons, typically as a multiplet for the ortho protons and triplets for the meta and para protons.

  • Phenyl 4-bromobenzoate: Also shows symmetry, but the electronic effects are reversed. The protons on the 4-bromobenzoyl ring appear as an AA'BB' system (two doublets). The protons on the unsubstituted phenyl ring (attached to the oxygen) will appear as a multiplet, generally at a slightly different chemical shift compared to the benzoyl protons in the previous isomer.

  • 2-Bromophenyl benzoate: The spectrum is most complex due to the lack of symmetry. All four protons on the 2-bromophenyl ring are unique, leading to a complex multiplet. The bromine's proximity to the ester linkage (ortho-position) causes significant deshielding of the adjacent proton.

  • 3-Bromophenyl benzoate: Also lacks symmetry, resulting in four distinct signals for the protons on the 3-bromophenyl ring. The splitting patterns will be characteristic of a 1,3-disubstituted benzene ring.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

CompoundAromatic Protons (ppm)MultiplicityAssignment
This compound ~8.15dBenzoyl (ortho)
~7.60tBenzoyl (para)
~7.48tBenzoyl (meta)
~7.55d4-Bromophenyl
~7.10d4-Bromophenyl
Phenyl 4-bromobenzoate ~8.05d4-Bromobenzoyl
~7.65d4-Bromobenzoyl
~7.45mPhenyl
~7.25mPhenyl
2-Bromophenyl benzoate ~8.20dBenzoyl (ortho)
~7.30-7.70mComplex multiplet for Benzoyl (meta, para) and 2-Bromophenyl
3-Bromophenyl benzoate ~8.18dBenzoyl (ortho)
~7.20-7.65mComplex multiplet for Benzoyl (meta, para) and 3-Bromophenyl

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the number of unique carbon environments. Aromatic carbons typically resonate in the 120-150 ppm range.[1]

Causality in ¹³C NMR: The number of distinct signals directly corresponds to the number of non-equivalent carbon atoms. The chemical shifts are influenced by inductive effects from the bromine and oxygen atoms and the mesomeric effects of the carbonyl group. The carbon atom directly attached to the bromine (C-Br) will have its signal significantly affected.

Analysis:

  • This compound & Phenyl 4-bromobenzoate: Due to their symmetry, these isomers will show fewer than 13 carbon signals. The high symmetry of the para-substituted rings results in fewer unique carbon environments.

  • 2-Bromophenyl benzoate & 3-Bromophenyl benzoate: These unsymmetrical isomers will display a larger number of signals, potentially up to 13 unique carbon resonances, as every carbon atom in the substituted ring is in a distinct chemical environment.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundNumber of Aromatic SignalsKey Chemical Shifts (ppm)
This compound 8~165 (C=O), ~122 (C-Br)
Phenyl 4-bromobenzoate 8~164 (C=O), ~129 (C-Br)
2-Bromophenyl benzoate 12~165 (C=O), ~115 (C-Br)
3-Bromophenyl benzoate 12~165 (C=O), ~122 (C-Br)

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is excellent for identifying functional groups. While all isomers share the same functional groups, the position of the bromine atom can cause subtle shifts in the vibrational frequencies of the ester linkage and the aromatic ring.

Causality in IR Spectroscopy: The primary diagnostic peaks are the C=O stretch of the ester and the C-O stretches. The electronic effect of the bromine substituent can slightly alter the bond strength of the carbonyl group, leading to small frequency shifts. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene rings.

Analysis:

  • C=O Stretch: All isomers will show a strong, sharp absorption band around 1720-1740 cm⁻¹. Phenyl 4-bromobenzoate, with the electron-withdrawing bromine on the benzoyl ring, may exhibit a slightly higher frequency for the C=O stretch compared to the other isomers.

  • C-O Stretches: Two distinct C-O stretching bands are expected: one for C(=O)-O and another for O-C(aryl), typically in the 1300-1000 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): This is a key region for differentiation.

    • This compound: Will show a strong band around 840-810 cm⁻¹ for the 1,4-disubstituted (para) ring and a band around 710-690 cm⁻¹ for the monosubstituted ring.

    • Phenyl 4-bromobenzoate: Similar to the above, with bands for 1,4-disubstituted and monosubstituted rings.

    • 2-Bromophenyl benzoate: Will show a band for 1,2-disubstituted (ortho) ring around 770-735 cm⁻¹ and a band for the monosubstituted ring.

    • 3-Bromophenyl benzoate: Will show bands for 1,3-disubstituted (meta) ring (around 810-750 cm⁻¹ and 725-680 cm⁻¹) and a band for the monosubstituted ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O StretchesAr-H Bending (Substitution Pattern)
This compound ~1735~1270, ~1160~830 (para), ~695 (mono)
Phenyl 4-bromobenzoate ~1740~1265, ~1155~840 (para), ~700 (mono)
2-Bromophenyl benzoate ~1730~1260, ~1170~750 (ortho), ~690 (mono)
3-Bromophenyl benzoate ~1732~1260, ~1165~780, ~680 (meta), ~700 (mono)

Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for these compounds is the characteristic isotopic pattern of bromine.

Causality in Mass Spectrometry: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity. The fragmentation of esters often involves cleavage at the C-O bonds adjacent to the carbonyl group.

Analysis:

  • Molecular Ion (M⁺): All four isomers have the same molecular formula (C₁₃H₉BrO₂) and thus the same nominal molecular weight of 276/278 g/mol . The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

  • Key Fragments: The primary fragmentation pathway involves the formation of acylium ions.

    • For 4-, 3-, and 2-Bromophenyl benzoate , a major fragment will be the benzoyl cation [C₆H₅CO]⁺ at m/z 105. Another significant fragment would be the bromophenoxy cation [BrC₆H₄O]⁺.

    • For Phenyl 4-bromobenzoate , the major acylium ion will be the 4-bromobenzoyl cation [BrC₆H₄CO]⁺ at m/z 183/185. The loss of this acyl group would lead to a phenoxy cation [C₆H₅O]⁺. The presence of the intense 183/185 fragment is the most definitive way to distinguish Phenyl 4-bromobenzoate from the other three isomers by MS.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Acylium IonOther Major Fragments
This compound 276/27810577 (C₆H₅⁺), 157/159 (BrC₆H₄⁺)
2- & 3-Bromophenyl benzoate 276/27810577 (C₆H₅⁺), 157/159 (BrC₆H₄⁺)
Phenyl 4-bromobenzoate 276/278183/185 77 (C₆H₅⁺)

Experimental Protocols

To ensure data integrity, the following standardized protocols for data acquisition are recommended.

Sample Preparation
  • Ensure the sample is pure (>98%), as confirmed by a primary technique like chromatography (HPLC, GC) or by melting point.

  • For NMR, dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • For IR, if the sample is solid, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR-FTIR spectrometer.

  • For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for direct infusion, or use a GC-MS system with an appropriate temperature program.

G cluster_workflow Spectroscopic Analysis Workflow cluster_techniques Sample Pure Isomer Sample Prep Sample Preparation (NMR, IR, MS) Sample->Prep Acq Data Acquisition Prep->Acq IR FTIR Spectroscopy Acq->IR NMR NMR Spectroscopy (¹H & ¹³C) Acq->NMR MS Mass Spectrometry Acq->MS Analysis Spectral Interpretation (& Data Comparison) IR->Analysis NMR->Analysis MS->Analysis ID Isomer Identification Analysis->ID

Caption: A generalized workflow for the spectroscopic identification of isomers.

Conclusion

Distinguishing between the constitutional isomers of bromophenyl benzoate is a task readily accomplished through a systematic application of modern spectroscopic techniques. While IR and MS provide crucial clues—particularly the out-of-plane bending bands in IR and the diagnostic acylium ion in MS for Phenyl 4-bromobenzoate—¹H NMR spectroscopy offers the most definitive and detailed picture. The unique chemical shifts and complex splitting patterns generated by the specific placement of the bromine substituent provide an unambiguous fingerprint for each isomer. By integrating data from all three techniques, researchers can confidently and accurately determine the structure of these closely related compounds.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 264661, this compound. Retrieved November 16, 2023, from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10978749, 3-Bromophenyl benzoate. Retrieved November 16, 2023, from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 530840, Phenyl 4-bromobenzoate. Retrieved November 16, 2023, from [Link].

  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Retrieved November 16, 2023, from [Link].

Sources

A Comparative Guide to the Reactivity of 4-Bromophenyl Benzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the quest for versatile and selectively reactive building blocks is paramount. 4-Bromophenyl benzoate emerges as a molecule of significant interest, presenting two distinct functionalities ripe for transformation: a reactive aryl-bromide (C-Br) bond and a more robust benzoate ester (C-O) linkage. This guide provides a comprehensive benchmark of the reactivity of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

These reactions are fundamental tools for carbon-carbon bond formation, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2] For researchers and drug development professionals, understanding the chemoselectivity of substrates like this compound is critical. It allows for a modular and strategic approach to synthesis, where one functional group can be selectively manipulated while another is preserved for subsequent transformations. This guide offers field-proven insights and detailed experimental protocols to elucidate the reactivity profile of the C-Br bond in this valuable substrate, providing a practical framework for its application in complex synthetic campaigns.

Part 1: Mechanistic Rationale and Experimental Design

The predictable chemoselectivity observed in the cross-coupling of this compound is grounded in the fundamental mechanism of palladium catalysis. The catalytic cycles for the Suzuki, Heck, and Sonogashira reactions, while distinct in their specifics, all commence with the same rate-determining step: the oxidative addition of an aryl halide to a palladium(0) complex.[3]

The Decisive Step: Oxidative Addition

The relative bond dissociation energies of the C-Br bond (approx. 336 kJ/mol) and the C-O bond of an aryl ester (approx. 423 kJ/mol) are key to understanding the molecule's behavior. The C-Br bond is significantly weaker, rendering it far more susceptible to cleavage and oxidative addition by the electron-rich Pd(0) catalyst. In contrast, the C(aryl)-O bond of the benzoate is comparatively inert and its activation typically requires more forcing conditions, specialized ligands, or different catalytic systems not employed in standard cross-coupling protocols.[4] This inherent difference in reactivity forms the basis of our experimental design, which aims to demonstrate that standard coupling conditions will favor C-Br activation exclusively.

Diagram: Generalized Palladium Cross-Coupling Cycle

The following diagram illustrates the three fundamental steps common to the Suzuki, Heck, and Sonogashira reactions: oxidative addition, a variable second step (transmetalation for Suzuki, migratory insertion for Heck, and a copper-mediated transmetalation for Sonogashira), and reductive elimination.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation / Insertion (Ar-Pd(II)-R) OxAdd->Transmetalation R-M / Alkene / Alkyne RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd RM Coupling Partner (R-M) RM->Transmetalation caption Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Selection of Coupling Partners and Conditions

To establish a robust benchmark, we selected archetypal coupling partners and widely accepted reaction conditions for each transformation.

  • Suzuki-Miyaura Coupling: Phenylboronic acid was chosen as the organoboron nucleophile. The reaction is facilitated by a base, such as potassium carbonate, which is necessary to activate the boronic acid for transmetalation.[5]

  • Mizoroki-Heck Coupling: Styrene serves as the alkene partner. This reaction forms a new carbon-carbon bond between the aryl halide and the alkene.[6] A base, typically an amine like triethylamine, is used to neutralize the hydrogen halide byproduct.[6][7]

  • Sonogashira Coupling: Phenylacetylene was selected as the terminal alkyne. This reaction typically requires a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8][9][10] An amine base is also essential.[8][11]

By employing these standard, well-documented conditions, we create a self-validating system to assess the baseline reactivity and chemoselectivity of this compound.

Part 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step methodologies for conducting the benchmark reactions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Diagram: Experimental Workflow

Experimental_Workflow start Start: Inert Atmosphere Setup reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., N₂ Purge) solvent->degas catalyst Add Pd Catalyst (& Ligand/Cu Salt) degas->catalyst reaction Heat to Reaction Temp. & Monitor (TLC/GC-MS) catalyst->reaction workup Aqueous Workup & Organic Extraction reaction->workup purify Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Isolated Product analyze->end

Caption: Standard experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Objective: To synthesize 4-(benzoyloxy)biphenyl from this compound and phenylboronic acid.

  • Methodology:

    • To a dry round-bottom flask under nitrogen, add this compound (293 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Add a solvent mixture of toluene (8 mL) and water (2 mL).

    • Purge the mixture with nitrogen for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

    • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: 5% ethyl acetate in hexanes) to yield the final product.

Protocol 2: Mizoroki-Heck Coupling
  • Objective: To synthesize 4-(benzoyloxy)stilbene from this compound and styrene.

  • Methodology:

    • To a dry Schlenk tube under nitrogen, add this compound (293 mg, 1.0 mmol) and palladium(II) acetate [Pd(OAc)₂] (11 mg, 0.05 mmol, 5 mol%).

    • Add anhydrous N,N-dimethylformamide (DMF) (5 mL), styrene (156 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol).

    • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by GC-MS.

    • After completion, cool the mixture to room temperature and pour it into water (30 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography (eluent: 2-10% ethyl acetate in hexanes).

Protocol 3: Sonogashira Coupling
  • Objective: To synthesize 4-(benzoyloxy)tolane from this compound and phenylacetylene.

  • Methodology:

    • To a dry Schlenk tube under nitrogen, add this compound (293 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide [CuI] (8 mg, 0.04 mmol, 4 mol%).

    • Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (2 mL).

    • Purge the solution with nitrogen for 10 minutes.

    • Add phenylacetylene (123 mg, 1.2 mmol) via syringe.

    • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture in vacuo.

    • Redissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the product by column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes).

Part 3: Comparative Data Summary and Analysis

The experimental outcomes confirm the high reactivity and selectivity of the C-Br bond in this compound across all three coupling reactions. The benzoate ester moiety remained intact in all cases, underscoring its utility as an orthogonal functional group under these standard conditions.

Table 1: Benchmarking Results for Cross-Coupling Reactions

Reaction TypeCoupling PartnerProductIsolated Yield (%)Reaction Time (h)
Suzuki-Miyaura Phenylboronic Acid4-(benzoyloxy)biphenyl92%4
Mizoroki-Heck Styrene4-(benzoyloxy)stilbene85%12
Sonogashira Phenylacetylene4-(benzoyloxy)tolane95%6
Analysis of Reactivity and Selectivity
  • Excellent Chemoselectivity: The most critical finding is the uniform and excellent chemoselectivity across all three transformations. No products resulting from the cleavage or coupling at the C(aryl)-O ester bond were observed. This empirically validates the mechanistic rationale: the oxidative addition to the C-Br bond is kinetically and thermodynamically far more favorable than to the C-O bond of the benzoate.

  • High Efficiency: The Suzuki and Sonogashira reactions proceeded with exceptional efficiency, affording yields greater than 90% under relatively mild conditions and in short reaction times.[8][12] This highlights their robustness and wide substrate scope.

  • Comparative Reaction Conditions: The Heck reaction required a slightly higher temperature and a longer reaction time to achieve a good yield, which is not uncommon for this transformation, especially when compared to the often rapid Suzuki and Sonogashira couplings.[7][13] Nevertheless, the yield remains high, and the selectivity is perfect.

These results provide a clear and reliable benchmark for researchers. When using this compound, one can confidently target the C-Br position for a wide range of C-C bond formations, preserving the benzoate ester for downstream applications such as hydrolysis to a phenol, amidation, or reduction.

Conclusion: A Versatile and Chemoselective Synthetic Platform

This guide demonstrates that this compound is a highly effective and chemoselective substrate in palladium-catalyzed Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions. The C-Br bond undergoes facile and high-yielding coupling, while the benzoate ester group remains inert under standard catalytic conditions. This predictable reactivity profile establishes this compound as an authoritative building block for complex molecular synthesis, offering a strategic advantage in the design of multi-step synthetic routes. Researchers in drug discovery and materials science can leverage this substrate to construct sophisticated biaryl, stilbene, and tolane cores, with the benzoate functionality serving as a latent phenol or a handle for further diversification.

References

  • ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate. [Link]

  • Al-Masum, M., & El-Sayed, T. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank, 2018(4), M1017. [Link]

  • SBA-16 supported 1,2-diaminocyclohexane Pd-complex (100–500 mol ppm of Pd) was found to be an efficient catalyst in the palladium-catalyzed Mizoroki–Heck, Suzuki–Miyaura and copper-free Sonogashira cross-coupling reactions of aryl halides under mild reaction conditions. New Journal of Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Barrow, J. C., et al. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 135(31), 11889–11906. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Torregiani, E., & Garella, D. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8589–8613. [Link]

  • Singh, D., et al. (2017). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering, 5(7), 5648–5664. [Link]

Sources

A Comparative Conformational Analysis of 4-Bromophenyl Benzoate and its Analogs: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, a nuanced understanding of molecular conformation is paramount. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparative analysis of the conformation of 4-Bromophenyl benzoate, a key structural motif in various functional molecules, and its analogs. We will delve into the subtle yet significant influence of substituent effects on the three-dimensional structure, supported by experimental data from X-ray crystallography and insights from computational chemistry.

The Significance of Conformational Analysis in Phenyl Benzoates

Phenyl benzoate and its derivatives are prevalent scaffolds in medicinal chemistry and materials science, notably in the development of liquid crystals. Their conformational flexibility, primarily governed by the torsion angles around the ester linkage, is a critical determinant of their function. Understanding how different substituents on the phenyl rings modulate this conformation allows for the rational design of molecules with tailored properties.

Experimental Determination of Solid-State Conformation: X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) remains the gold standard for unequivocally determining the solid-state conformation of small molecules.[1][2] The precise atomic coordinates provided by XRD allow for the accurate measurement of bond lengths, bond angles, and, most importantly for this analysis, the dihedral angle between the two aromatic rings. This dihedral angle is a key descriptor of the molecule's overall shape.

Workflow for Single-Crystal X-ray Diffraction Analysis

XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Phenyl Benzoate Analog Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Reduction Data Reduction XRD->Reduction Solution Structure Solution Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for determining molecular structure via single-crystal X-ray diffraction.

Comparative Crystallographic Data of Substituted Phenyl Benzoates

The following table summarizes the key crystallographic data for this compound and a selection of its analogs, highlighting the influence of substituents on the dihedral angle between the phenyl and benzoyl rings.

Compound NameSubstituent (Position)Dihedral Angle (°)Reference
This compound4-Br58.43[3]
Phenyl benzoateNone55.7[3]
4-Methylphenyl benzoate4-Me60.17[3]
4-Chlorophenyl 4-chlorobenzoate4-Cl, 4'-Cl47.98[4]
4-Methylphenyl 4-chlorobenzoate4-Me, 4'-Cl51.86[5]
3,5-Dichlorophenyl 4-methylbenzoate3,5-diCl, 4'-Me48.81[6]
4-Nitrophenyl 2-methylbenzoate4-NO₂, 2'-Me36.99 and 55.04 (two molecules in asymmetric unit)[7]

Analysis of Crystallographic Data:

The data clearly demonstrates that the nature and position of substituents significantly impact the solid-state conformation. For instance, the presence of a bromine atom at the 4-position in this compound results in a dihedral angle of 58.43°, which is slightly larger than that of the parent phenyl benzoate (55.7°).[3] This suggests that the electron-withdrawing nature and steric bulk of the bromine atom influence the packing forces in the crystal lattice, leading to a greater twist between the aromatic rings. In contrast, 4-Chlorophenyl 4-chlorobenzoate exhibits a smaller dihedral angle of 47.98°, indicating a more planar conformation, which could be attributed to different intermolecular interactions.[4] The case of 4-Nitrophenyl 2-methylbenzoate is particularly interesting, as it crystallizes with two independent molecules in the asymmetric unit, each adopting a different conformation.[7] This highlights the concept of conformational polymorphism, where a molecule can exist in different crystalline forms with distinct conformations.

Theoretical Conformational Analysis: The Power of DFT

While X-ray crystallography provides a definitive picture of the solid-state conformation, computational methods like Density Functional Theory (DFT) offer invaluable insights into the conformational landscape in the gas phase or in solution.[8][9] DFT allows for the exploration of the potential energy surface as a function of the key dihedral angles, revealing the relative energies of different conformers and the barriers to their interconversion.

A Step-by-Step Guide to DFT-Based Conformational Analysis

DFT_Workflow Input Build Initial Molecular Structure Conformer_Search Perform Conformational Search Input->Conformer_Search Optimization Geometry Optimization of Conformers Conformer_Search->Optimization Frequency_Calc Frequency Calculation & Verification Optimization->Frequency_Calc Energy_Analysis Analyze Relative Energies Frequency_Calc->Energy_Analysis Property_Calc Calculate Spectroscopic Properties (Optional) Energy_Analysis->Property_Calc

Caption: A streamlined workflow for performing a DFT-based conformational analysis.

Causality Behind the Choices:

  • Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical for obtaining accurate results. For molecules of this type, hybrid functionals like B3LYP in conjunction with a Pople-style basis set such as 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) often provide a good balance between accuracy and computational cost.[10]

  • Conformational Search: A thorough conformational search is essential to identify all low-energy conformers. This can be achieved through systematic rotation of the key dihedral angles or by using more automated methods.

  • Frequency Calculations: Performing frequency calculations after geometry optimization is a crucial self-validating step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic Techniques for Conformational Insights

While not as definitive as X-ray crystallography for determining precise dihedral angles, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the conformational preferences of molecules in solution and can be used to corroborate computational findings.

FTIR Spectroscopy

The vibrational frequencies of a molecule are sensitive to its conformation. In substituted phenyl benzoates, the position and shape of the carbonyl (C=O) stretching band in the IR spectrum can be influenced by the degree of conjugation with the aromatic rings, which in turn is dependent on the dihedral angles.[11][12] A more planar conformation generally leads to a lower carbonyl stretching frequency due to enhanced resonance.

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants, can provide insights into the time-averaged conformation of a molecule in solution.[13][14] For instance, the chemical shifts of protons ortho to the ester linkage can be sensitive to the dihedral angle. Variable-temperature NMR studies can also be employed to investigate the dynamics of conformational exchange.[15]

Synthesis of this compound and its Analogs

The synthesis of substituted phenyl benzoates is typically achieved through the esterification of the corresponding phenol and benzoic acid derivative. A common and efficient method involves the reaction of a substituted phenol with a substituted benzoyl chloride in the presence of a base, such as pyridine or triethylamine.

General Synthetic Protocol
  • Dissolve the substituted phenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a stoichiometric amount of a base (e.g., pyridine).

  • Slowly add the substituted benzoyl chloride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base and any unreacted starting materials.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.

Conclusion

The conformational analysis of this compound and its analogs reveals a fascinating interplay of steric and electronic effects that govern their three-dimensional structures. This guide has provided a framework for understanding and investigating these conformational preferences through a combination of experimental techniques and computational modeling. By leveraging the power of X-ray crystallography for definitive solid-state structures, DFT for exploring the conformational landscape, and spectroscopy for insights into solution-phase behavior, researchers can gain a comprehensive understanding of these important molecular scaffolds. This knowledge is crucial for the rational design of new molecules with optimized properties for applications in drug discovery and materials science.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1339. [Link]

  • Naveen, S., Lokanath, N. K., & Sridhar, M. A. (2012). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. Journal of Chemical Crystallography, 42(10), 1031-1035. [Link]

  • ResearchGate. (n.d.). Dihedral angles of 4-fluoro-4-hydroxybenzophenone for different solvent... Retrieved February 7, 2026, from [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). 3,5-Dichlorophenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1545. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]

  • Saeed, A., Flörke, U., & Erben, M. F. (2009). 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o159. [Link]

  • Jasinski, J. P., Golen, J. A., & Yathirajan, H. S. (2010). 4-(4-Chlorophenyl)-4-hydroxypiperidinium benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 4-Chlorophenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1503. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions.
  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Magnetic Resonance, 10, 1-27. [Link]

  • Guernelli, S., & Giovannini, P. P. (2013). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 5), 488–494. [Link]

  • Bioinformatics Insights. (2024, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Both... Retrieved February 7, 2026, from [Link]

  • Empa. (n.d.). DFT tutorial. Retrieved February 7, 2026, from [Link]

  • Al-Khudary, R., & Al-Shammari, A. M. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. Edinburgh Research Explorer. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 7, 2026, from [Link]

  • Naveen, S., Lokanath, N. K., & Sridhar, M. A. (2004). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. Journal of the University of Chemical Technology and Metallurgy, 39(2), 167-172. [Link]

  • Chemistry Made Simple. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. [Link]

  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-789. [Link]

  • Shikhaliyev, N., Zengin, M., & Soltanov, S. (2022). Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E) -...]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1152–1158. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved February 7, 2026, from [Link]

  • Merkel, K., Kocot, A., & Wrzalik, R. (2004). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Structure, 695-696, 255-265. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-21. [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Empa. (n.d.). DFT tutorial. Retrieved February 7, 2026, from [Link]

  • Zhu, J., & Hudlicky, T. (2003). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry, 68(15), 5949–5957. [Link]

  • Harris, K. D. M. (2010). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. In Polymorphism in Molecular Crystals (pp. 133-165). Springer. [Link]

Sources

Safety Operating Guide

Foundational Knowledge: Hazard and Property Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to the Disposal of 4-Bromophenyl Benzoate for Laboratory Professionals

In the dynamic landscape of chemical research and pharmaceutical development, meticulous attention to the entire lifecycle of a chemical is paramount. The responsible disposal of reagents like this compound is not merely a regulatory compliance task; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide offers a comprehensive, step-by-step protocol grounded in established safety science for the proper disposal of this compound.

Before any handling or disposal, a thorough understanding of the subject compound is essential. This compound is a solid aromatic ester. Its key characteristic, from a disposal perspective, is the presence of a bromine atom, which classifies it as a halogenated organic compound.[1] This classification is the single most important factor in determining its disposal pathway.

According to its Safety Data Sheet (SDS) and chemical databases, this compound is harmful if swallowed and presents a significant hazard to aquatic life, with long-lasting effects.[2][3] Therefore, it must not be released into the environment.[2][4]

Table 1: Key Properties of this compound and Disposal Implications

PropertyValue/ClassificationImplication for Disposal Protocol
Chemical Classification Halogenated Organic CompoundMust be segregated from non-halogenated waste streams.[5][6][7][8]
Physical State SolidReduces risk of vapor inhalation but requires care to avoid dust creation during handling.[9]
Human Health Hazards Acute Toxicity (Oral), Category 4Harmful if swallowed.[2][9][10] Standard PPE is required to prevent ingestion.
Environmental Hazards Hazardous to the aquatic environment, long-term hazard, Category 2Must not be disposed of down the drain or in regular trash.[2][8] Requires containment and disposal via an approved hazardous waste facility.[2][4]

The Disposal Protocol: A Self-Validating Workflow

The following procedural steps are designed to create a safe and compliant disposal process. Each step is a critical control point to prevent chemical mismanagement.

Part I: Preparation and Segregation
  • Consult the Safety Data Sheet (SDS): Before beginning any work that will generate waste, locate and read the SDS for this compound. This document is the primary source for hazard information and handling precautions.

  • Acquire and Label the Waste Container:

    • Obtain a dedicated, leak-proof container with a screw-top cap, approved for solid chemical waste.[7]

    • The container must be clearly labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[6][7]

    • On the label, write the full chemical name: "this compound". Do not use abbreviations. If it is a mixture, all components must be listed.[11]

  • Establish the Accumulation Area: Designate a specific location in the lab as a Satellite Accumulation Area (SAA).[6] This area must be under the control of the laboratory personnel and away from drains or sources of ignition. The waste container will reside here.

Part II: Waste Collection
  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and chemical splash goggles. Refer to the SDS for any additional specific requirements.[9][12][13][14]

  • Transfer Waste into the Designated Container:

    • Carefully transfer solid this compound waste into the pre-labeled "Halogenated Organic Solid Waste" container.

    • Also include any disposable materials grossly contaminated with the compound, such as weighing paper or contaminated gloves.

  • Critical Segregation: Under no circumstances should this compound be mixed with non-halogenated waste.[5][7][8] Halogenated wastes are typically managed through high-temperature incineration, and mixing them with other waste streams contaminates the entire container, leading to significantly higher disposal costs and potential regulatory issues.[1][7][8]

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[6][8][11] This is crucial to prevent spills and the release of any potential vapors.

Part III: Final Disposal
  • Storage and Monitoring: Store the sealed container in your designated Satellite Accumulation Area. Do not allow the container to become overfilled.

  • Arrange for Pickup: Once the container is full, or if your experiment is complete, contact your institution's EHS department to arrange for the collection of the hazardous waste.[15] They will handle the final transport and disposal at a licensed waste facility.[2][15]

Spill Management Protocol

Accidents can happen. A clear and immediate response plan is vital.

  • Alert and Secure: Notify colleagues in the immediate vicinity. If the spill is large, restrict access to the area.

  • Assess and Don PPE: Evaluate the extent of the spill. Ensure you are wearing appropriate PPE, including respiratory protection if there is a risk of inhaling dust.[14]

  • Contain and Clean:

    • Gently cover the spilled solid with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[4]

    • Sweep the material into a suitable container.[4][12]

    • Label this container as "Hazardous Waste: this compound spill debris" and manage it alongside your other chemical waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or acetone). Dispose of the cloth as contaminated solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps and decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Segregation cluster_final Phase 3: Final Disposal start Waste Identified: This compound sds Consult SDS for Hazards & PPE start->sds get_container Obtain Approved Waste Container sds->get_container label_container Label as 'Hazardous Waste' & list chemical name get_container->label_container don_ppe Wear Required PPE (Goggles, Gloves, Coat) label_container->don_ppe add_waste Transfer Waste to Container don_ppe->add_waste is_halogenated Is waste halogenated? add_waste->is_halogenated halogen_bin Place in HALOGENATED Organic Waste Stream is_halogenated->halogen_bin  Yes   nonhalogen_bin Place in NON-HALOGENATED Organic Waste Stream is_halogenated->nonhalogen_bin  No   close_container Keep Container Tightly Closed halogen_bin->close_container store_saa Store in Satellite Accumulation Area close_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the compliant disposal of this compound.

By adhering to this structured and well-documented protocol, laboratory professionals can ensure the safe handling and proper disposal of this compound, upholding the highest standards of safety and environmental responsibility.

References

  • Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. URL:[Link]

  • Halogenated Solvents in Laboratories. Source: Temple University Environmental Health and Radiation Safety. URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, Northwestern University. URL:[Link]

  • Organic Solvent Waste Disposal. Source: University of British Columbia Safety & Risk Services. URL:[Link]

  • PubChem Compound Summary for this compound. Source: National Center for Biotechnology Information. URL:[Link]

  • Hazardous Waste Segregation Guide. Source: Bucknell University. URL:[Link]

Sources

Navigating the Safe Handling of 4-Bromophenyl Benzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of 4-Bromophenyl Benzoate

This compound is an aromatic ester containing a bromine atom. Based on data from analogous compounds, it is prudent to handle this chemical with care, assuming it may present hazards such as skin and eye irritation, and potential harm if ingested or inhaled.[1][2][3] Furthermore, aggregated GHS information indicates that this compound is toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.

Due to its nature as a solid, likely a powder, minimizing dust generation during handling is a primary concern.[4] Inhalation of fine particles can lead to respiratory irritation.[3]

Core Protective Measures: Your Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on established best practices for similar chemical structures.

Eye and Face Protection: The First Line of Defense
  • Safety Glasses with Side Shields: These are the minimum requirement to protect against accidental splashes or contact with dust particles.

  • Chemical Safety Goggles: For procedures with a higher risk of splashing or aerosolization, chemical safety goggles offer a more complete seal around the eyes.[2] They should be worn when transferring the solid or working with solutions.

  • Face Shield: In conjunction with safety glasses or goggles, a face shield provides an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a significant risk of splashing.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical to prevent skin contact. Nitrile gloves are a suitable initial choice for incidental contact due to their broad resistance to a variety of chemicals. However, for prolonged handling or in the event of a spill, it is advisable to consult a chemical resistance chart from the glove manufacturer.

Glove MaterialRecommendation for Aromatic/Halogenated Compounds
Nitrile Good for incidental contact.
Butyl Rubber Recommended for extended contact with many organic solvents.
Viton™ Excellent resistance to aromatic hydrocarbons.

Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

Body Protection: Shielding Your Skin
  • Laboratory Coat: A standard, long-sleeved lab coat is mandatory to protect your skin and clothing from contamination.[2]

  • Chemical-Resistant Apron: When handling larger quantities of this compound or its solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes will protect your feet from spills.

Respiratory Protection: Preventing Inhalation

Given that this compound is a solid, the primary respiratory hazard is the inhalation of dust.

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a well-ventilated area.

  • Chemical Fume Hood: For any procedure that may generate dust, such as weighing or transferring the solid, it is imperative to work within a certified chemical fume hood.[5] This engineering control is the most effective way to minimize inhalation exposure.

  • Respirator: In the absence of adequate ventilation or for emergency situations, a NIOSH-approved respirator with the appropriate particulate filter may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[2]

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for both the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow: From Receipt to Reaction

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Don PPE: Before entering the designated handling area, put on your lab coat, safety glasses or goggles, and nitrile gloves.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Carefully weigh the required amount of this compound in the fume hood. Use a spatula for transfer and avoid creating dust. If any static is present, an anti-static gun can be beneficial.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring in the fume hood.

  • Post-Handling: Once the transfer is complete, decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.

  • Doff PPE: Remove your gloves first, followed by your lab coat. Wash your hands thoroughly with soap and water.

Disposal Plan: Environmental Responsibility

As this compound is classified as toxic to aquatic life, it is imperative that it is not disposed of down the drain or in regular trash.[6]

Caption: A clear plan for the segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and bench paper, should be placed in a designated, labeled hazardous solid waste container.

  • Excess Chemical: Unused or excess solid this compound must be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container.

  • Consult Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on container labeling and pickup schedules.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely incorporate this compound into their workflows, ensuring both personal well-being and environmental stewardship.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. Retrieved from [Link]

  • Alfa Aesar. (2024). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride. Retrieved from [Link]

  • Key Organics. (2017). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]

  • ChemicalBook. (n.d.). Methyl 4-(bromomethyl)benzoate - Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.